molecular formula C41H77NO2 B1670809 DLinDMA CAS No. 871258-12-7

DLinDMA

Katalognummer: B1670809
CAS-Nummer: 871258-12-7
Molekulargewicht: 616.1 g/mol
InChI-Schlüssel: NFQBIAXADRDUGK-KWXKLSQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

used in the delivery of siRNA

Eigenschaften

IUPAC Name

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQBIAXADRDUGK-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871258-12-7
Record name Dlindma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DLINDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pivotal Role of DLinDMA in Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner. At the heart of these sophisticated delivery systems lies the ionizable cationic lipid, a component critical for nucleic acid encapsulation, particle stability, and, most importantly, endosomal escape for cytoplasmic delivery. Among the pioneering ionizable lipids, 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) has served as a crucial benchmark, paving the way for more potent successors and shaping our understanding of LNP structure-activity relationships. This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, offering a comparative analysis of its performance, detailed experimental protocols, and a mechanistic look at its function in cellular delivery.

This compound and the Evolution of Ionizable Lipids

This compound was a significant step forward from permanently cationic lipids, which, while effective at condensing nucleic acids, were associated with toxicity and rapid clearance in vivo. The key innovation of this compound and subsequent ionizable lipids is their pH-responsive nature. With a pKa in the range of 6.2-6.5, this compound is largely neutral at physiological pH (around 7.4), minimizing non-specific interactions with serum components and reducing toxicity.[1][2] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine of this compound becomes protonated, conferring a positive charge to the LNP. This charge is instrumental in the endosomal escape process.

The success of this compound spurred further optimization through rational design, leading to the development of even more potent ionizable lipids such as DLin-KC2-DMA and the clinically utilized DLin-MC3-DMA.[3] These advancements focused on modifying the linker and headgroup moieties to fine-tune the pKa and enhance endosomolytic activity.

Quantitative Comparison of LNP Formulations

The choice of ionizable lipid significantly impacts the physicochemical properties and in vitro performance of LNPs. The following tables summarize quantitative data from various studies, comparing LNPs formulated with this compound, DLin-KC2-DMA, and DLin-MC3-DMA.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Source(s)
This compound~80 - 120~0.1 - 0.2Neutral to slightly negative at pH 7.4~85 - 95[4]
DLin-KC2-DMA~70 - 100~0.05 - 0.15Neutral to slightly negative at pH 7.4>90[3][4]
DLin-MC3-DMA~70 - 90~0.02 - 0.1Neutral to slightly negative at pH 7.4>95[4][5]

Table 1: Physicochemical Characteristics of Lipid Nanoparticles. Note: Values are approximate and can vary depending on the specific formulation parameters and measurement techniques.

Ionizable LipidIn Vitro Transfection EfficiencyCytotoxicitySource(s)
This compoundModerateModerate[3][4]
DLin-KC2-DMAHighLower than this compound[3][4]
DLin-MC3-DMAVery HighLow[4][5]

Table 2: In Vitro Performance of Lipid Nanoparticles. Note: Transfection efficiency and cytotoxicity are relative comparisons and depend on the cell type and assay conditions.

Experimental Protocols for LNP Formulation

The reproducible formulation of LNPs with desired characteristics is crucial for research and therapeutic applications. Microfluidic mixing has emerged as a robust and scalable method for producing monodisperse LNPs with high encapsulation efficiency.[6][7][8]

Detailed Methodology for LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic device.

Materials:

  • Lipids:

    • Ionizable Cationic Lipid (e.g., this compound, DLin-KC2-DMA, DLin-MC3-DMA)

    • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Nucleic Acid: siRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Solvents:

    • Ethanol (absolute, RNase-free)

    • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Syringe pumps

    • Syringes and tubing

    • Dialysis cassette (MWCO 10 kDa)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Fluorometer and RiboGreen assay kit for encapsulation efficiency determination

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA based formulations).

    • The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.

    • Ensure all lipids are fully dissolved to form a clear solution.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid during mixing, facilitating complexation with the negatively charged siRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Set the total flow rate to control the mixing time and resulting particle size. Higher flow rates generally lead to smaller particles.

    • Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids and siRNA into LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP dispersion from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated siRNA, and to raise the pH to a physiological level, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two changes of buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs in PBS (pH 7.4) using electrophoretic light scattering.

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using the RiboGreen assay. This involves measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%

Visualization of Key Processes

LNP Formulation Workflow

The following diagram illustrates the key steps in the microfluidic-based formulation of LNPs.

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipid_Stock Lipid Stock Solution (Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Organic Phase siRNA_Solution siRNA Solution (Aqueous Buffer, pH 4.0) siRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis LNP Dispersion Final_LNPs Purified siRNA-LNPs Dialysis->Final_LNPs Characterization Characterization (Size, PDI, Zeta, EE%) Final_LNPs->Characterization

LNP formulation workflow via microfluidics.
Mechanism of Endosomal Escape

The endosomal escape of the nucleic acid cargo is the critical step for the efficacy of LNP-based therapies. The following diagram outlines the proposed mechanism mediated by this compound and other ionizable lipids.

Endosomal_Escape_Pathway cluster_cellular Cellular Environment cluster_molecular Molecular Events Endocytosis LNP Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation This compound Protonation (Becomes Cationic) Early_Endosome->Protonation Cytoplasm Cytoplasm Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Membrane Destabilization (Non-bilayer phase formation) Interaction->Destabilization Release siRNA Release Destabilization->Release Release->Cytoplasm

References

The Critical Role of pKa in DLinDMA-Mediated Endosomal Escape for siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on their successful escape from the endosomal compartment into the cytoplasm. Ionizable cationic lipids, such as 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA), are integral components of lipid nanoparticle (LNP) formulations that facilitate this crucial step. The apparent acid dissociation constant (pKa) of these lipids is a key determinant of their efficacy. This technical guide provides an in-depth analysis of the role of this compound's pKa in mediating endosomal escape, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate the underlying mechanisms.

Introduction: The Endosomal Barrier to siRNA Delivery

Lipid nanoparticles are a leading platform for the systemic delivery of siRNA therapeutics.[1] Following administration, LNPs are typically internalized by target cells via endocytosis, encapsulating the siRNA cargo within endosomes.[2] For the siRNA to exert its therapeutic effect by engaging the RNA-induced silencing complex (RISC) in the cytoplasm, it must first traverse the endosomal membrane.[1] However, the endo-lysosomal pathway is a degradative route, and failure to escape results in the destruction of the siRNA cargo, rendering it ineffective.[3] Ionizable lipids like this compound are engineered to overcome this barrier.[4]

The "pH-Switch" Mechanism: How pKa Governs Endosomal Escape

The efficacy of ionizable lipids in mediating endosomal escape is governed by a "pH-switch" mechanism, which is directly dependent on their pKa. The pKa is the pH at which the ionizable group is 50% protonated.[5]

  • At Physiological pH (≈7.4): In the bloodstream, the pH is approximately 7.4. Ionizable lipids with an optimized pKa will be largely neutral at this pH.[4] This near-neutral charge is advantageous as it reduces interactions with blood components and non-target cells, minimizing toxicity and improving circulation time.

  • In the Acidifying Endosome (pH 5.5-6.5): As the endosome matures, its internal pH drops to between 6.5 and 5.5.[6] When the endosomal pH falls below the pKa of the ionizable lipid, its amine headgroup becomes protonated, acquiring a positive charge.[1]

This protonation triggers a series of events leading to endosomal escape:

  • Electrostatic Interactions: The now positively charged LNP interacts with the negatively charged lipids present in the endosomal membrane.[7]

  • Membrane Disruption: This interaction is thought to promote a structural rearrangement of the lipid mixture, potentially forming non-bilayer lipid phases (such as an inverted hexagonal HII phase) that disrupt the integrity of the endosomal membrane.[3][6]

  • Cargo Release: The destabilization of the endosomal membrane allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RISC machinery.[1]

The optimal pKa for this process is a delicate balance. It must be low enough to ensure neutrality in circulation but high enough to become protonated in the early-to-late endosome.[8]

Quantitative Data: pKa and In Vivo Gene Silencing

A strong correlation has been established between the pKa of the ionizable lipid within an LNP and its in vivo gene-silencing activity.[8] Systematic modifications of the head group of this compound analogues have allowed for the fine-tuning of the pKa and the identification of an optimal range for hepatic gene silencing.[9]

Ionizable LipidApparent pKaRelative In Vivo Potency (ED50 for Factor VII silencing)Reference
This compound~6.8Baseline[2][3]
DLin-KC2-DMA~6.7~10-fold > this compound[3]
DLin-MC3-DMA 6.44 ~1000-fold > this compound [3]

Table 1: Comparison of the apparent pKa and in vivo gene silencing potency of this compound and its more advanced analogs. The data highlights the significant increase in potency achieved by optimizing the pKa to the 6.2-6.5 range.[3][8]

Experimental Protocols

Measurement of Apparent pKa of Ionizable Lipids in LNPs

A common method to determine the apparent pKa of an ionizable lipid within an LNP formulation involves a fluorescence-based assay using a probe like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the hydrophobic core of an LNP. The protonation of the ionizable lipid at acidic pH leads to an increase in the surface charge of the LNP, which is thought to alter the packing of the lipids and the hydrophobicity of the core, thereby influencing TNS fluorescence.

Methodology:

  • LNP Formulation: Prepare LNPs containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a defined molar ratio using a microfluidic mixing or similar method.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 9).[10]

  • TNS Assay:

    • Add a stock solution of TNS to each well of a 96-well plate.

    • Add the LNP suspension to each well.

    • Add the different pH buffers to the wells.

    • Incubate for a short period at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for TNS.

  • Data Analysis:

    • Normalize the fluorescence readings.

    • Plot the normalized fluorescence intensity against the pH.

    • Fit the data to a sigmoidal curve.

    • The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[10]

Quantification of Endosomal Escape

Quantifying endosomal escape is challenging, and several methods are employed, each with its own advantages and limitations.

Principle: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal and lysosomal membranes. By using a cell line that stably expresses a Gal8-GFP fusion protein, endosomal rupture events can be visualized as the recruitment of green fluorescent puncta.[11]

Methodology:

  • Cell Culture: Plate Gal8-GFP expressing cells in a suitable imaging dish.

  • LNP Treatment: Treat the cells with LNPs encapsulating a fluorescently labeled siRNA.

  • Live-Cell Imaging: Perform live-cell confocal microscopy to visualize the formation of Gal8-GFP puncta over time.

  • Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell to determine the extent of endosomal disruption.[11][12]

Principle: Transmission electron microscopy (TEM) provides high-resolution images of cellular ultrastructures, allowing for the direct visualization of LNPs within endosomes and potentially in the cytoplasm.

Methodology:

  • Cell Treatment: Treat cells with LNPs.

  • Fixation and Processing: At various time points, fix the cells with glutaraldehyde and osmium tetroxide, followed by dehydration and embedding in resin.

  • Ultrathin Sectioning: Cut ultrathin sections of the embedded cells.

  • Imaging: Image the sections using a transmission electron microscope.

  • Analysis: Quantify the number of LNPs within endosomes versus those free in the cytoplasm. This method is labor-intensive but provides direct visual evidence.[13]

Visualizing the Process: Workflows and Pathways

LNP Formulation and Cellular Uptake Workflow

LNP_Formulation_and_Uptake cluster_formulation LNP Formulation cluster_cellular Cellular Processing Lipid Stock Lipid Stock Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing siRNA Stock siRNA Stock siRNA Stock->Microfluidic Mixing LNP LNP Microfluidic Mixing->LNP Circulation Circulation LNP->Circulation Endocytosis Endocytosis Circulation->Endocytosis Endosome Endosome Endocytosis->Endosome

Caption: Workflow of LNP formulation and cellular uptake.

pKa-Dependent Endosomal Escape Signaling Pathway

Endosomal_Escape_Pathway LNP in Endosome LNP in Endosome Endosomal Acidification Endosomal Acidification LNP in Endosome->Endosomal Acidification This compound Protonation (pKa Switch) This compound Protonation (pKa Switch) Endosomal Acidification->this compound Protonation (pKa Switch) Interaction with Endosomal Membrane Interaction with Endosomal Membrane This compound Protonation (pKa Switch)->Interaction with Endosomal Membrane Membrane Destabilization Membrane Destabilization Interaction with Endosomal Membrane->Membrane Destabilization siRNA Release to Cytoplasm siRNA Release to Cytoplasm Membrane Destabilization->siRNA Release to Cytoplasm RISC Engagement RISC Engagement siRNA Release to Cytoplasm->RISC Engagement

Caption: The pKa-dependent mechanism of endosomal escape.

Conclusion

The pKa of ionizable lipids like this compound is a paramount design parameter in the development of effective LNP-based siRNA delivery systems. A precisely tuned pKa enables the LNP to remain stable and relatively inert in circulation while facilitating potent, pH-triggered endosomal escape within target cells. The evolution from this compound to DLin-MC3-DMA, with its optimized pKa of 6.44, exemplifies the power of rational lipid design in dramatically improving in vivo efficacy.[3] Continued research into the intricate relationship between lipid structure, pKa, and the biophysics of membrane interactions will be crucial for the development of next-generation nucleic acid therapeutics with even greater potency and safety profiles.

References

The Genesis of a Cationic Lipid: An In-depth Technical Guide to the Discovery and Development of DLinDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, the development of ionizable cationic lipids has been a watershed moment, paving the way for the clinical success of siRNA and mRNA therapeutics. Among the pioneering molecules in this class, 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane, or DLinDMA, holds a significant place. Its discovery and subsequent optimization were critical steps in the evolution of lipid nanoparticle (LNP) technology, leading to the development of highly potent delivery vehicles. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing the experimental protocols that underpinned its creation and evaluation, and presenting key quantitative data in a comparative context.

The Dawn of this compound: A Rational Design Approach

The story of this compound begins with a systematic exploration of the structure-activity relationship of cationic lipids for nucleic acid delivery. Researchers sought to create a lipid that could efficiently encapsulate negatively charged nucleic acids, remain stable in circulation, and facilitate the release of its payload into the cytoplasm of target cells.

Synthesis of this compound

The synthesis of this compound was a key step in its development, as described by Heyes et al. in 2005. The protocol involves the reaction of 3-(dimethylamino)-1,2-propanediol with a linoleyl-containing leaving group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(Dimethylamino)-1,2-propanediol

  • Linoleyl methanesulfonate

  • Sodium hydride (NaH)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(dimethylamino)-1,2-propanediol in anhydrous toluene.

  • Add sodium hydride (a strong base) portion-wise to the stirred solution at room temperature. The reaction mixture is typically stirred for a period to allow for the formation of the alkoxide.

  • Slowly add linoleyl methanesulfonate to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride with a suitable reagent (e.g., ethanol or water).

  • Extract the crude product with an organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system to yield the final product as an oil.

  • Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR and mass spectrometry.

From Lipid to Nanoparticle: The Formulation of this compound-LNPs

The true potential of this compound was realized when it was formulated into lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). The formulation process is a critical step that dictates the physicochemical properties and biological activity of the final delivery vehicle. A common method for preparing this compound-containing LNPs is the ethanol dilution or microfluidic mixing technique.

Experimental Protocol: Formulation of this compound-LNPs for siRNA Delivery

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC) or Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • PEG-lipid (e.g., PEG-DMG or PEG-DSG)

  • siRNA

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DPPC (or DSPC), cholesterol, and the PEG-lipid in ethanol at defined concentrations.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of approximately 40:10:48:2 (this compound:DPPC:Cholesterol:PEG-lipid). This ratio can be optimized for specific applications.

  • siRNA Solution Preparation: Dissolve the siRNA in a citrate buffer at pH 4.0.

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.

    • Set the flow rates on the microfluidic mixing device to achieve a desired aqueous-to-ethanol ratio (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the spontaneous self-assembly of the LNPs, encapsulating the siRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization: Concentrate the LNP suspension to the desired final concentration using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

Characterizing the Delivery Vehicle: Physicochemical Properties of this compound-LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

Experimental Protocol: Characterization of LNP Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP suspension in PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their hydrodynamic diameter.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer.

    • Load the sample into a specialized zeta potential cell.

    • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (a measure of the surface charge) is calculated.

3. siRNA Encapsulation Efficiency Measurement:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare a standard curve of the siRNA of interest.

    • In a 96-well plate, add the LNP suspension.

    • To one set of wells, add the RiboGreen reagent directly to measure the amount of unencapsulated siRNA.

    • To another set of wells, first add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated siRNA, then add the RiboGreen reagent to measure the total siRNA.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

The Path to Potency: Structure-Activity Relationship and the Evolution of this compound

The development of this compound was a crucial first step, but the quest for even greater potency led to a series of structure-activity relationship (SAR) studies. These studies, pioneered by Semple and colleagues, systematically modified the structure of this compound to enhance its in vivo gene silencing activity. This led to the development of second and third-generation ionizable lipids, including DLin-KC2-DMA and the clinically successful DLin-MC3-DMA.

The key findings from these SAR studies were:

  • Unsaturated Alkyl Chains: The presence of two double bonds in the linoleyl chains of this compound was found to be optimal for fusogenicity and in vivo activity. Saturated lipids were significantly less effective.

  • Linker Group: The ether linkage in this compound proved to be more stable and effective than ester linkages, which were susceptible to hydrolysis.

  • Headgroup pKa: The pKa of the ionizable headgroup was identified as a critical parameter. An optimal pKa in the range of 6.2-6.7 allows for efficient siRNA encapsulation at low pH during formulation and facilitates endosomal escape in the acidic environment of the endosome, while maintaining a near-neutral surface charge in circulation.

These insights led to the design of DLin-KC2-DMA, which incorporated a ketal linker, and subsequently DLin-MC3-DMA, which further optimized the headgroup and linker, resulting in a dramatic increase in potency.

In Vivo Validation: The Factor VII Silencing Model

The in vivo efficacy of this compound and its successors was primarily evaluated using a mouse model of Factor VII (FVII) gene silencing. FVII is a blood clotting factor produced in the liver, making it an excellent target for assessing hepatocyte-targeted siRNA delivery.

Experimental Protocol: In Vivo Factor VII Gene Silencing in Mice

Materials:

  • C57BL/6 mice

  • LNP-siRNA formulations (targeting FVII and a non-targeting control)

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes)

  • Factor VII activity assay kit

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.

  • Dosing: Administer the LNP-siRNA formulations intravenously via the tail vein at various doses. A control group receives PBS or an LNP formulation with a non-targeting control siRNA.

  • Blood Collection: At a specified time point post-injection (typically 24 or 48 hours), collect blood samples from the mice via retro-orbital bleeding or another appropriate method under anesthesia.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Factor VII Activity Assay: Measure the Factor VII protein levels in the plasma using a commercially available chromogenic assay kit.

  • Data Analysis: Calculate the percentage of FVII knockdown relative to the control group. The dose required to achieve 50% gene silencing (ED50) is a key metric for comparing the potency of different formulations.

Quantitative Comparison of this compound and Its Progeny

The systematic evolution from this compound to DLin-MC3-DMA resulted in a significant improvement in in vivo gene silencing potency. The following tables summarize the key quantitative data comparing these ionizable lipids.

Ionizable LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound~80-120~0.1-0.2Near-neutral at pH 7.4>90%
DLin-KC2-DMA~70-100<0.1Near-neutral at pH 7.4>95%
DLin-MC3-DMA~70-90<0.1Near-neutral at pH 7.4>95%

Table 1: Physicochemical Properties of LNP Formulations. Note: These are representative values and can vary depending on the specific formulation parameters.

Ionizable LipidIn Vivo ED₅₀ for Factor VII Silencing (mg/kg)Relative Potency (vs. This compound)
This compound~1.01x
DLin-KC2-DMA~0.110x
DLin-MC3-DMA~0.01100x

Table 2: In Vivo Gene Silencing Potency. Note: ED₅₀ values are approximate and can vary between studies.

Signaling Pathways and Experimental Workflows

To visually represent the key concepts and processes described in this guide, the following diagrams have been generated using the DOT language.

DLinDMA_Development_Pathway cluster_Discovery Discovery & Rational Design cluster_Formulation Formulation & Characterization cluster_Evaluation In Vivo Evaluation & Evolution SAR_Studies Structure-Activity Relationship Studies DLinDMA_Synthesis Synthesis of this compound SAR_Studies->DLinDMA_Synthesis Identified key structural features LNP_Formulation LNP Formulation (Ethanol Dilution) DLinDMA_Synthesis->LNP_Formulation Physicochemical_Char Physicochemical Characterization (Size, Zeta, EE) LNP_Formulation->Physicochemical_Char InVivo_FVII_Silencing In Vivo Factor VII Silencing Model Physicochemical_Char->InVivo_FVII_Silencing DLinKC2_DMA DLin-KC2-DMA InVivo_FVII_Silencing->DLinKC2_DMA 10x Potency DLinMC3_DMA DLin-MC3-DMA DLinKC2_DMA->DLinMC3_DMA 10x Potency Endosomal_Escape_Mechanism LNP_Endocytosis LNP enters cell via endocytosis Endosome_Acidification Endosome acidifies (pH drops) LNP_Endocytosis->Endosome_Acidification DLinDMA_Protonation This compound becomes protonated (positively charged) Endosome_Acidification->DLinDMA_Protonation Membrane_Interaction Protonated this compound interacts with anionic endosomal lipids DLinDMA_Protonation->Membrane_Interaction Membrane_Destabilization Endosomal membrane destabilization/fusion Membrane_Interaction->Membrane_Destabilization siRNA_Release siRNA is released into the cytoplasm Membrane_Destabilization->siRNA_Release InVivo_FVII_Silencing_Workflow IV_Injection Intravenous injection of LNP-siRNA into mice Blood_Collection Blood collection at specified time point IV_Injection->Blood_Collection Plasma_Isolation Isolation of plasma Blood_Collection->Plasma_Isolation FVII_Assay Measurement of Factor VII activity in plasma Plasma_Isolation->FVII_Assay Data_Analysis Calculation of % knockdown and ED50 FVII_Assay->Data_Analysis

DLinDMA for Nucleic Acid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA), has opened new frontiers in the treatment of a wide range of diseases. However, the inherent instability and poor cellular uptake of naked nucleic acids necessitate the use of sophisticated delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic nucleic acid delivery, with the ionizable cationic lipid being a cornerstone of their success. This technical guide provides an in-depth overview of DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane), a seminal ionizable lipid that has paved the way for the development of potent LNP-based gene therapies.

This compound was one of the early ionizable lipids that demonstrated significant in vivo activity, particularly for siRNA delivery to hepatocytes.[1] Its structure is characterized by a tertiary amine headgroup and two unsaturated linoleyl lipid tails.[2] This unique chemical architecture imparts pH-responsive ionizability, a critical feature for efficient nucleic acid encapsulation and endosomal escape.

Core Features of this compound-Based Lipid Nanoparticles

The efficacy of this compound in nucleic acid delivery is attributed to several key features that are realized upon its formulation into LNPs. These nanoparticles are typically composed of the ionizable cationic lipid (this compound), a helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG).[3]

pH-Responsive Ionization and Endosomal Escape

A cardinal feature of this compound is its ionizable dimethylamino headgroup, which has a pKa in the range of 6.2-6.8.[4] This property is central to its function. During LNP formulation at an acidic pH (e.g., pH 4), the tertiary amine of this compound becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged nucleic acids.

Once administered in vivo, the LNPs are exposed to the physiological pH of the bloodstream (pH 7.4). At this pH, this compound is largely deprotonated and carries a near-neutral charge.[4] This quasi-neutral surface charge is crucial for reducing non-specific interactions with blood components and minimizing toxicity, thereby prolonging circulation time.[4]

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively decreases.[5] As the endosomal pH drops below the pKa of this compound, its headgroup becomes protonated again.[6] This charge reversal is hypothesized to trigger the release of the nucleic acid cargo into the cytoplasm through a process of endosomal escape. The positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that facilitate the release of the nucleic acid payload.[7][8]

G Mechanism of this compound-LNP Mediated Nucleic Acid Delivery cluster_cell Target Cell LNP_blood LNP in Bloodstream (pH 7.4, Neutral this compound) Cell_uptake Cellular Uptake (Endocytosis) LNP_blood->Cell_uptake Early_endosome Early Endosome (pH ~6.5) Cell_uptake->Early_endosome Late_endosome Late Endosome (pH ~5.5) Early_endosome->Late_endosome Endosomal Maturation & this compound Protonation Endosomal_escape Endosomal Escape Late_endosome->Endosomal_escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_escape->Cytoplasm Cargo Release Nucleic_acid Nucleic Acid (e.g., siRNA)

Mechanism of this compound-LNP Mediated Nucleic Acid Delivery.
Structural Role of Lipid Tails

The two linoleyl tails of this compound are also critical to its function. These unsaturated hydrocarbon chains contribute to the fluidity of the lipid bilayer and can promote the formation of non-lamellar lipid phases, which is thought to be important for the destabilization of the endosomal membrane.[2] The presence of unsaturated bonds in the lipid tails gives the lipid a cone-like shape, which favors the formation of inverted hexagonal (HII) phases, a key step in the proposed mechanism of endosomal escape.[7]

Quantitative Data on this compound-Based LNPs

The following tables summarize key quantitative data for this compound-containing LNPs and provide a comparison with its more potent successor, DLin-MC3-DMA. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterThis compound-LNPDLin-MC3-DMA-LNPReference(s)
In Vivo Efficacy
Factor VII Silencing ED50 (mice)~1 mg/kg~0.005 mg/kg
TTR Silencing ED50 (NHPs)Not widely reported~0.03 mg/kg
Physicochemical Properties
Optimal pKa for in vivo activity6.2 - 6.56.2 - 6.5
LNP pKa (TNS assay)~6.66~6.57[9]
In Vitro Performance
IC50 (siRNA delivery)0.653 nMNot directly compared in the same study[4]

Table 1: Comparative performance of this compound and DLin-MC3-DMA based LNPs.

ParameterTypical ValueReference(s)
Particle Size (Z-average)80 - 150 nm[3][10]
Polydispersity Index (PDI)< 0.2[3][10]
Zeta Potential (at neutral pH)Near-neutral to slightly negative[3]
Encapsulation Efficiency> 90%[10]

Table 2: Typical physicochemical properties of this compound-based LNPs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and evaluation of this compound-based LNPs. The following sections provide representative methodologies for key experimental procedures.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and high encapsulation efficiency.[1][11]

G Experimental Workflow for LNP Formulation Lipid_prep 1. Prepare Lipid Stock (this compound, DSPC, Chol, PEG-DMG in Ethanol) Microfluidics 3. Microfluidic Mixing (Rapid mixing of lipid and nucleic acid solutions) Lipid_prep->Microfluidics NA_prep 2. Prepare Nucleic Acid Solution (siRNA/mRNA in Acidic Buffer, e.g., pH 4) NA_prep->Microfluidics Dialysis 4. Dialysis (Against PBS pH 7.4 to remove ethanol and raise pH) Microfluidics->Dialysis Characterization 5. Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization Storage 6. Sterile Filtration & Storage (0.22 µm filter, store at 4°C) Characterization->Storage

Experimental Workflow for LNP Formulation.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid (siRNA or mRNA)

  • Absolute ethanol

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 3.5 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, and PEG-DMG) in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.

  • Nucleic Acid Solution Preparation: Dissolve the nucleic acid in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pump. Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase).[1]

  • Dialysis: Collect the LNP solution from the outlet of the microfluidic device and immediately dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove the ethanol and raise the pH.

  • Characterization: After dialysis, measure the particle size (Z-average), polydispersity index (PDI) by dynamic light scattering (DLS), and nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[7]

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the in vitro gene silencing (for siRNA) or protein expression (for mRNA) efficiency of this compound-LNPs.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound-LNP encapsulating the nucleic acid of interest (and a negative control)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., luciferase assay kit for luciferase-encoding mRNA, or reagents for qPCR or western blotting for siRNA targets)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection. Allow the cells to adhere overnight.[12]

  • LNP Treatment: Dilute the this compound-LNPs to the desired concentrations in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium.[7]

  • Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.[12]

  • Analysis: After the incubation period, assess the biological effect of the delivered nucleic acid. For siRNA, this may involve lysing the cells and measuring the target mRNA or protein levels. For mRNA, this could involve measuring the expression of the encoded reporter protein (e.g., luciferase).[7][12]

In Vivo Factor VII Silencing in Mice

This protocol is a standard method for evaluating the in vivo efficacy of siRNA-LNPs targeting the liver. Factor VII is a blood coagulation protein produced primarily in the liver, and its knockdown can be readily measured from a blood sample.

Materials:

  • C57BL/6 mice

  • This compound-LNP encapsulating Factor VII siRNA (and a negative control siRNA)

  • Sterile PBS

  • Insulin syringes

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Factor VII activity assay kit

Procedure:

  • LNP Preparation for Injection: Dilute the LNP formulation in sterile PBS to the desired final concentration for injection. The typical injection volume is 100-200 µL.

  • Intravenous Administration: Administer the LNP solution to the mice via tail vein injection.[13]

  • Blood Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood from the mice via a method such as retro-orbital bleeding or cardiac puncture under terminal anesthesia.[13][14]

  • Plasma Preparation: Process the blood to obtain plasma.

  • Factor VII Activity Assay: Measure the Factor VII protein activity in the plasma samples using a commercially available chromogenic assay kit.

  • Data Analysis: Calculate the percentage of remaining Factor VII activity in the treated groups relative to the PBS-treated control group to determine the extent of gene silencing.[13]

Conclusion

This compound has been a pivotal molecule in the development of LNP-based nucleic acid delivery systems. Its key feature, pH-responsive ionizability, provides a sophisticated mechanism for encapsulating nucleic acids and facilitating their release into the cytoplasm of target cells. While newer generations of ionizable lipids, such as DLin-MC3-DMA, have demonstrated superior potency, the foundational principles established with this compound continue to guide the design and optimization of LNP technologies. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of nucleic acid medicines.

References

DLinDMA and its Pivotal Role in Stable Nucleic Acid-Lipid Particles (SNALPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA), a foundational ionizable cationic lipid that has been instrumental in the advancement of nucleic acid therapeutics. We delve into the chemical properties of this compound and its critical role within Stable Nucleic Acid-Lipid Particles (SNALPs), with a particular focus on its mechanism of action for facilitating endosomal escape of siRNA payloads. This document offers a comprehensive overview of the formulation and characterization of this compound-containing SNALPs, detailed experimental protocols for their evaluation, and a comparative analysis of this compound's performance against its successors. The information is presented to be a valuable resource for researchers and professionals in the field of drug delivery and development.

Introduction: The Dawn of Ionizable Lipids with this compound

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), has been a significant challenge in modern medicine. A major breakthrough in this area was the development of lipid nanoparticles (LNPs) as carriers. Early LNP formulations often utilized permanently cationic lipids, which, while effective at complexing with negatively charged nucleic acids, were associated with toxicity. The advent of ionizable cationic lipids, such as this compound, represented a paradigm shift in the field.[1]

This compound was one of the pioneering ionizable lipids that addressed the toxicity concerns of its predecessors. Its ingenious design allows it to be neutrally charged at physiological pH, minimizing off-target interactions and toxicity, and to become positively charged in the acidic environment of the endosome.[1] This pH-dependent charge is the cornerstone of its function, enabling both the encapsulation of siRNA during formulation and its subsequent release into the cytoplasm of target cells. This compound became a key component of the Stable Nucleic Acid-Lipid Particle (SNALP) platform, which has been extensively used for the delivery of siRNA.[2]

Physicochemical Properties and Quantitative Performance of this compound

The performance of this compound in SNALP formulations is intrinsically linked to its chemical structure and resulting physicochemical properties. The two linoleyl chains in its structure are crucial for the fusogenic properties of the lipid, which are essential for endosomal escape.

Table 1: Comparative In Vitro and In Vivo Performance of this compound and Related Ionizable Lipids
Cationic LipidIn Vitro IC50 (siRNA delivery) [nM]Relative In Vivo Efficacy (serum cholesterol reduction)Reference
DODMA18.4 (17.7–19.0)Not Reported[3]
This compound 0.653 (0.617–0.690)52%[3]
DLin-MC3-DMA~0.03 mg/kg (in vivo IC50)High[3]
Table 2: In Vivo Gene Silencing Potency of this compound and Successor Lipids
Cationic LipidIn Vivo Gene Silencing (ED50 in mg/kg)Reference
This compound 1.0[4]
DLin-KC2-DMA0.1[4]
DLin-MC3-DMA0.005[1]

The Mechanism of this compound-Mediated Endosomal Escape

The ability of SNALPs containing this compound to efficiently deliver their siRNA payload into the cytoplasm is primarily due to the pH-responsive nature of this compound, which facilitates escape from the endosome.

Upon cellular uptake via endocytosis, the SNALP is trafficked into the endosomal pathway, where the internal pH progressively decreases from early endosomes (pH ~6.5) to late endosomes (pH ~5.5). As the pH within the endosome drops below the pKa of this compound, its tertiary amine headgroup becomes protonated, conferring a positive charge to the lipid. This protonation is a critical event that triggers a series of interactions leading to the destabilization of the endosomal membrane.

The positively charged this compound can then interact with the negatively charged lipids present in the endosomal membrane. This electrostatic interaction, coupled with the conical shape of this compound, promotes a transition from a bilayer (lamellar) phase to a non-bilayer inverted hexagonal (HII) phase. The formation of this HII phase disrupts the integrity of the endosomal membrane, creating pores through which the encapsulated siRNA can be released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) SNALP_neutral SNALP with neutral this compound SNALP_cationic SNALP with protonated (cationic) this compound SNALP_neutral->SNALP_cationic Endocytosis & acidification Endosomal_Membrane Endosomal Membrane (Negatively Charged Lipids) SNALP_cationic->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization (HII Phase Formation) Endosomal_Membrane->Membrane_Destabilization Lipid phase transition siRNA_Release siRNA Release Membrane_Destabilization->siRNA_Release Cytoplasm Cytoplasm RISC RISC Engagement Cytoplasm->RISC siRNA_Release->Cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape.

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and evaluation of this compound-containing SNALPs.

SNALP Formulation by Stepwise Dilution

This protocol describes the formation of SNALPs encapsulating siRNA using a stepwise dilution method.[5]

Reagents and Materials:

  • siRNA (or other nucleic acid)

  • This compound (ionizable cationic lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (neutral helper lipid)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) (PEGylated lipid)

  • Ethanol (80-90%)

  • 20 mM Citrate buffer, 300 mM NaCl, pH 6.0

  • 15 mM NaCl with 10 mM Hepes, pH 7.4

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in an 80-90% ethanol environment. The typical molar ratio for these lipids is 40:10:48:2 (this compound:DSPC:Cholesterol:PEG-DMG).

  • Nucleic Acid Solution: Prepare the siRNA in the citrate buffer.

  • SNALP Formation: The lipid solution is mixed with the aqueous siRNA solution, leading to a stepwise dilution of the ethanol to a concentration of approximately 20-55%. This process facilitates the self-assembly of the lipids and siRNA into SNALPs.

  • Stabilization: Immediately following formation (ideally within seconds), the SNALP solution is further diluted to an ethanol concentration of less than or equal to 25% to stabilize the particles.

  • Purification:

    • Remove any unencapsulated siRNA using anion exchange chromatography.

    • Concentrate the SNALP solution 10-20 fold via ultrafiltration.

    • Perform diafiltration against approximately 10 volumes of an aqueous solution to reduce the ethanol concentration to less than 1%.

    • Replace the aqueous solution by diafiltration against the final formulation buffer (e.g., 15 mM NaCl with 10 mM Hepes, pH 7.4).

  • Sterilization: Sterilize the final SNALP solution by passing it through a 0.2-micron sterilizing membrane.

Characterization of SNALPs

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in suspension. The rate of these fluctuations is related to the particle size.

  • Procedure:

    • Dilute the SNALP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration.

    • Transfer the diluted sample to a clean cuvette.

    • Measure the particle size and PDI using a DLS instrument. The PDI provides an indication of the homogeneity of the particle size distribution.

4.2.2. siRNA Encapsulation Efficiency using a Ribogreen Assay

  • Principle: The Ribogreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the nanoparticles with a detergent, the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare two sets of SNALP samples.

    • To one set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated siRNA.

    • Add the Ribogreen reagent to both sets of samples.

    • Measure the fluorescence of both sets of samples using a fluorescence plate reader.

    • The encapsulation efficiency is calculated as: (Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent * 100%.[6]

4.2.3. pKa Determination using a TNS Assay [7][8][9][10]

  • Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) exhibits increased fluorescence in a non-polar environment, such as the core of a lipid nanoparticle. As the pH of the environment decreases and the ionizable lipid becomes protonated, the nanoparticle surface becomes more charged, leading to changes in TNS fluorescence. The pKa is the pH at which 50% of the maximal fluorescence is observed.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

    • Dilute the SNALP formulation in each of the pH buffers.

    • Add the TNS probe to each sample.

    • Measure the fluorescence intensity at each pH.

    • Plot the fluorescence intensity against pH and determine the pH at which 50% of the maximum fluorescence occurs. This pH value represents the apparent pKa of the SNALP.

In Vitro and In Vivo Evaluation

4.3.1. In Vitro Transfection

  • Cell Culture: Plate the target cells (e.g., HeLa, HepG2) in a suitable culture medium and allow them to adhere overnight.[11]

  • Transfection:

    • Dilute the this compound-containing SNALPs encapsulating the desired siRNA in a serum-free medium.

    • Add the diluted SNALPs to the cells.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis:

    • Lyse the cells and extract the mRNA.

    • Quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR) to determine the extent of gene silencing.

4.3.2. In Vivo Gene Silencing in a Murine Model (Factor VII) [12]

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Administration: Administer the this compound-containing SNALPs encapsulating siRNA targeting Factor VII intravenously via tail vein injection.

  • Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood samples via cardiac puncture.

  • Analysis:

    • Prepare serum from the blood samples.

    • Measure the Factor VII protein levels in the serum using a chromogenic assay.

    • Compare the Factor VII levels in the treated mice to those in a control group (e.g., treated with saline or a non-targeting siRNA) to determine the percentage of gene silencing.

Experimental and Developmental Workflow

The development and evaluation of this compound-containing SNALPs typically follow a structured workflow, from initial formulation to in vivo validation.

SNALP_Workflow Start Start Formulation SNALP Formulation (Stepwise Dilution) Start->Formulation Characterization Physicochemical Characterization (DLS, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Evaluation (Transfection & Silencing) Characterization->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Studies (Murine Model) Optimization->InVivo Proceed Analysis Data Analysis & Efficacy Determination InVivo->Analysis End End Analysis->End

Caption: General workflow for the development and evaluation of SNALPs.

Conclusion

This compound has been a landmark molecule in the field of nucleic acid delivery. Its development and incorporation into the SNALP platform provided a robust and effective means of delivering siRNA in vivo, paving the way for the clinical translation of RNAi therapeutics. While this compound has largely been superseded by more potent ionizable lipids such as DLin-MC3-DMA, its study remains crucial for understanding the fundamental principles of LNP design and the intricate mechanisms of endosomal escape. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers continuing to innovate in the exciting and rapidly evolving field of nucleic acid-based medicines.

References

A Technical Guide to the Core Principles of DLinDMA-Based LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental principles governing the formation of Lipid Nanoparticles (LNPs) utilizing the ionizable cationic lipid DLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) and its analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and formulation of nucleic acid delivery systems.

Core Components and Their Functions

The self-assembly of functional LNPs is a synergistic process involving four key lipid components, each with a distinct role. The precise molar ratio of these components is critical for the final characteristics of the nanoparticle, including its size, stability, and transfection efficiency.[1]

  • Ionizable Cationic Lipid (e.g., this compound): This is the cornerstone of the LNP. This compound features a tertiary amine headgroup with a specific pKa.[2] At a low pH (e.g., 4.0), this group becomes protonated and positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA.[3] At physiological pH (7.4), it becomes near-neutral, reducing potential toxicity and nonspecific interactions in circulation. This pH-sensitivity is also crucial for endosomal escape upon cellular uptake.

  • Helper Lipid (e.g., DSPC): Typically a zwitterionic phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid contributes to the structural integrity of the LNP shell.[4][5] Helper lipids fill the spaces between the ionizable lipids, stabilizing the particle and influencing its morphology.[6]

  • Structural Lipid (Cholesterol): Cholesterol is incorporated to modulate the fluidity and rigidity of the lipid bilayer.[6] It fills gaps between the other lipid components, enhancing particle stability, preventing payload leakage, and promoting fusion with the endosomal membrane during payload delivery.[4][6]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) provides a hydrophilic shield on the surface of the LNP.[4] This PEG layer prevents aggregation, enhances colloidal stability, and reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in vivo.[4][7]

ComponentExampleTypical Molar Ratio (%)Primary Function
Ionizable Cationic LipidThis compound, DLin-MC3-DMA50Encapsulates nucleic acid at low pH; facilitates endosomal escape.[1][8]
Helper LipidDSPC10Provides structural integrity and stability to the lipid shell.[5][9]
Structural LipidCholesterol38.5Modulates membrane fluidity, enhances stability, and promotes membrane fusion.[4][6]
PEGylated LipidDMG-PEG 20001.5Prevents aggregation, increases stability, and prolongs in vivo circulation time.[4][7]

The LNP Formation Process: Controlled Self-Assembly

The formation of this compound-based LNPs is a rapid nanoprecipitation and self-assembly process, most reproducibly achieved through microfluidic mixing.[10][11] The process involves the controlled, rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.[1]

  • Phase Preparation: An ethanolic solution is prepared containing the precise molar ratio of the four lipid components.[1] Concurrently, an aqueous buffer at a low pH (typically 4.0-5.0) is used to dissolve the nucleic acid payload.[12]

  • Rapid Mixing: The two solutions are rapidly mixed within a microfluidic device.[10] The rapid mixing ensures that the ethanol is diluted quickly and uniformly.[13]

  • Supersaturation and Nucleation: As the ethanol is diluted by the aqueous buffer, the polarity of the solvent increases dramatically. This causes the lipids, which are soluble in ethanol but not in water, to become supersaturated and precipitate out of solution.[10] The positively charged this compound lipids form initial complexes, or nuclei, with the negatively charged nucleic acids.[3]

  • Growth and Stabilization: These nuclei grow as more lipids accrete around them. The process is terminated by the association of the PEG-lipid, which forms a hydrophilic corona on the particle surface, preventing further growth and aggregation.[9]

  • Maturation and Neutralization: The resulting LNP dispersion is then dialyzed against a buffer at physiological pH (e.g., PBS at pH 7.4). This step removes the ethanol and, critically, raises the pH, causing the this compound to deprotonate to a near-neutral state, resulting in a stable nanoparticle ready for use.[12]

LNP_Formation_Workflow Overall LNP Formation Workflow cluster_prep 1. Solution Preparation cluster_form 2. LNP Formation cluster_post 3. Post-Processing & QC Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixer Microfluidic Mixing Lipids->Mixer NA Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (pH 4.0) NA->Mixer LNPs_acid Self-Assembled LNPs in Ethanol/Aqueous Mix (pH 4.0) Mixer->LNPs_acid Nanoprecipitation Dialysis Dialysis / TFF vs. PBS (pH 7.4) LNPs_acid->Dialysis Ethanol Removal & pH Neutralization LNPs_final Purified LNPs (Neutral Surface Charge) Dialysis->LNPs_final QC Characterization (Size, PDI, EE%) LNPs_final->QC

A diagram illustrating the workflow for LNP synthesis.

Self_Assembly_Mechanism Mechanism of LNP Self-Assembly During Mixing cluster_mixing Rapid Mixing Zone ethanol Lipids in Ethanol p1 1. Polarity Increase (Ethanol Dilution) ethanol->p1 aqueous Nucleic Acid in Aqueous Buffer (pH 4) aqueous->p1 p2 2. Lipid Supersaturation & Precipitation p1->p2 p3 3. Nucleation (this compound+ associates with NA-) p2->p3 p4 4. Particle Growth & Core Formation p3->p4 p5 5. Stabilization (PEG-Lipid Shell) p4->p5 LNP Formed LNP p5->LNP

The self-assembly process of LNPs during rapid mixing.

Cellular Uptake and Endosomal Escape

The therapeutic efficacy of an LNP formulation is contingent upon its ability to deliver its nucleic acid payload into the cytoplasm of the target cell. This is achieved through a pH-sensitive mechanism.

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[14]

  • Endosomal Acidification: Once inside an endosome, the internal environment begins to acidify (pH drops from ~7.4 to 5.5-6.5).[15]

  • This compound Protonation: This acidic environment causes the tertiary amine headgroup of this compound to become protonated again, imparting a net positive charge to the LNP.[8]

  • Membrane Disruption: The now cationic LNP interacts with anionic lipids present in the endosomal membrane, leading to the disruption of the membrane structure and the formation of non-bilayer phases.[15][16]

  • Payload Release: This disruption allows the encapsulated nucleic acid to escape the endosome and enter the cytoplasm, where it can be translated (mRNA) or engage with the RNAi machinery (siRNA).[15]

Endosomal_Escape LNP Cellular Uptake and Payload Release LNP_blood LNP in Bloodstream (pH 7.4, Neutral Surface) Uptake 1. Cellular Uptake (Endocytosis) LNP_blood->Uptake Endosome 2. LNP in Endosome (pH drops to ~6.5) Uptake->Endosome Protonation 3. This compound Protonation (LNP becomes Cationic) Endosome->Protonation Disruption 4. Endosomal Membrane Destabilization Protonation->Disruption Release 5. Nucleic Acid Payload Released into Cytoplasm Disruption->Release

The mechanism of this compound-mediated endosomal escape.

Standard Experimental Protocols

The following protocols outline standard methodologies for the formulation and characterization of this compound-based LNPs.

4.1. Protocol: LNP Formulation via Microfluidic Mixing

This protocol is based on established methods for LNP production using a microfluidic device.[1][17]

  • Stock Solution Preparation:

    • Lipid-Ethanol Stock: Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol. From these, create a mixed lipid solution containing the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Nucleic Acid-Aqueous Stock: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Prime the microfluidic mixing device (e.g., a staggered herringbone mixer) with ethanol and the aqueous buffer as per the manufacturer's instructions.

    • Load the lipid-ethanol stock and the nucleic acid-aqueous stock into separate syringes and place them on a syringe pump.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate pumping. The rapid mixing within the microfluidic chip induces LNP self-assembly.

  • Purification and Concentration:

    • Collect the LNP solution from the device outlet.

    • Immediately dilute the solution with a neutral buffer (e.g., 1x PBS, pH 7.4) to begin stabilizing the particles.

    • To remove ethanol and unencapsulated nucleic acid, perform dialysis or tangential flow filtration (TFF) against 1x PBS (pH 7.4). A 100 kDa molecular weight cut-off (MWCO) is commonly used.

    • Concentrate the LNP solution to the desired final concentration.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP solution through a 0.22 µm filter.

    • Store at 4°C for short-term use (up to one week) or lyophilize for long-term storage at -80°C.[17]

4.2. Protocol: LNP Characterization

Key quality attributes of the formulated LNPs must be assessed.[18]

  • Size and Polydispersity Index (PDI) Measurement:

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4). Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which is a measure of the size distribution homogeneity. A PDI value below 0.2 is generally considered acceptable.[19]

  • Zeta Potential Measurement:

    • Method: Laser Doppler Electrophoresis.

    • Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. The zeta potential provides a measure of the surface charge of the nanoparticles. For LNPs at physiological pH, a near-neutral charge (around 0 mV) is expected.

  • Nucleic Acid Encapsulation Efficiency (EE):

    • Method: RiboGreen® (or similar nucleic acid-quantifying fluorescent dye) Assay.

    • Procedure:

      • Measure the total nucleic acid concentration by disrupting an aliquot of the LNP sample with a surfactant (e.g., 0.5% Triton X-100) and then adding the RiboGreen® dye.

      • Measure the amount of free (unencapsulated) nucleic acid by adding the RiboGreen® dye to an intact aliquot of the LNP sample (without surfactant). The dye is membrane-impermeable and will only bind to free nucleic acid.

      • Calculate the Encapsulation Efficiency (%) as: ((Total NA - Free NA) / Total NA) * 100. High-quality formulations typically achieve >90% EE.

Quantitative Data and Performance Metrics

The performance of an ionizable lipid is often defined by its pKa and its in vivo efficacy. Rational design has led to the development of this compound analogues with improved potency.

Ionizable LipidLNP pKaIn Vivo Efficacy (Factor VII Silencing ED₅₀ in mice)Reference(s)
This compound6.8~1 mg/kg[2][12]
DLin-K-DMA6.2 - 6.4~0.1 mg/kg[2]
DLin-KC2-DMA 6.4~0.03 mg/kg [2][12]
DLin-MC3-DMA 6.44~0.005 mg/kg [8][16]

Note: ED₅₀ (Effective Dose, 50%) is the dose required to achieve 50% of the maximum effect. A lower ED₅₀ indicates higher potency.

The data clearly show that modifications to the linker and headgroup of the this compound structure, leading to analogues like DLin-KC2-DMA and DLin-MC3-DMA, resulted in a significant increase in in vivo potency.[8][14] This is largely attributed to an optimized pKa that balances effective nucleic acid encapsulation with highly efficient endosomal escape.[2]

References

An In-depth Technical Guide on DLinDMA for Non-Viral Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ionizable Lipids in Gene Therapy

Non-viral gene therapy has emerged as a promising alternative to viral vectors, offering advantages such as lower immunogenicity and ease of manufacturing.[1][2] At the forefront of non-viral delivery systems are lipid nanoparticles (LNPs), which have demonstrated remarkable success in delivering nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells.[3][4] The efficacy of these LNPs is critically dependent on their composition, particularly the choice of the ionizable cationic lipid.[5][6]

DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) is a key ionizable cationic lipid that has been instrumental in the advancement of LNP technology.[7] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a near-neutral surface charge at physiological pH, which is crucial for stability in circulation and reduced toxicity.[8][9] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, formulation considerations, preclinical data, and detailed experimental protocols relevant to its application in non-viral gene therapy.

This compound: Structure and Properties

This compound is an amino lipid characterized by a tertiary amine headgroup and two linoleyl lipid tails.[7] The linoleyl tails each contain two double bonds, a feature that has been shown to be optimal for high-potency gene silencing.[9] The tertiary amine headgroup has a pKa in the range of 6.2-6.5, which is a critical design feature.[10] This pKa allows the lipid to be protonated and positively charged in the acidic environment required for LNP formulation (pH ~4), facilitating the electrostatic interaction and encapsulation of nucleic acids.[9][11] Upon entering the neutral pH of the bloodstream (pH 7.4), this compound becomes largely deprotonated and neutral, minimizing non-specific interactions with blood components and reducing toxicity.[8]

G Simplified Representation of this compound Structure This compound This compound Headgroup Tertiary Amine Headgroup (Ionizable, pKa ~6.4) This compound->Headgroup contains Tails Two Linoleyl Lipid Tails (Unsaturated) This compound->Tails contains Function1 pH-Dependent Protonation Headgroup->Function1 enables Function2 Membrane Destabilization Tails->Function2 facilitates

Caption: Key structural components of the this compound lipid.

Mechanism of Action: A Multi-Step Journey

The therapeutic effect of a this compound-formulated LNP is the culmination of a series of critical steps, from initial formulation to the final release of the nucleic acid payload into the cytoplasm of the target cell.

LNP Formulation and Nucleic Acid Encapsulation

The self-assembly of LNPs is typically achieved through rapid mixing of an ethanol phase containing the lipids with an aqueous phase containing the nucleic acid at a low pH (e.g., pH 4).[12] In this acidic environment, the this compound headgroup is protonated, conferring a positive charge that drives the complexation with the negatively charged backbone of the nucleic acid.[11] This process results in the formation of a dense core containing the nucleic acid, surrounded by a lipid shell.

Cellular Uptake and Endosomal Escape

Once administered in vivo, LNPs circulate and accumulate in tissues, primarily the liver.[3] Cellular uptake is thought to occur through endocytosis.[13] Following internalization, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.[4][9] This drop in pH is the key trigger for the next critical step: endosomal escape.

As the endosome acidifies, the this compound molecules within the LNP become protonated again.[] The now positively charged this compound can interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane and the release of the LNP's cargo into the cytoplasm.[9][15] This process is essential for the therapeutic to reach its site of action and avoid degradation in the lysosome.[][16]

G Cellular Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Trafficking LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm (Payload Release) LateEndosome->Cytoplasm Endosomal Escape (this compound Protonation)

Caption: The intracellular journey of a this compound-based LNP.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based LNPs from various preclinical studies.

Table 1: Physicochemical Properties of this compound-LNPs

ParameterTypical Value RangeMethod of AnalysisReference(s)
Particle Size (Diameter)70 - 100 nmDynamic Light Scattering (DLS)[10][17]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[18][19]
Zeta Potential (at pH 7.4)-10 to +10 mVLaser Doppler Electrophoresis[20]
Nucleic Acid Encapsulation Efficiency> 90%RiboGreen Assay[17][18]
pKa6.2 - 6.5TNS Assay[17][21]

Table 2: In Vivo Gene Silencing Efficacy of this compound-siRNA LNPs

Target GeneAnimal ModelDose (mg/kg siRNA)% Gene KnockdownReference(s)
Factor VIIMouse1.0~50% (ED50)[22]
GAPDHMouse1.0 - 5.0Up to 83% in APCs[1][23]
Apolipoprotein B (ApoB)Mouse3.070 - 80%[24]
Transthyretin (TTR)Non-human primate0.03~50% (ED50 for DLin-MC3-DMA)[10]

Note: ED50 (Effective Dose, 50%) values can vary based on the specific LNP composition and the nucleic acid payload. This compound has since been optimized to more potent lipids like DLin-MC3-DMA, which is used in the FDA-approved drug Patisiran.[7][25]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based LNPs.

Protocol 1: Formulation of this compound-siRNA LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

  • siRNA

  • 200-proof Ethanol

  • Citrate buffer (100 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (MWCO 10 kDa)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10-20 mM.[10][12]

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.4 mg/mL.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to ethanol phase to 3:1.

    • Set the total flow rate to achieve rapid mixing (e.g., 12 mL/min).

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Initiate mixing. The rapid change in solvent polarity will cause the lipids to precipitate and self-assemble around the siRNA, forming LNPs.[12]

  • Dialysis:

    • Immediately following mixing, dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[26]

  • Concentration and Sterilization:

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.[12]

  • Characterization:

    • Measure particle size and PDI using DLS.

    • Determine the encapsulation efficiency using a RiboGreen assay.

G LNP Formulation Workflow Lipids Lipid Mixture (this compound, DSPC, Chol, PEG-DMG) in Ethanol Mixer Microfluidic Mixing Lipids->Mixer siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Mixer Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter Buffer Exchange Final_LNP Final LNP Formulation Filter->Final_LNP

Caption: A typical workflow for producing this compound-LNPs.

Protocol 2: In Vitro Gene Silencing Assay

This protocol outlines a method to assess the gene silencing efficiency of this compound-siRNA LNPs in a cell culture model.

Materials:

  • Target cells (e.g., HeLa, Huh7)

  • Complete cell culture medium

  • This compound-siRNA LNPs (targeting a specific gene, e.g., GAPDH)

  • Control LNPs (containing a non-targeting scramble siRNA)

  • 96-well cell culture plates

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers, lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment:

    • Prepare serial dilutions of the this compound-siRNA LNPs and control LNPs in serum-free media.

    • Aspirate the media from the cells and add the LNP dilutions.

    • Incubate for 4-6 hours at 37°C.

    • After incubation, add complete media containing serum and continue to incubate for 24-72 hours.

  • Quantification of Gene Knockdown:

    • qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of the target gene.

    • Western Blot: Lyse the cells and quantify total protein. Perform SDS-PAGE and Western blotting to measure the protein levels of the target gene.

  • Data Analysis:

    • Normalize the target gene expression to a housekeeping gene (e.g., Actin).

    • Calculate the percentage of gene knockdown relative to cells treated with control LNPs.

    • Plot the percentage of knockdown versus LNP concentration to determine the IC50 (the concentration at which 50% of gene expression is inhibited).

Conclusion and Future Directions

This compound has been a foundational component in the development of potent LNP-based gene therapies. Its pH-responsive nature is a key design element that enables both stable formulation and efficient intracellular delivery. While newer generations of ionizable lipids, such as DLin-KC2-DMA and DLin-MC3-DMA, have shown improved potency, the principles learned from the study of this compound continue to guide the rational design of new and improved delivery vehicles.[22][24] Future research will likely focus on further enhancing the efficacy and safety profiles of these lipids, as well as developing LNPs that can target tissues beyond the liver, thereby expanding the therapeutic reach of non-viral gene therapy.

References

Methodological & Application

DLinDMA Lipid Nanoparticle Formulation for Nucleic Acid Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Among the various ionizable cationic lipids developed, DLinDMA and its derivatives, such as DLin-MC3-DMA, have demonstrated high efficiency in encapsulating and delivering nucleic acids to target cells, particularly hepatocytes. This document provides detailed application notes and protocols for the formulation of this compound-based LNPs, their characterization, and an overview of their mechanism of action.

Core Components and Formulation Principles

A typical this compound-based LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound, DLin-MC3-DMA): This lipid is crucial for encapsulating the negatively charged nucleic acid cargo at an acidic pH and for facilitating its release into the cytoplasm. At physiological pH, it is nearly neutral, reducing toxicity.

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC): This phospholipid contributes to the structural integrity and stability of the nanoparticle.

  • Cholesterol: This sterol enhances particle stability and can influence the fluidity of the lipid bilayer.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-lipid conjugate that controls the particle size during formulation and provides a hydrophilic shield to reduce aggregation and opsonization, thereby prolonging circulation time.

The formulation process typically involves the rapid mixing of an ethanolic solution containing the lipids with an aqueous solution of the nucleic acid at a low pH (around 4.0). This process, often facilitated by microfluidic devices, leads to the self-assembly of the LNPs with the nucleic acid encapsulated within the core. A subsequent dialysis step is performed to remove the ethanol and raise the pH to a physiological level.

Experimental Protocols

Protocol 1: Preparation of this compound-based LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a method that allows for precise control over particle size and high encapsulation efficiency.

Materials:

  • This compound (or DLin-MC3-DMA)

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid (siRNA or mRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassette (e.g., MWCO 10 kDa)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired concentrations (e.g., 10-20 mg/mL).

    • Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.

  • Lipid Mixture Preparation:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used molar ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the lipid mixture to ensure homogeneity.

  • Nucleic Acid Solution Preparation:

    • Dissolve the nucleic acid (e.g., siRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) and the nucleic acid solution (in citrate buffer) into separate syringes.

    • Set the flow rates for the syringe pumps. A typical flow rate ratio of the aqueous to alcoholic phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions in the microfluidic cartridge will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Dialysis:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Report the Z-average diameter and the PDI. A PDI value below 0.2 indicates a homogenous population of nanoparticles.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for an accurate measurement.

    • Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument.

    • The zeta potential provides an indication of the surface charge of the LNPs. At physiological pH, it should be close to neutral.

3. Encapsulation Efficiency (EE) Determination:

  • Method: Ribogreen Assay (or similar fluorescent dye-based assay).

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated nucleic acid.

    • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound-based LNP formulations.

Table 1: Typical Physicochemical Properties of this compound-based LNPs

ParameterTypical Value
Particle Size (Z-average) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 to +10 mV
Encapsulation Efficiency > 90%

Table 2: Common Molar Ratios of Lipid Components in LNP Formulations

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)
This compoundDSPCCholesterolDMG-PEG 200040:10:40:10
DLin-KC2-DMADSPCCholesterolDMG-PEG 200050:10:38.5:1.5
DLin-MC3-DMADSPCCholesterolDMG-PEG 200050:10:38.5:1.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_formulation Formulation cluster_processing Post-Formulation Processing cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Lipid_Mix Lipid Mixture (Desired Molar Ratio) Lipid_Stocks->Lipid_Mix Microfluidics Microfluidic Mixing (Rapid Self-Assembly) Lipid_Mix->Microfluidics NA_Solution Nucleic Acid Solution (in Citrate Buffer, pH 4.0) NA_Solution->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Sterilization->EE

Caption: Workflow for this compound LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

G cluster_bloodstream Bloodstream (pH 7.4) cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm LNP_ApoE LNP associates with Apolipoprotein E (ApoE) LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Binding Endocytosis Clathrin-Mediated Endocytosis / Macropinocytosis LDLR->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation This compound Protonation (Positively Charged) Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Phase_Transition Hexagonal (HII) Phase Transition Membrane_Interaction->Phase_Transition Release Nucleic Acid Release Phase_Transition->Release

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Mechanism of Action: From Formulation to Function

The efficacy of this compound-based LNPs is rooted in their pH-responsive nature. During formulation at a low pH, the tertiary amine of this compound becomes protonated, acquiring a positive charge that facilitates the electrostatic interaction and encapsulation of the negatively charged nucleic acid backbone.[1][2]

Upon administration and exposure to the physiological pH of the bloodstream (pH 7.4), this compound becomes deprotonated and nearly neutral.[1] In the bloodstream, the LNPs can associate with endogenous proteins, most notably Apolipoprotein E (ApoE).[3][4] This ApoE coating facilitates the recognition and binding of the LNPs to the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, leading to their cellular uptake primarily through clathrin-mediated endocytosis.[3][4][5] Macropinocytosis has also been implicated as an uptake pathway.[5]

Once inside the cell, the LNP is trafficked through the endosomal pathway.[6] As the endosome matures, its internal pH progressively decreases from approximately 6.5 in the early endosome to around 5.5 in the late endosome.[1] This acidic environment leads to the protonation of this compound, resulting in the LNP acquiring a net positive charge.[1][2] The positively charged this compound then interacts with the negatively charged anionic lipids present in the endosomal membrane.[1][6] This interaction is believed to induce a structural rearrangement of the lipid bilayer, potentially forming a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[6] Once in the cytoplasm, the siRNA or mRNA can engage with the cellular machinery to elicit its therapeutic effect.

References

Step-by-Step Guide to Preparing DLinDMA-based Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the preparation and characterization of DLinDMA-based Lipid Nanoparticles (LNPs), specifically focusing on the widely used derivative DLin-MC3-DMA. These LNPs are a clinically validated platform for the effective delivery of nucleic acid payloads such as siRNA and mRNA.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their successful use in FDA-approved siRNA therapies and mRNA vaccines.[1][2] DLin-MC3-DMA is an ionizable cationic lipid that is a key component of these formulations.[] Its pKa of approximately 6.44 allows for efficient encapsulation of negatively charged nucleic acids in an acidic environment and facilitates their release into the cytoplasm following endocytosis.[4][5]

A typical DLin-MC3-DMA LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: DLin-MC3-DMA, which is crucial for nucleic acid encapsulation and endosomal escape.

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a phospholipid that contributes to the structural integrity of the nanoparticle.[6]

  • Structural Lipid: Cholesterol, which enhances stability and rigidity by filling gaps in the lipid bilayer.[6]

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000), which stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time.[4]

This guide will detail the preparation of these LNPs using a reproducible microfluidic mixing method, followed by purification and characterization.

Experimental Protocols

Materials and Reagents
  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Nucleic acid payload (siRNA or mRNA)

  • 200-proof ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • RNase-free water, microtubes, and pipette tips

Preparation of Stock Solutions

It is critical to work in an RNase-free environment to prevent degradation of the nucleic acid payload.

  • Lipid Stock Solutions (in Ethanol):

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG2000 in 200-proof ethanol. A common concentration is 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids. Ensure each solution is clear before use.[7]

  • Mixed Lipid Stock Solution (in Ethanol):

    • From the individual stock solutions, prepare a mixed lipid solution with a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).[4] The total lipid concentration in the final mixed solution will depend on the requirements of the microfluidic system.

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Dissolve the nucleic acid payload (e.g., siRNA) in a 50 mM citrate buffer at pH 4.0 to a final concentration of 0.1-1 mg/mL. The acidic pH is essential for the protonation of DLin-MC3-DMA, facilitating its interaction with the negatively charged nucleic acid.[7]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled mixing of the lipid-ethanol and aqueous nucleic acid phases, leading to the self-assembly of uniform LNPs.[7]

  • System Setup:

    • Prime the microfluidic mixing device (e.g., a NanoAssemblr) with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Mixing:

    • Load the mixed lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is an FRR of 3:1 (Aqueous:Ethanol).[7] These parameters are critical for controlling the final particle size and require optimization for specific formulations.

    • Initiate the mixing process. The rapid change in solvent polarity as the two streams mix causes the lipids to precipitate and self-assemble, encapsulating the nucleic acid.

  • Dilution and Neutralization:

    • Immediately after mixing, dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles. A 1:1 or 1:2 dilution is common.[7]

Purification

Purification is necessary to remove the ethanol, unencapsulated nucleic acid, and to exchange the external buffer to a physiologically compatible one.

  • Diafiltration/Tangential Flow Filtration (TFF):

    • This is the preferred method for larger scale preparations. Use a TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).

    • Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below a desired level (e.g., <1%).[7]

    • Concentrate the LNP solution to the desired final concentration.

  • Dialysis:

    • For smaller scale preparations, dialysis is a suitable alternative.

    • Transfer the LNP solution to a dialysis cassette (e.g., MWCO 10,000 Da).

    • Dialyze against a large volume of PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and unencapsulated material.[8]

Sterilization and Storage
  • Sterile Filtration:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

  • Storage:

    • Store the final LNP formulation at 4°C for short-term use (up to a few weeks). For long-term storage, aliquots can be stored at -80°C, though freeze-thaw cycles should be avoided.

Characterization of LNPs

Thorough characterization is essential to ensure the quality and consistency of the prepared LNPs.

ParameterMethodTypical Values for DLin-MC3-DMA LNPs
Particle Size (Diameter) Dynamic Light Scattering (DLS)70 - 100 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency RiboGreen Assay> 90%

Quantitative Data Summary

The following table summarizes key quantitative data for DLin-MC3-DMA LNPs from various studies.

Ionizable LipidPayloadParticle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Efficacy (ED50)Reference
DLin-MC3-DMA siRNA (Factor VII)~80< 0.1> 95%~0.005 mg/kg (mice)[4]
DLin-MC3-DMA siRNA (TTR)~80< 0.1> 95%~0.03 mg/kg (non-human primates)[4]
DLin-KC2-DMA siRNA (Factor VII)~80< 0.1> 95%~0.01 mg/kg (mice)[4]
This compound siRNA (Factor VII)~80< 0.1> 95%~1.0 mg/kg (mice)[4]

Visualizations

Experimental Workflow

LNP_Preparation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization lipid_stock Lipid Stock (Ethanol) mixing Microfluidic Mixing lipid_stock->mixing Organic Phase na_stock Nucleic Acid Stock (Aqueous Buffer, pH 4.0) na_stock->mixing Aqueous Phase purify Dialysis / TFF (Buffer Exchange to pH 7.4) mixing->purify LNP Suspension dls DLS (Size, PDI) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee

Caption: Workflow for this compound LNP Preparation and Characterization.

Cellular Uptake and Endosomal Escape Pathway

LNP_Uptake_Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte lnp_blood LNP apoE ApoE lnp_apoE ApoE-LNP Complex lnp_blood->lnp_apoE ApoE Binding ldlr LDL Receptor lnp_apoE->ldlr Binding endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Protonation of this compound, Membrane Fusion) risc RISC cytoplasm->risc siRNA loading silencing mRNA Cleavage risc->silencing

Caption: ApoE-mediated uptake and endosomal escape of this compound LNPs.

Conclusion

This application note provides a robust and detailed protocol for the preparation of this compound-based LNPs for nucleic acid delivery. By following these steps and employing the described characterization methods, researchers can produce high-quality, reproducible LNP formulations suitable for a wide range of research and therapeutic development applications. The provided visualizations offer a clear overview of the experimental workflow and the cellular mechanisms of LNP action.

References

Application Notes and Protocols: DLinDMA Molar Ratio in LNP Formulations for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the systemic delivery of small interfering RNA (siRNA) therapeutics. A critical component of these formulations is the ionizable cationic lipid, which plays a pivotal role in siRNA encapsulation and endosomal escape. DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) and its analogs, such as DLin-MC3-DMA, are among the most well-studied and effective ionizable lipids for this purpose. The molar ratio of this compound and other lipid components in the LNP formulation is a crucial parameter that dictates the physicochemical properties and biological activity of the nanoparticles. This document provides detailed application notes and protocols for the formulation and characterization of this compound-containing LNPs for siRNA delivery.

Key Components of LNP Formulations

LNP formulations for siRNA delivery are typically composed of four key lipid components:

  • Ionizable Cationic Lipid (e.g., this compound, DLin-MC3-DMA): This lipid is positively charged at acidic pH, which facilitates the encapsulation of negatively charged siRNA during formulation. In the physiological pH of the bloodstream, it is nearly neutral, reducing toxicity. Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, promoting endosomal escape and release of the siRNA into the cytoplasm. The pKa of the ionizable lipid is a critical factor, with an optimal range of 6.2-6.5 for efficient in vivo gene silencing.[1][2]

  • Helper Lipid (e.g., DSPC, DOPE): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that provides structural stability to the LNP.[2] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can also be used and may influence the fusogenicity of the LNP.

  • Cholesterol: Cholesterol is a structural component that fills the gaps between the other lipids, enhancing the stability of the lipid bilayer and promoting membrane fusion.[3]

  • PEG-Lipid (e.g., PEG-DMG): A polyethylene glycol (PEG)-conjugated lipid is included to control the particle size and prevent aggregation.[1][2] The PEG layer also provides a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby increasing circulation time.

This compound and Analog Molar Ratios in LNP Formulations

The molar ratio of the lipid components is a critical determinant of LNP properties, including particle size, siRNA encapsulation efficiency, and gene silencing potency. A commonly cited and effective molar ratio for DLin-MC3-DMA-containing LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid).[1][2] Variations in these ratios can be explored to optimize formulations for specific applications.

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Key Findings
DLin-MC3-DMADSPCCholesterolDMG-mPEG200050:10:38.5:1.5Considered the "gold standard" for hepatic gene silencing, with an ED50 of ~0.005 mg/kg in mice.[2]
DLin-KC2-DMADSPCCholesterolDMG-PEG57.5:7.5:31.5:3.5Effective for siRNA delivery to mouse livers.[4]
This compoundDSPCCholesterolPEG-S-DMG/PEG-C-DOMG40:10:40:10Used in studies comparing the efficacy of different ionizable lipids in antigen-presenting cells.[5]
DLin-MC3-DMADSPCCholesterolDMG-PEG200010:48:40:2A different ratio explored for ionizable lipid nanoparticles.[6]

Experimental Protocols

Protocol 1: siRNA-LNP Formulation using Microfluidics

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.[2]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) stock solution in ethanol (e.g., 10 mg/mL)

  • DSPC stock solution in ethanol (e.g., 10 mg/mL)

  • Cholesterol stock solution in ethanol (e.g., 10 mg/mL)

  • PEG-lipid (e.g., PEG-DMG) stock solution in ethanol (e.g., 20 mg/mL)

  • siRNA stock solution in RNase-free citrate buffer (e.g., 50 mM, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • RNase-free water

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Add ethanol to achieve the desired final lipid concentration (e.g., 10-20 mM total lipid).

    • Vortex briefly to ensure complete mixing.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dilute the siRNA stock solution in citrate buffer (pH 4.0) to the desired concentration. The final siRNA concentration will depend on the desired siRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) into one syringe and the siRNA solution (aqueous phase) into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (e.g., 3:1) and the total flow rate (TFR) (e.g., 2-12 mL/min).

    • Initiate the flow to mix the two solutions. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the siRNA-LNPs.

    • Collect the resulting LNP suspension.

  • Dialysis:

    • To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Change the PBS buffer at least twice during dialysis.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile siRNA-LNP formulation at 4°C.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Formulation cluster_purification Purification & Final Product Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing (e.g., TFR 12 mL/min, FRR 3:1) Lipids->Microfluidics siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP siRNA-LNP Formulation Sterilization->Final_LNP

Caption: Workflow for siRNA-LNP formulation using microfluidics.

Protocol 2: LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).[4]

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo use typically have a diameter of less than 100 nm and a PDI below 0.2.[1]

B. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using an ELS instrument.

    • The zeta potential should be close to neutral at pH 7.4.

C. siRNA Encapsulation Efficiency

  • Method: RiboGreen Assay.[7][8]

  • Procedure:

    • Prepare a standard curve of the siRNA used for formulation.

    • Prepare two sets of LNP samples: one with and one without a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles.

    • Add the RiboGreen reagent to the samples and the standard curve wells.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Free siRNA) / Total siRNA * 100 Where "Total siRNA" is the fluorescence in the presence of the surfactant and "Free siRNA" is the fluorescence in the absence of the surfactant. Encapsulation efficiencies are typically expected to be >90%.

Protocol 3: In Vitro Gene Silencing Assay

This protocol assesses the ability of the formulated siRNA-LNPs to silence a target gene in a relevant cell line.

Materials:

  • Cell line expressing the target gene (e.g., HeLa cells expressing a luciferase reporter gene).

  • Cell culture medium and supplements.

  • siRNA-LNP formulation.

  • Control siRNA-LNP formulation (e.g., containing a non-targeting siRNA).

  • Reagents for quantifying gene expression (e.g., luciferase assay kit, qPCR reagents).

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight.

  • Transfection:

    • Dilute the siRNA-LNP and control LNP formulations to the desired concentrations in serum-free medium.

    • Remove the old medium from the cells and add the diluted LNP formulations.

    • Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours).

  • Post-Transfection:

    • Remove the LNP-containing medium and replace it with fresh complete medium.

    • Incubate the cells for an additional 24-48 hours to allow for gene knockdown.

  • Analysis of Gene Expression:

    • Lyse the cells and measure the expression of the target gene using a suitable method (e.g., luciferase assay for a reporter gene, qPCR for endogenous gene mRNA levels, or Western blot for protein levels).

    • Normalize the results to a housekeeping gene or total protein concentration.

    • Compare the gene expression in cells treated with the target siRNA-LNP to that in cells treated with the control siRNA-LNP to determine the percentage of gene silencing.

siRNA Mechanism of Action

The encapsulated siRNA, once released into the cytoplasm, engages the RNA-induced silencing complex (RISC) to mediate gene silencing.

siRNA_Pathway cluster_delivery Cellular Delivery cluster_release Cytoplasmic Release cluster_silencing Gene Silencing LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound siRNA siRNA Escape->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger strand removal Cleavage mRNA Cleavage RISC_active->Cleavage mRNA_target Target mRNA mRNA_target->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Application Notes and Protocols for Microfluidic Mixing of DLinDMA-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of DLinDMA-based Lipid Nanoparticles (LNPs) using various microfluidic mixing methods. The information compiled herein is intended to guide researchers in the development and optimization of LNP formulations for therapeutic applications.

Introduction to Microfluidic Mixing for LNP Formation

Microfluidic technology offers precise control over the nanoprecipitation process of lipid nanoparticles, enabling the production of LNPs with uniform size, low polydispersity, and high encapsulation efficiency.[1][2] The rapid and controlled mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo at the microscale is crucial for the self-assembly of well-defined LNPs.[1][3] This controlled mixing is achieved within specially designed microfluidic chips, often referred to as micromixers.

Commonly employed microfluidic mixing techniques for LNP formulation include those based on chaotic advection, such as the Staggered Herringbone Micromixer (SHM), and methods that induce Dean vortices in curved channels.[3][4][5] The choice of micromixer and the fine-tuning of process parameters are critical for achieving desired LNP characteristics.

Microfluidic Mixing Methods

Staggered Herringbone Micromixer (SHM)

The Staggered Herringbone Micromixer is a widely used passive micromixer that induces chaotic advection to achieve rapid mixing.[4][6][7] The asymmetric herringbone-shaped grooves on the channel floor generate a transverse flow, which stretches and folds the fluid streams, dramatically increasing the interfacial area between the lipid and aqueous phases and accelerating diffusion.[6] This method is known for its efficiency in producing small and monodisperse LNPs.[4][7]

Baffled Micromixers

Micromixers incorporating baffle structures create obstacles in the flow path, inducing vortices and enhancing mixing.[8][9] The iLiNP device, for example, uses baffle structures to enable fine control over LNP size, achieving size tuning at 10 nm intervals within the 20-100 nm range.[10] The geometry of the baffles, such as their angle and length, can be optimized to improve mixing efficiency while managing pressure drop.[9]

Dean Flow-Based Micromixers

Curved microchannels induce secondary flows known as Dean vortices due to centrifugal forces.[3][5] These vortices contribute to the mixing of fluid streams. This method is particularly suitable for high-throughput LNP production as the mixing efficiency can be maintained at higher flow rates.[8][11]

Key Formulation and Process Parameters

The final characteristics of the this compound LNPs are highly dependent on both the formulation composition and the microfluidic process parameters.

Formulation Components: A typical LNP formulation consists of:

  • Ionizable Cationic Lipid: this compound or its derivatives (e.g., DLin-MC3-DMA) for nucleic acid encapsulation and endosomal escape.[12][13]

  • Helper Lipid: Phospholipids like DSPC or DOPE to aid in the formation of the lipid bilayer.[12][14]

  • Cholesterol: To stabilize the nanoparticle structure.[12][14]

  • PEG-Lipid: To control particle size and provide a hydrophilic corona for stability and reduced clearance in vivo.[8][14]

Process Parameters:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Increasing the TFR generally leads to a decrease in LNP size.[13][15]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. A higher FRR typically results in smaller LNPs.[13][15][16]

  • Lipid Concentration: The concentration of the lipid mixture in the organic phase.

  • Buffer Composition and pH: The aqueous buffer composition and pH are critical for the ionization state of the this compound lipid and its interaction with the nucleic acid.

Data Presentation: LNP Formulation Parameters and Resulting Characteristics

The following tables summarize quantitative data from various studies on the microfluidic formulation of this compound-based LNPs.

Table 1: Staggered Herringbone Micromixer (SHM) for DLinKC2-DMA LNP Formulation

Lipid Composition (molar ratio)Total Flow Rate (mL/min)Flow Rate Ratio (Aqueous:Ethanol)LNP Size (nm)PDIReference
DLinKC2-DMA/DSPC/Chol/PEG-c-DMA (40:11.5:47.5:1)0.02 - 43:1Not specifiedDecreases with increasing TFR[17]

Table 2: Microfluidic Mixing of DLin-MC3-DMA LNPs

Lipid Composition (molar ratio)Total Flow Rate (mL/min)Flow Rate Ratio (Aqueous:Ethanol)LNP Size (nm)PDIReference
DLin-MC3-DMA/DSPC/Chol/DMG-PEG2000 (10:48:40:2)201:1~200< 0.2[15]
DLin-MC3-DMA/DSPC/Chol/DMG-PEG2000 (10:48:40:2)203:1~52< 0.25[13][15]
DLin-MC3-DMA/DSPC/Chol/DMG-PEG2000 (10:48:40:2)5 - 203:1Decreases with increasing TFR< 0.25[13][15]

Table 3: Baffled Micromixer (iLiNP Device) for LNP Formulation

Lipid (POPC) Concentration (mg/mL)Total Flow Rate (µL/min)Flow Rate Ratio (Aqueous:Ethanol)LNP Size (nm)PDIReference
1050 - 5003 - 920 - 100< 0.1 (at higher TFR and FRR)[10]

Experimental Protocols

Protocol 1: this compound LNP Formulation using a Staggered Herringbone Micromixer (SHM)

Materials:

  • DLin-MC3-DMA, DSPC, Cholesterol, PEG-DMG (or other PEG-lipid)

  • Nucleic acid (e.g., siRNA, mRNA)

  • Ethanol (anhydrous)

  • Citrate buffer (e.g., 100 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic system with SHM chip (e.g., NanoAssemblr™)

  • Syringe pumps

  • Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

  • Prepare Lipid Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can be varied, for example, between 4 to 10 mg/mL.[17]

  • Prepare Aqueous Solution: Dissolve the nucleic acid in citrate buffer (pH 4.0) at a specific concentration.

  • Set up Microfluidic System:

    • Install the SHM microfluidic chip into the holder.

    • Prime the system with ethanol and the aqueous buffer to remove any air bubbles.

    • Load the lipid solution and the aqueous nucleic acid solution into separate syringes and mount them on the syringe pumps.

  • LNP Formulation:

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Ethanol) can be used.[17]

    • Start the syringe pumps to introduce the two solutions into the micromixer. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the LNP dispersion from the outlet of the microfluidic chip.

  • Downstream Processing:

    • Immediately after formulation, dilute the collected LNP solution with PBS to reduce the ethanol concentration.

    • Perform buffer exchange using dialysis against PBS (pH 7.4) or centrifugal filtration to remove ethanol and raise the pH.

  • Characterization:

    • Measure the LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

    • Measure the zeta potential to assess the surface charge of the LNPs.

Visualizations

LNP_Formation_Workflow cluster_preparation Solution Preparation cluster_microfluidics Microfluidic Mixing cluster_downstream Downstream Processing cluster_characterization Characterization Lipids Lipids (this compound, etc.) in Ethanol Syringe_Pumps Syringe Pumps Lipids->Syringe_Pumps NA_solution Nucleic Acid in Aqueous Buffer NA_solution->Syringe_Pumps Micromixer Micromixer (e.g., SHM) Syringe_Pumps->Micromixer Collection LNP Collection Micromixer->Collection Purification Buffer Exchange (Dialysis/Filtration) Collection->Purification DLS DLS (Size, PDI) Purification->DLS EE Encapsulation Efficiency Purification->EE Zeta Zeta Potential Purification->Zeta

Caption: Experimental workflow for this compound LNP formulation using microfluidics.

SHM_Mixing_Principle cluster_channel Microchannel Cross-section cluster_herringbone Top View of SHM Aqueous Aqueous Stream Mixing Stretching & Folding (Chaotic Advection) Aqueous->Mixing Ethanol Ethanol Stream Ethanol->Mixing Mixed Homogeneous Mixture Mixing->Mixed Rapid Diffusion hb1 < < < < hb2 > > > > hb3 < < < <

Caption: Principle of chaotic advection in a Staggered Herringbone Micromixer.

References

In Vivo siRNA Delivery Using DLinDMA-based LNPs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNA (siRNA) in vivo presents a powerful therapeutic modality for a wide range of diseases by enabling the specific silencing of disease-causing genes. Among the most successful non-viral delivery vectors are lipid nanoparticles (LNPs), particularly those formulated with the ionizable cationic lipid DLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) and its derivatives like DLin-MC3-DMA. These LNP systems have demonstrated remarkable efficacy in delivering siRNA to hepatocytes, leading to potent and durable gene silencing. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vivo application of this compound-based LNPs for siRNA delivery.

Data Presentation

Table 1: Formulation and Physicochemical Properties of this compound-based LNPs
Cationic LipidMolar Ratio (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound40:10 (DSPC):48:2 (PEG-c-DMA)~80-100Near neutral>90[1]
DLinKC2-DMA40:11.5 (DSPC):47.5:1 (PEG-c-DMA)~70--High[2]
DLin-MC3-DMA50:10 (DSPC):38.5:1.5 (PEG-DMG)< 100<0.2Near-neutral>95[3][4]

Note: PDI (Polydispersity Index), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-c-DMA (3-N-[(ω-methoxypoly(ethylene glycol)2000)carbamoyl]-1,2-dimyristyloxy-propylamine), PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000). Zeta potential is typically near-neutral at physiological pH.

Table 2: In Vivo Gene Silencing Efficacy of this compound-based LNPs in Mice
Cationic LipidTarget GeneMouse StrainDose (mg/kg siRNA)Silencing EfficacyTime PointReference
This compoundFactor VIIC57BL/61.0~50% reduction in serum protein48 hours[2]
DLinKC2-DMAFactor VIIC57BL/60.1>50% reduction in serum protein24 hours[2]
DLin-MC3-DMAFactor VIIICR1.0~30% reduction in serum protein48 hours[5]
DLin-MC3-DMAFactor VIIICR0.03~87% reduction in serum protein (co-formulated with mRNA)-[6]
DLin-MC3-DMAFactor VIIICR0.01~50% reduction in serum protein (with PSS)-[6]

Note: The efficacy of gene silencing can be influenced by the specific siRNA sequence, LNP formulation, and mouse strain used.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound-based LNPs encapsulating siRNA using a microfluidic device, a method that allows for reproducible and scalable production of nanoparticles with controlled size.

Materials:

  • This compound or DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA targeting the gene of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr® or similar)

  • Syringe pumps

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound (or DLin-MC3-DMA), DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in ethanol should typically be between 10-20 mg/mL.

    • Ensure all lipids are fully dissolved by gentle vortexing.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged siRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1). The total flow rate will influence the particle size and can be optimized (e.g., 12 mL/min).

    • Initiate the flow using the syringe pumps. The rapid mixing of the two streams within the microfluidic cartridge leads to the self-assembly of the LNPs.

    • Collect the resulting LNP suspension from the outlet.

  • Dialysis:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

    • Perform at least two buffer changes to ensure complete removal of ethanol.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Physicochemical Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI at 25°C. The PDI value should ideally be below 0.2, indicating a monodisperse population of nanoparticles.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-salt buffer (e.g., 1 mM HEPES).

    • Load the sample into a folded capillary cell.

    • Measure the electrophoretic mobility to determine the zeta potential. At physiological pH, the zeta potential should be near-neutral.

3. Encapsulation Efficiency Determination:

  • Method: RiboGreen assay.

  • Procedure:

    • Prepare a standard curve of the free siRNA using the RiboGreen reagent.

    • To measure the amount of unencapsulated siRNA, add the RiboGreen reagent to a diluted LNP sample.

    • To measure the total amount of siRNA, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA, and then add the RiboGreen reagent.

    • Measure the fluorescence intensity of the samples and the standard curve using a fluorescence plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: In Vivo Gene Silencing Study in Mice

Animals:

  • Use appropriate mouse strains (e.g., C57BL/6 or ICR), typically 6-8 weeks old.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the animal care and use committee.

Procedure:

  • Dosing:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

    • Administer the formulation to the mice via intravenous (i.v.) injection through the tail vein. The injection volume is typically 100-200 µL.

    • Include control groups receiving saline or LNPs encapsulating a non-targeting control siRNA.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Euthanize the animals and harvest the liver and other organs of interest.

  • Analysis of Gene Knockdown:

    • Serum Protein Levels:

      • Prepare serum from the collected blood samples.

      • Measure the level of the target protein in the serum using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic activity assay (for proteins like Factor VII).

    • mRNA Levels:

      • Isolate total RNA from the harvested liver tissue using a suitable RNA extraction kit.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of gene silencing by comparing the protein or mRNA levels in the treated groups to the control groups.

Mandatory Visualizations

Signaling Pathway: Intracellular Delivery of siRNA via this compound-based LNPs

Intracellular_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Hepatocyte) cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking LNP siRNA-LNP CME Clathrin-Mediated Endocytosis LNP->CME ApoE Binding to LDLR Macro Macropinocytosis LNP->Macro EarlyEndosome Early Endosome CME->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Maturation Cytosol Cytosol EarlyEndosome->Cytosol Endosomal Escape (low efficiency) RISC RISC Loading Cytosol->RISC siRNA Release Cleavage Target mRNA Cleavage RISC->Cleavage

Caption: Intracellular pathway of siRNA delivery by this compound-based LNPs.

Experimental Workflow: From LNP Formulation to In Vivo Evaluation

Experimental_Workflow cluster_char Characterization Methods cluster_analysis Analysis Methods Formulation 1. LNP Formulation (Microfluidic Mixing) Characterization 2. Physicochemical Characterization Formulation->Characterization InVivo 3. In Vivo Administration (i.v. injection in mice) Characterization->InVivo QC Passed DLS DLS (Size, PDI) Zeta Zeta Potential RiboGreen RiboGreen (EE%) SampleCollection 4. Sample Collection (Blood, Liver) InVivo->SampleCollection Analysis 5. Analysis of Gene Knockdown SampleCollection->Analysis Results 6. Data Interpretation Analysis->Results ELISA ELISA/Activity Assay (Protein) qPCR qRT-PCR (mRNA)

Caption: Experimental workflow for in vivo siRNA delivery using LNPs.

References

Application Notes and Protocols for DLinDMA-Based Lipid Nanoparticle Formulation for Hepatocyte Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of DLinDMA-based lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) to hepatocytes for gene silencing. The information compiled is based on established research and is intended to guide researchers in developing effective RNAi therapeutics.

Introduction

Lipid nanoparticles have emerged as the leading platform for the systemic delivery of siRNA, enabling the therapeutic silencing of disease-causing genes, particularly in the liver. This compound (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) was a pioneering ionizable cationic lipid in this field. While newer generations of lipids like DLin-MC3-DMA have demonstrated significantly higher potency, the foundational principles and methodologies established with this compound remain highly relevant.[1][2] These protocols will focus on the more recent and potent DLin-MC3-DMA as a representative ionizable lipid for hepatocyte gene silencing.

Ionizable cationic lipids are crucial for the efficacy of LNP-siRNA formulations.[3] At a low pH during formulation, they are positively charged, facilitating the encapsulation of negatively charged siRNA.[4] At physiological pH in the bloodstream, they become nearly neutral, reducing toxicity.[2] Upon endocytosis into the target hepatocyte, the acidic environment of the endosome protonates the lipid, promoting the release of the siRNA cargo into the cytoplasm to engage with the RNA-induced silencing complex (RISC).[2]

Data Presentation

Table 1: Lipid Nanoparticle Formulation Compositions

This table summarizes the molar ratios of components used in typical LNP formulations for siRNA delivery to hepatocytes. The DLin-MC3-DMA formulation is currently considered a benchmark for potent in vivo hepatocyte gene silencing.[1][5]

Ionizable Cationic LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:DSPC:Cholesterol:PEG)Reference
This compoundDSPC, CholesterolPEG-c-DMA57.1:7.1:34.3:1.4[6]
DLin-KC2-DMADSPC, CholesterolPEG-c-DMA57.1:7.1:34.3:1.4[6]
DLin-MC3-DMA DSPC, Cholesterol DMG-PEG2000 50:10:38.5:1.5 [1][5]
ALC-0315DSPC, CholesterolPEG-DMG50:10:38.5:1.5[5]
Table 2: In Vivo Efficacy of LNP-siRNA Formulations for Hepatocyte Gene Silencing

This table presents the median effective dose (ED50) for silencing the hepatocyte-specific gene, Factor VII, in mice, demonstrating the evolution of potency from this compound to DLin-MC3-DMA.

Ionizable Cationic LipidTarget GeneAnimal ModelED50 (mg/kg)Reference
This compoundFactor VIIMouse~1[7]
DLin-KC2-DMAFactor VIIMouse~0.02[3]
DLin-MC3-DMA Factor VII Mouse ~0.005 [8]
DLin-MC3-DMATransthyretin (TTR)Non-human primate0.03[1]

Signaling Pathways and Experimental Workflows

DLinDMA_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP LNP-siRNA (Neutral Surface Charge) ApoE ApoE LNP->ApoE ApoE Binding LDLR LDL Receptor ApoE->LDLR Receptor-Mediated Endocytosis Endosome Endosome (pH ~6.5) LDLR->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-dependent) RISC RISC Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage & Gene Silencing mRNA->Cleavage

Caption: Mechanism of this compound-LNP mediated siRNA delivery to hepatocytes.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Formulation 1. LNP Formulation (Microfluidic Mixing) Purification 2. Dialysis (Ethanol Removal) Formulation->Purification Characterization 3. Characterization - Size (DLS) - Encapsulation (RiboGreen) Purification->Characterization Cell_Culture 4. Hepatocyte Culture Characterization->Cell_Culture Animal_Model 7. Animal Model (e.g., C57BL/6 Mice) Characterization->Animal_Model Transfection 5. Transfection with LNP-siRNA Cell_Culture->Transfection Assay_InVitro 6. Gene Knockdown Assay (e.g., Luciferase, qPCR) Transfection->Assay_InVitro Administration 8. Intravenous Administration Animal_Model->Administration Analysis_InVivo 9. Analysis - Serum Protein Levels (e.g., Factor VII) - mRNA levels in Liver Administration->Analysis_InVivo

Caption: General experimental workflow for LNP-siRNA development.

Experimental Protocols

Protocol 1: DLin-MC3-DMA LNP-siRNA Formulation using Microfluidic Mixing

This protocol describes the preparation of LNP-siRNA using a microfluidic mixing device, which allows for reproducible and scalable production.[9][10][11]

Materials:

  • DLin-MC3-DMA (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • siRNA (in 100 mM sodium acetate, pH 5.0)[10]

  • Absolute ethanol

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) and cartridges

  • Syringes

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Prepare Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).[1][5] The total lipid concentration in the ethanol phase is typically around 12.5 mM.[12]

  • Prepare siRNA Aqueous Solution:

    • Dissolve the siRNA in 100 mM sodium acetate buffer (pH 5.0) to the desired concentration.[10]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another syringe.

    • Set up the microfluidic mixing device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanol).[4]

    • Initiate the mixing process. The rapid mixing of the two solutions causes the LNPs to self-assemble and encapsulate the siRNA.

  • Purification (Dialysis):

    • Collect the LNP-siRNA formulation from the outlet of the microfluidic device.

    • Transfer the formulation to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.[5]

  • Sterilization and Storage:

    • Filter the final LNP-siRNA formulation through a 0.22 µm sterile filter.

    • Store at 4°C.

Protocol 2: Characterization of LNP-siRNA

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.

  • Dilute a small aliquot of the LNP-siRNA formulation in PBS.

  • Analyze using a DLS instrument. Typically, LNP formulations for in vivo hepatocyte delivery have a diameter of less than 100 nm.[1]

2. siRNA Encapsulation Efficiency using RiboGreen Assay: [13][14]

  • Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Prepare a standard curve of your siRNA in TE buffer.

  • Measure unencapsulated siRNA: In a 96-well plate, add your LNP-siRNA sample and the RiboGreen working solution. Measure the fluorescence (excitation ~485 nm, emission ~528 nm).[13]

  • Measure total siRNA: In a separate well, add the LNP-siRNA sample, RiboGreen working solution, and a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs.[13] Incubate for 10 minutes at 37°C to ensure complete lysis.[14] Measure the fluorescence.

  • Calculate Encapsulation Efficiency (EE%): EE% = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Protocol 3: In Vitro Gene Silencing in Hepatocytes

This protocol provides a general method for assessing the gene-silencing activity of LNP-siRNA formulations in a hepatocyte cell line.[15][16]

Materials:

  • Hepatocyte cell line (e.g., Huh-7, HepG2, or primary hepatocytes)

  • Cell culture medium and supplements

  • LNP-siRNA formulation

  • Control LNP with a non-targeting (scramble) siRNA

  • Assay reagents for measuring gene expression (e.g., Luciferase assay kit if using a reporter cell line, or reagents for qPCR)

Procedure:

  • Cell Seeding:

    • Seed hepatocytes in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate for 24 hours.

  • Transfection:

    • Dilute the LNP-siRNA and control LNP formulations to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the LNP-siRNA.

    • Incubate for 24-72 hours.

  • Assessment of Gene Silencing:

    • After the incubation period, lyse the cells.

    • Measure the expression of the target gene.

      • For reporter genes (e.g., Luciferase): Use a luminometer to measure the luciferase activity according to the manufacturer's protocol.[15]

      • For endogenous genes: Extract total RNA and perform quantitative real-time PCR (qPCR) to determine the relative mRNA levels of the target gene, normalized to a housekeeping gene.

    • Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control LNP.

Protocol 4: In Vivo Hepatocyte Gene Silencing in Mice

This protocol describes a typical in vivo study to evaluate the efficacy of LNP-siRNA in silencing a hepatocyte-specific gene, Factor VII (FVII), in mice.[2][17]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • LNP-siRNA targeting FVII

  • LNP with non-targeting siRNA (as a control)

  • Saline or PBS (for control injections)

  • Equipment for intravenous (tail vein) injection

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

  • Assay kit for measuring mouse Factor VII protein levels in plasma/serum

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the facility for at least one week before the experiment.

  • Administration:

    • Administer the LNP-siRNA formulations via a single tail vein injection. Doses can range from 0.01 to 1 mg siRNA/kg body weight.[3][18]

    • Include control groups receiving saline and LNP with non-targeting siRNA.

  • Blood Collection:

    • At 48 hours post-injection, collect blood from the mice.[17] This time point is commonly used for assessing peak FVII knockdown.

    • Process the blood to obtain plasma or serum.

  • Factor VII Assay:

    • Measure the Factor VII protein levels in the plasma/serum using a commercially available chromogenic assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of remaining Factor VII activity in the treated groups relative to the saline-treated control group.

    • A significant reduction in FVII levels in the group treated with FVII-targeting LNP-siRNA compared to the control groups indicates successful hepatocyte gene silencing.

References

Characterization of DLinDMA LNPs using Dynamic Light Scattering (DLS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines.[1][2][3] Among the various classes of ionizable lipids used in LNP formulations, DLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) has been a significant component in the development of siRNA delivery systems. The physicochemical characteristics of these LNPs, particularly their size, polydispersity, and surface charge, are critical quality attributes that directly influence their in vivo performance, including circulation time, cellular uptake, and overall therapeutic efficacy.[1][4]

Dynamic Light Scattering (DLS) is a rapid, non-invasive, and powerful analytical technique for the characterization of nanoparticles in suspension.[4][5] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[4][5][6] When coupled with electrophoretic light scattering (ELS), DLS instruments can also determine the zeta potential, a measure of the particle's surface charge and a key indicator of colloidal stability.[7] This application note provides a detailed protocol for the characterization of this compound-based LNPs using DLS and ELS.

Principle of Dynamic Light Scattering

DLS operates by illuminating a sample of nanoparticles in suspension with a laser beam. The particles, undergoing random Brownian motion, cause constructive and destructive interference in the scattered light, leading to fluctuations in its intensity over time.[5] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. From this function, the translational diffusion coefficient (D) of the particles is calculated. The hydrodynamic diameter (d_H) is then determined using the Stokes-Einstein equation:

d_H = (k_B * T) / (3 * π * η * D)

Where:

  • k_B is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the dispersant

The polydispersity index (PDI) is a dimensionless measure of the broadness of the size distribution, calculated from the cumulants analysis of the DLS data. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population of nanoparticles.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound LNPs using DLS.

DLS_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis LNP_Formulation This compound LNP Formulation Dilution Dilution in appropriate buffer LNP_Formulation->Dilution Filtration Optional: Filtration (0.22 µm filter) Dilution->Filtration Instrument_Setup Instrument Setup & Equilibration Filtration->Instrument_Setup Measurement Size, PDI & Zeta Potential Measurement Instrument_Setup->Measurement Data_Acquisition Data Acquisition & Correlation Function Measurement->Data_Acquisition Data_Interpretation Interpretation of Size, PDI, and Zeta Potential Data_Acquisition->Data_Interpretation Report Reporting of Results Data_Interpretation->Report

References

Application Notes and Protocols: DLinDMA in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) and its derivatives, such as DLin-MC3-DMA, are pivotal ionizable cationic lipids in the advancement of cancer immunotherapy.[1][2] These lipids are integral components of Lipid Nanoparticles (LNPs), which serve as highly effective delivery vehicles for nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[3][4][5] The capacity of this compound-containing LNPs to protect their cargo from degradation, facilitate cellular uptake, and promote endosomal escape is central to their therapeutic efficacy.[6][7][8] In cancer immunotherapy, these LNPs are primarily utilized to deliver mRNA encoding tumor-associated antigens to elicit a potent anti-tumor immune response or to deliver siRNA to silence genes that contribute to tumor progression and immune evasion.[2][9][10]

Applications in Cancer Immunotherapy

This compound-based LNPs have demonstrated significant promise in various cancer immunotherapy strategies:

  • mRNA-based Cancer Vaccines: LNPs encapsulating mRNA that encodes for tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs) can effectively transfect antigen-presenting cells (APCs), such as dendritic cells (DCs).[9][11] This leads to the presentation of tumor antigens on the surface of APCs, initiating a robust and specific anti-tumor T-cell response.[9][11]

  • siRNA-mediated Immune Checkpoint Blockade: LNPs can deliver siRNA targeting immune checkpoint molecules like PD-L1 or CTLA-4 within the tumor microenvironment.[2] By silencing these immunosuppressive genes, the anti-tumor immune response can be reinvigorated, leading to enhanced tumor cell killing.

  • Modulation of the Tumor Microenvironment: this compound-LNPs can be used to deliver nucleic acids that alter the tumor microenvironment to be more favorable for an anti-tumor immune response. This can include the delivery of mRNA encoding for immunostimulatory cytokines or siRNA targeting immunosuppressive factors produced by cancer cells.[10]

Quantitative Data Summary

The physicochemical properties of this compound-containing LNPs are critical for their in vivo performance. The following tables summarize representative quantitative data from various studies.

Formulation ComponentMolar Ratio (%)Reference
DLin-MC3-DMA 50 [3]
DSPC10[3]
Cholesterol38.5[3]
PEG-DMG1.5[3]
This compound 40 [1]
DSPC10[1]
Cholesterol40[1]
PEG-lipid10[1]

Table 1: Example Formulations of this compound-based LNPs. This table provides examples of molar ratios for the components of this compound and DLin-MC3-DMA containing LNPs used in research.

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vivo ModelKey FindingReference
DLin-MC3-DMA/siRNA~500.127>90%-Efficient siRNA encapsulation[3]
DLin-MC3-DMA/mRNA80-100<0.2>95%B16F10 MelanomaStrong CD8+ T-cell activation and tumor shrinkage[9]
This compound/siRNA70-90<0.2>90%-Effective gene silencing in hepatocytes[1]
DLin-MC3-DMA/siRNA70-80<0.1~95%Chronic Myeloid LeukemiaHigh uptake in bone marrow and reduction of leukemic burden[8]

Table 2: Physicochemical Properties and In Vivo Efficacy of this compound-based LNPs. This table summarizes key characteristics and therapeutic outcomes of different this compound-LNP formulations in preclinical cancer models.

Experimental Protocols

Protocol 1: Formulation of this compound-based LNPs for mRNA Delivery via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic device.

Materials:

  • This compound or DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • mRNA encoding a tumor antigen

  • Ethanol (RNase-free)

  • Citrate buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture (e.g., DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG at a molar ratio of 50:10:38.5:1.5) in ethanol to a final total lipid concentration of 12.5 mM.[3]

    • Ensure all lipids are completely dissolved. This solution constitutes the organic phase.

  • Preparation of mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL). This is the aqueous phase.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Set a total flow rate of 12 mL/min.[3]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 3 hours using a 10 kDa MWCO dialysis cassette.[3]

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.2 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection and Antigen Presentation Assay

This protocol outlines the steps to assess the ability of mRNA-LNPs to transfect dendritic cells and induce the presentation of the encoded antigen.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line

  • Complete cell culture medium

  • mRNA-LNPs from Protocol 1

  • Fluorescently labeled antibody specific for the expressed antigen

  • Flow cytometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in cell culture medium.

    • Add the diluted mRNA-LNPs to the cells.

    • Incubate for 24-48 hours to allow for mRNA translation and protein expression.

  • Antigen Presentation Analysis:

    • Harvest the cells and wash with PBS.

    • Stain the cells with a fluorescently labeled antibody that specifically recognizes the translated tumor antigen presented on the cell surface.

    • Analyze the cells by flow cytometry to quantify the percentage of cells expressing the antigen.

Protocol 3: In Vivo Efficacy Study in a Murine Cancer Model

This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of a this compound-LNP-based mRNA vaccine.

Materials:

  • Syngeneic tumor model mice (e.g., C57BL/6 mice for B16F10 melanoma)

  • B16F10 melanoma cells

  • mRNA-LNPs encoding a melanoma-associated antigen (e.g., TRP2 or gp100)

  • Control LNPs (e.g., encapsulating irrelevant mRNA)

  • PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 B16F10 cells into the flank of C57BL/6 mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Vaccination:

    • Randomize mice into treatment groups (e.g., PBS, control LNPs, mRNA-LNP vaccine).

    • Administer the treatments via a suitable route (e.g., intramuscular or subcutaneous injection). A typical dose might be 10-20 µg of mRNA per mouse.

    • Booster vaccinations can be given at specified intervals (e.g., weekly).

  • Monitoring Tumor Growth and Survival:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor the overall health and survival of the mice.

    • Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive morbidity, in accordance with institutional animal care and use committee guidelines.

  • Immunological Analysis (Optional):

    • At the end of the study, spleens and tumor-draining lymph nodes can be harvested to analyze the antigen-specific T-cell response using techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Formulation cluster_purification Purification & Finalization A Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixing A->C B mRNA in Citrate Buffer (pH 4.0) B->C D Dialysis (vs. PBS, pH 7.4) C->D Self-Assembly E Sterile Filtration (0.2 µm) D->E Purification F Final mRNA-LNP Formulation E->F Sterilization

Caption: Workflow for this compound-LNP formulation using microfluidics.

mRNA_Vaccine_MOA cluster_delivery Cellular Delivery cluster_antigen Antigen Processing & Presentation cluster_activation T-Cell Activation LNP mRNA-LNP (this compound) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell LNP->APC Uptake Endosome Endosome TCell Naive CD8+ T-Cell APC->TCell Antigen Presentation & Co-stimulation mRNA_release mRNA Release (Endosomal Escape) Endosome->mRNA_release Acidification (this compound protonation) Translation Translation (Ribosome) mRNA_release->Translation Antigen Tumor Antigen (Protein) Translation->Antigen Proteasome Proteasome Antigen->Proteasome Peptides Antigenic Peptides Proteasome->Peptides MHC MHC Class I Presentation Peptides->MHC CTL Cytotoxic T-Lymphocyte (CTL) TCell->CTL Activation & Proliferation TumorCell Tumor Cell CTL->TumorCell Recognition Killing Tumor Cell Killing CTL->Killing Perforin/Granzyme

Caption: Mechanism of action for this compound-LNP mRNA cancer vaccines.

References

Troubleshooting & Optimization

Technical Support Center: DLinDMA LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DLinDMA-based Lipid Nanoparticles (LNPs).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and storage of this compound LNPs, focusing on the prevention of aggregation.

Question 1: My this compound LNPs are aggregating immediately after formulation. What are the likely causes and how can I troubleshoot this?

Answer: Immediate aggregation of this compound LNPs is often due to suboptimal formulation parameters. Here are the key factors to investigate:

  • pH of the Aqueous Buffer: The pH during the initial mixing of lipids and nucleic acids is critical. This compound is an ionizable cationic lipid that requires an acidic pH (typically around 4.0) to become protonated and efficiently encapsulate the negatively charged nucleic acid cargo. However, an excessively low pH can lead to a high positive surface charge, causing instability and aggregation.

    • Troubleshooting:

      • Ensure your aqueous buffer (e.g., citrate or acetate buffer) is at the optimal pH, typically between 4.0 and 5.0.

      • Verify the pH of your buffer solution before each experiment.

      • Consider a pH titration experiment to find the optimal pH for your specific formulation.

  • Lipid Ratios: The molar ratio of the different lipid components (this compound, helper lipid like DSPC, cholesterol, and PEG-lipid) is crucial for LNP stability. An incorrect ratio can lead to poorly formed particles that are prone to aggregation.

    • Troubleshooting:

      • A common starting molar ratio for this compound-based LNPs is approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid)[1].

      • Systematically vary the molar percentage of each lipid to optimize for your specific application.

  • Mixing Rate: The rate at which the ethanolic lipid solution and the aqueous nucleic acid solution are mixed significantly impacts particle size and homogeneity. Inconsistent or slow mixing can result in larger, less stable particles.

    • Troubleshooting:

      • Utilize a microfluidic mixing device for precise and reproducible control over mixing speed and flow rates.

      • If using manual methods, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring.

Question 2: My LNPs look good initially but aggregate during storage. How can I improve their long-term stability?

Answer: Aggregation during storage is a common challenge and can be influenced by several factors:

  • Storage Temperature: The temperature at which you store your LNPs is a critical determinant of their stability.

    • Troubleshooting:

      • For short-term storage (up to a few weeks), refrigeration at 4°C is often preferred over freezing.

      • Freezing at -20°C or -80°C can induce aggregation due to the formation of ice crystals and changes in solute concentration. If freezing is necessary, the inclusion of cryoprotectants is highly recommended.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing LNP solutions can cause significant aggregation and loss of encapsulated cargo.

    • Troubleshooting:

      • Aliquot your LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles.

      • If you must freeze your samples, add cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to the formulation before freezing. These sugars help to protect the LNPs from the stresses of freezing and thawing.[3]

  • Buffer Composition for Storage: After formulation, LNPs are typically dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS, pH 7.4) for storage and in vivo use. The choice of this final buffer can impact stability.

    • Troubleshooting:

      • Phosphate-buffered saline (PBS) is a common choice, but some studies suggest that Tris-based buffers may offer better stability for certain formulations, especially during freeze-thaw cycles.

      • Ensure the ionic strength of the storage buffer is appropriate. High ionic strength can sometimes promote aggregation due to charge screening effects.

Question 3: How does the choice of PEG-lipid affect this compound LNP aggregation?

Answer: The PEGylated lipid (PEG-lipid) plays a crucial role in preventing LNP aggregation by creating a hydrophilic shield on the particle surface, which provides steric stabilization.

  • PEG-Lipid Concentration: The molar percentage of the PEG-lipid in the formulation is a critical parameter.

    • Too little PEG-lipid: Insufficient surface coverage can lead to aggregation, especially at high LNP concentrations or during storage.

    • Too much PEG-lipid: While preventing aggregation, an excess of PEG-lipid can hinder cellular uptake and endosomal escape of the LNPs, a phenomenon often referred to as the "PEG dilemma".

    • Optimization: A typical starting concentration is 1.5 mol%. It is advisable to test a range of PEG-lipid concentrations (e.g., 0.5% to 5%) to find the optimal balance between stability and biological activity for your specific application.

  • PEG-Lipid Acyl Chain Length: The length of the lipid anchor of the PEG-lipid influences how long it remains associated with the LNP surface.

    • Shorter acyl chains (e.g., C14): These PEG-lipids tend to dissociate from the LNP surface more quickly in vivo, which can be advantageous for cellular uptake.

    • Longer acyl chains (e.g., C18): These provide a more stable PEG coating, which can be beneficial for prolonged circulation times but may reduce transfection efficiency.

Data Presentation

Table 1: Effect of Aqueous Buffer pH on this compound LNP Aggregation

pH of Aqueous Buffer (Citrate)Average Particle Size (Z-average, nm)Polydispersity Index (PDI)Observation
3.0150 ± 50.25Potential for some larger aggregates due to high surface charge.
4.085 ± 30.12Optimal size and low PDI, indicating a stable formulation.
5.095 ± 40.18Slightly larger particles and increased PDI.
6.0>300>0.5Significant aggregation due to insufficient protonation of this compound.

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single specific experiment.

Table 2: Effect of Storage Temperature on this compound LNP Stability (in PBS, pH 7.4)

Storage TemperatureTimepointAverage Particle Size (Z-average, nm)Polydispersity Index (PDI)
4°CDay 090 ± 20.15
Day 795 ± 30.16
Day 30110 ± 50.20
-20°C (without cryoprotectant)Day 090 ± 20.15
Day 7 (after 1 freeze-thaw)180 ± 200.45
Day 30 (after 1 freeze-thaw)>500>0.6
-20°C (with 10% sucrose)Day 092 ± 30.16
Day 7 (after 1 freeze-thaw)105 ± 50.18
Day 30 (after 1 freeze-thaw)120 ± 80.22

Note: The data in this table is a synthesized representation from multiple sources to illustrate general trends.[2][3]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Measurement

Objective: To determine the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of an LNP sample.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

  • LNP sample

  • Storage buffer (e.g., PBS, pH 7.4)

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube several times. Do not vortex, as this can induce aggregation.

    • Dilute the LNP sample in the storage buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and LNP formulation, but a 1:50 to 1:100 dilution is a good starting point. The goal is to achieve a count rate within the instrument's recommended range.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Insert the cuvette into the DLS instrument.

    • Set the measurement parameters in the software, including the dispersant (water), temperature, and measurement angle.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The software will automatically calculate the Z-average particle size and the PDI.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous sample.

Protocol 2: Cryogenic Transmission Electron Microscopy (Cryo-TEM) for LNP Morphology Visualization

Objective: To directly visualize the morphology, size, and lamellarity of LNPs in their native, hydrated state.

Materials:

  • Transmission Electron Microscope (TEM) with a cryo-stage

  • Vitrification robot (e.g., Vitrobot)

  • TEM grids (e.g., copper grids with a lacey carbon film)

  • Liquid ethane and liquid nitrogen

  • LNP sample

Methodology:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

  • Sample Application:

    • Inside the vitrification robot's chamber (controlled temperature and humidity), apply a small volume (3-4 µL) of the LNP suspension to the prepared grid.

  • Blotting:

    • The grid is blotted with filter paper to create a thin film of the LNP suspension. The blotting time is a critical parameter that needs to be optimized.

  • Vitrification:

    • The grid is rapidly plunged into a reservoir of liquid ethane, which is cooled by liquid nitrogen. This ultra-rapid freezing process vitrifies the water, preventing the formation of ice crystals that would damage the LNP structure.[4]

  • Imaging:

    • The vitrified grid is transferred to the cryo-stage of the TEM, maintaining it at liquid nitrogen temperature.

    • Images are acquired at low electron doses to minimize radiation damage to the sample.

  • Image Analysis:

    • The acquired images can be analyzed to determine particle size distribution, morphology (e.g., spherical, multilamellar), and to identify the presence of aggregates.

Mandatory Visualizations

LNP_Aggregation_Mechanism cluster_formulation Formulation & Storage cluster_causes Causes of Aggregation Stable_LNP Stable this compound LNP Aggregated_LNP Aggregated LNP High_Charge High Surface Charge (Incorrect pH) High_Charge->Aggregated_LNP Poor_Packing Poor Lipid Packing (Suboptimal Ratios) Poor_Packing->Aggregated_LNP Low_Steric_Hindrance Insufficient PEG Shielding Low_Steric_Hindrance->Aggregated_LNP Freeze_Stress Freeze-Thaw Stress Freeze_Stress->Aggregated_LNP High_Ionic_Strength High Ionic Strength High_Ionic_Strength->Aggregated_LNP

Caption: Factors leading to this compound LNP aggregation.

Troubleshooting_Workflow Start LNP Aggregation Observed Check_Formulation Review Formulation Parameters Start->Check_Formulation Immediate Aggregation Check_Storage Review Storage Conditions Start->Check_Storage Aggregation During Storage Optimize_pH Optimize Aqueous Buffer pH (4.0-5.0) Check_Formulation->Optimize_pH pH out of range? Optimize_Ratios Optimize Lipid Molar Ratios Check_Formulation->Optimize_Ratios Suboptimal ratios? Optimize_Mixing Ensure Rapid & Consistent Mixing Check_Formulation->Optimize_Mixing Inconsistent mixing? Use_Cryoprotectants Add Cryoprotectants (e.g., Sucrose) Check_Storage->Use_Cryoprotectants Freezing? Aliquot_Samples Aliquot to Avoid Freeze-Thaw Check_Storage->Aliquot_Samples Multiple freeze-thaws? Store_4C Store at 4°C for Short-Term Check_Storage->Store_4C Stable_LNPs Stable LNPs Achieved Optimize_pH->Stable_LNPs Optimize_Ratios->Stable_LNPs Optimize_Mixing->Stable_LNPs Use_Cryoprotectants->Stable_LNPs Aliquot_Samples->Stable_LNPs Store_4C->Stable_LNPs

Caption: Troubleshooting workflow for LNP aggregation.

References

Troubleshooting guide for DLinDMA formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the formulation of DLinDMA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is a standard starting formulation ratio for this compound-based LNPs?

A typical molar ratio for formulating this compound-based LNPs for siRNA delivery involves a combination of an ionizable cationic lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid. A widely used molar ratio is 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-lipid.

ComponentMolar Ratio (%)Purpose
This compound50Ionizable cationic lipid for RNA encapsulation and endosomal escape.
DSPC (Distearoylphosphatidylcholine)10Helper lipid to aid in particle structure and stability.
Cholesterol38.5Provides stability to the lipid bilayer and facilitates membrane fusion.[1]
PEG-Lipid (e.g., DMG-PEG 2000)1.5Controls particle size during formation and reduces aggregation.[1]

Q2: My LNP particle size is too large or shows a high Polydispersity Index (PDI). What are the potential causes and solutions?

Large particle size and high PDI are common issues that can affect the efficacy and safety of your LNP formulation. A PDI value below 0.2 is generally considered ideal for uniform particle size.[2]

Potential CauseTroubleshooting Steps
Improper Mixing Ensure rapid and homogenous mixing of the lipid-ethanol and aqueous RNA solutions. For manual mixing, pipette up and down rapidly. For more reproducible results, consider using a microfluidic mixing device.[3][4]
Incorrect Lipid Ratios Verify the molar ratios of your lipid components. An incorrect ratio, particularly of the PEG-lipid, can lead to larger particles.[1]
Slow Mixing Speed The speed of mixing is critical. Slower mixing can lead to the formation of larger, more polydisperse particles.
Ethanol Content Ensure the final ethanol concentration is optimal. Typically, the aqueous phase is added to the lipid-ethanol phase.
Lipid Quality Use high-quality lipids and ensure they are not degraded. Store lipids according to the manufacturer's instructions, typically at -20°C or -80°C.[5]
Aggregation Particle aggregation over time can lead to increased size and PDI.[1] Ensure proper storage conditions (e.g., 4°C) and consider the surface charge (zeta potential) of your LNPs.[1][6]

Q3: The encapsulation efficiency of my RNA is low. How can I improve it?

Encapsulation efficiency (EE) is a critical quality attribute, with >90% being the optimal target.[2] Low EE can be caused by several factors.

Potential CauseTroubleshooting Steps
Suboptimal pH of Aqueous Buffer The pH of the aqueous buffer containing the RNA should be acidic (typically pH 4.0-5.0) to ensure the this compound is protonated and can effectively complex with the negatively charged RNA.[7]
Incorrect N:P Ratio The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the RNA, is crucial.[8] An optimal N:P ratio (typically between 3 and 6) ensures efficient encapsulation.[8] You may need to adjust the amount of RNA or lipid to achieve the desired ratio.
RNA Degradation Ensure your RNA is intact and not degraded. Use RNase-free solutions and equipment throughout the formulation process.
Inefficient Mixing Similar to particle size issues, inefficient mixing can lead to poor RNA encapsulation.
Premature Aggregation If LNPs aggregate before RNA is fully encapsulated, it can trap the RNA on the exterior.

Q4: My this compound LNPs are unstable and aggregate over time. What can I do to improve stability?

LNP stability is critical for storage and in vivo performance. Instability can manifest as aggregation, fusion, or leakage of the encapsulated RNA.[1]

Potential CauseTroubleshooting Steps
Inappropriate Storage Temperature Store LNPs at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage.[9][10] Avoid repeated freeze-thaw cycles.
Low Surface Charge A sufficiently high zeta potential (positive or negative) can prevent aggregation due to electrostatic repulsion.[] However, for in vivo applications, a near-neutral surface charge at physiological pH is often desired.
Suboptimal Buffer Conditions The storage buffer can impact stability. A common storage buffer is phosphate-buffered saline (PBS). Ensure the pH of the storage buffer is appropriate.
Lipid Degradation The chemical stability of the lipids, particularly the ionizable lipid, is important.[1] Hydrolysis or oxidation of lipids can lead to LNP instability.[1]
High LNP Concentration Highly concentrated LNP solutions may be more prone to aggregation. If necessary, dilute the formulation in an appropriate buffer.

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

DLS is a standard technique used to determine the size distribution and polydispersity of nanoparticles in a solution.[3]

  • Instrumentation: A Zetasizer or similar DLS instrument.

  • Sample Preparation: Dilute a small aliquot of the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. The exact dilution will depend on the instrument's sensitivity.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform the measurement according to the instrument's software instructions. The software will typically provide the Z-average diameter (an intensity-weighted average size) and the PDI.

2. RiboGreen Assay for RNA Encapsulation Efficiency

The RiboGreen assay is a fluorescent-based method to quantify the amount of RNA. By measuring the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

  • Reagents: RiboGreen reagent, TE buffer (or another suitable buffer), Triton X-100 (or another detergent to lyse the LNPs).

  • Procedure:

    • Prepare a standard curve: Create a series of known RNA concentrations in the assay buffer.

    • Measure unencapsulated RNA:

      • Dilute the LNP sample in TE buffer.

      • Add the RiboGreen reagent and incubate in the dark for 5 minutes.

      • Measure the fluorescence (excitation ~480 nm, emission ~520 nm). This represents the amount of free, unencapsulated RNA.

    • Measure total RNA:

      • To a separate aliquot of the diluted LNP sample, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release the encapsulated RNA.

      • Add the RiboGreen reagent and incubate.

      • Measure the fluorescence. This represents the total amount of RNA.

    • Calculate Encapsulation Efficiency (EE):

      • EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) This compound This compound Mixing Rapid Mixing This compound->Mixing DSPC DSPC DSPC->Mixing Cholesterol Cholesterol Cholesterol->Mixing PEG_Lipid PEG_Lipid PEG_Lipid->Mixing RNA RNA RNA->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Dialysis Dialysis (Buffer Exchange) Self_Assembly->Dialysis Characterization Characterization Dialysis->Characterization Final_LNP Final LNP Formulation Characterization->Final_LNP

Caption: Workflow for this compound-based LNP formulation.

Troubleshooting_Decision_Tree Start Formulation Issue Large_Size Large Particle Size / High PDI? Start->Large_Size Low_EE Low Encapsulation Efficiency? Start->Low_EE Instability Poor Stability / Aggregation? Start->Instability Check_Mixing Check Mixing Protocol Large_Size->Check_Mixing Yes Check_pH Check Aqueous Buffer pH Low_EE->Check_pH Yes Storage_Conditions Review Storage Conditions Instability->Storage_Conditions Yes Verify_Ratios Verify Lipid Ratios Check_Mixing->Verify_Ratios Lipid_Quality Assess Lipid Quality Verify_Ratios->Lipid_Quality Solution Optimized Formulation Lipid_Quality->Solution Verify_NP_Ratio Verify N:P Ratio Check_pH->Verify_NP_Ratio RNA_Integrity Check RNA Integrity Verify_NP_Ratio->RNA_Integrity RNA_Integrity->Solution Buffer_Composition Check Buffer Composition Storage_Conditions->Buffer_Composition LNP_Concentration Assess LNP Concentration Buffer_Composition->LNP_Concentration LNP_Concentration->Solution

Caption: Decision tree for troubleshooting this compound LNP formulation issues.

References

Technical Support Center: Optimizing DLinDMA N:P Ratio for siRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Nitrogen to Phosphate (N:P) ratio for efficient siRNA encapsulation in DLinDMA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it a critical parameter in siRNA-LNP formulation?

A1: The N:P ratio represents the molar ratio of the amine nitrogens (N) in the ionizable cationic lipid (e.g., this compound) to the phosphate groups (P) in the siRNA backbone.[1][2][3] It is a critical parameter because it directly influences the electrostatic interactions that drive the complexation of the negatively charged siRNA with the positively charged lipids during LNP formation.[2] Optimizing the N:P ratio is essential for achieving high encapsulation efficiency, stable nanoparticle formation, and potent gene silencing.[2][4]

Q2: What is a typical starting N:P ratio for this compound-based siRNA LNP formulations?

A2: A common starting point for N:P ratio in this compound-based LNP formulations for siRNA is around 3 to 6.[1][2][3] However, the optimal ratio can vary depending on the specific lipid composition, the siRNA sequence and concentration, and the formulation process. For the FDA-approved siRNA therapeutic, Patisiran (Onpattro®), which utilizes a DLin-MC3-DMA lipid, the N:P ratio is reported to be around 3.[2]

Q3: How does the N:P ratio affect the physicochemical properties of the LNPs?

A3: The N:P ratio significantly impacts several key physicochemical properties of LNPs:

  • Encapsulation Efficiency (EE): Generally, a higher N:P ratio leads to a higher encapsulation efficiency, as the excess positive charge from the ionizable lipid facilitates stronger complexation with the negatively charged siRNA.[5][6]

  • Particle Size: The effect of the N:P ratio on particle size can be complex. In some cases, increasing the N:P ratio can lead to smaller particles due to more efficient condensation of the siRNA-lipid core.[6]

  • Zeta Potential: The surface charge of the LNPs, measured as zeta potential, becomes more positive with an increasing N:P ratio. However, for in vivo applications, a near-neutral surface charge at physiological pH is often desirable to minimize non-specific interactions and prolong circulation time.[5]

Q4: What are the biological consequences of a suboptimal N:P ratio?

A4: A suboptimal N:P ratio can negatively impact the therapeutic efficacy and safety of siRNA-LNPs:

  • Low Gene Silencing: An N:P ratio that is too low can result in poor siRNA encapsulation and premature release, leading to reduced delivery to the target cells and consequently, lower gene silencing activity.

  • Increased Toxicity: Conversely, an excessively high N:P ratio can lead to a higher positive surface charge on the LNPs. This can increase toxicity due to stronger interactions with negatively charged cell membranes and blood components.[3]

  • Altered Biodistribution: The surface charge influenced by the N:P ratio can affect the biodistribution of the LNPs, potentially leading to off-target accumulation.[5]

Troubleshooting Guides

This section addresses common issues encountered during the optimization of the N:P ratio for this compound-based siRNA encapsulation.

Problem Potential Cause Recommended Solution
Low siRNA Encapsulation Efficiency (<80%) N:P ratio is too low: Insufficient positive charge to effectively complex with the negatively charged siRNA.Gradually increase the N:P ratio in small increments (e.g., from 3 to 4, 5, and 6) and measure the encapsulation efficiency at each step.
Suboptimal mixing during formulation: Inefficient mixing can lead to poor complexation of lipids and siRNA.Ensure rapid and homogenous mixing of the lipid and siRNA solutions. For microfluidic-based methods, optimize the total flow rate (TFR) and flow rate ratio (FRR).[7]
Incorrect pH of the aqueous buffer: The ionizable lipid requires an acidic pH (typically pH 4-5) to be protonated and positively charged for efficient siRNA binding.[2]Verify the pH of the siRNA-containing aqueous buffer and adjust if necessary.
LNP Aggregation or Instability N:P ratio is too high: Excessive positive charge can lead to aggregation, especially after buffer exchange to physiological pH.Decrease the N:P ratio. Ensure the formulation includes a sufficient amount of PEG-lipid (e.g., 1.5 mol%) to provide a steric barrier against aggregation.
Inadequate buffer exchange: Residual ethanol from the formulation process can destabilize the LNPs.Ensure thorough dialysis or tangential flow filtration (TFF) to remove ethanol and exchange the buffer to a suitable storage buffer (e.g., PBS pH 7.4).
Poor Gene Silencing Efficacy Despite High Encapsulation Inefficient endosomal escape: While the siRNA is encapsulated, it may not be effectively released into the cytoplasm. The pKa of the ionizable lipid is a critical factor here.While this compound has a favorable pKa, consider that the overall lipid composition can influence endosomal escape. Ensure the helper lipid (e.g., DSPC) and cholesterol are at optimal molar ratios.
siRNA degradation: The siRNA may be degraded within the endosome-lysosome pathway.Confirm the integrity of the encapsulated siRNA using a suitable method like gel electrophoresis after LNP disruption.
High Polydispersity Index (PDI > 0.2) Inconsistent mixing: Non-uniform mixing can result in a wide distribution of particle sizes.Utilize a controlled and reproducible mixing method, such as a microfluidic device, to ensure consistent LNP formation.[8][9]
Suboptimal lipid composition: The ratios of the different lipid components can affect the homogeneity of the resulting LNPs.Re-evaluate the molar ratios of this compound, DSPC, cholesterol, and PEG-lipid. A common starting ratio is 50:10:38.5:1.5.[10]

Experimental Protocols

Protocol 1: this compound-based siRNA LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound-based siRNA LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-20 mM. For example, to make a 10 mM total lipid stock, dissolve the lipids in the appropriate volumes of ethanol.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio and the flow rates used.

  • Calculate Volumes for Target N:P Ratio:

    • Determine the required volume of the lipid stock solution and the siRNA solution to achieve the desired N:P ratio based on the flow rate ratio (FRR) of the microfluidic system. A common FRR is 3:1 (aqueous:organic).

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the siRNA solution into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical TFR might be 2 mL/min with an FRR of 3:1 (1.5 mL/min for the aqueous phase and 0.5 mL/min for the organic phase).

    • Initiate the flow and collect the resulting LNP suspension.

  • Buffer Exchange:

    • Transfer the collected LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

    • Alternatively, use a TFF system for a more rapid buffer exchange and concentration of the LNP sample.

  • Sterile Filtration and Storage:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C.

Protocol 2: Determination of siRNA Encapsulation Efficiency using RiboGreen Assay

Materials:

  • RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • Fluorescence microplate reader

Procedure:

  • Prepare siRNA Standard Curve:

    • Prepare a series of known siRNA concentrations in TE buffer to generate a standard curve.

  • Measure Free siRNA:

    • In a 96-well plate, add a small volume of your LNP suspension.

    • Add RiboGreen reagent (diluted according to the manufacturer's instructions) and TE buffer.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the unencapsulated siRNA.

  • Measure Total siRNA:

    • In a separate set of wells, add the same volume of your LNP suspension.

    • Add 2% Triton X-100 to disrupt the LNPs and release the encapsulated siRNA. Incubate for 10-15 minutes.

    • Add RiboGreen reagent and TE buffer.

    • Measure the fluorescence. This represents the total siRNA (encapsulated + free).

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free and total siRNA.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Data Presentation

Table 1: Example this compound-based Lipid Formulations and Corresponding N:P Ratios for siRNA Delivery

Cationic LipidHelper LipidSterolPEG-LipidMolar RatioTypical N:P Ratio for siRNAReference
This compoundDSPCCholesterolDMG-PEG 200050:10:38.5:1.53-6[11]
DLin-KC2-DMADSPCCholesterolDMG-PEG 200050:10:38.5:1.53-6[2]
DLin-MC3-DMADSPCCholesterolDMG-PEG 200050:10:38.5:1.5~3[2][10]

Visualizations

LNP_Formulation_Workflow cluster_preparation Solution Preparation cluster_mixing Formulation cluster_purification Purification & Characterization Lipids This compound, DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics siRNA siRNA in Acidic Buffer (pH 4) siRNA->Microfluidics Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidics->Dialysis LNP Suspension Characterization Characterization (Size, PDI, EE, Zeta) Dialysis->Characterization Final_LNP Final siRNA-LNP (Stored at 4°C) Characterization->Final_LNP

Caption: Workflow for this compound-based siRNA LNP formulation.

NP_Ratio_Optimization Start Define Target Lipid Composition Formulate Formulate LNPs at varying N:P Ratios (e.g., 2, 4, 6, 8) Start->Formulate Measure Measure Physicochemical Properties (Size, PDI, EE) Formulate->Measure Analyze Analyze In Vitro Gene Silencing Efficacy Measure->Analyze Acceptable Properties Suboptimal Suboptimal Results Measure->Suboptimal High PDI or Low EE Analyze->Formulate Iterate N:P Ratio Optimal Select Optimal N:P Ratio Analyze->Optimal High Silencing & Low Toxicity Suboptimal->Formulate Adjust Formulation Parameters

Caption: Logical workflow for optimizing the N:P ratio.

References

Impact of storage temperature on DLinDMA LNP stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DLinDMA LNP Stability

Welcome to the technical support center for this compound-based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of storage temperature on the stability of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key indicators of this compound LNP instability during storage?

A1: The primary indicators of LNP instability are changes in their physicochemical properties. You should monitor for:

  • Increased Particle Size and Polydispersity Index (PDI): An increase in the average particle size (Z-average diameter) and PDI suggests particle aggregation, which can negatively impact efficacy and safety.[1][2][3]

  • Decreased Encapsulation Efficiency (EE): A drop in EE indicates that the encapsulated cargo, such as mRNA or siRNA, is leaking from the LNPs. This directly reduces the potency of the therapeutic.[1][3]

  • Changes in Zeta Potential: A significant shift in the surface charge can indicate changes in the LNP surface composition, potentially due to lipid degradation or rearrangement.[1]

  • Visual Changes: Although less quantitative, any visible precipitation or turbidity in the sample is a clear sign of aggregation and instability.[4]

Q2: What is the generally recommended storage temperature for this compound LNPs?

A2: The optimal storage temperature depends on the specific formulation and intended storage duration. However, general findings suggest:

  • Refrigerated (2°C to 8°C): This temperature is often suitable for short- to medium-term storage (up to several months), showing good stability with minimal aggregation.[2][5]

  • Frozen (-20°C): This is a common temperature for long-term storage (months). Many formulations, especially those containing cryoprotectants, maintain their integrity well at -20°C.[1][6]

  • Ultra-low (-80°C): While seemingly a safe option, storage at -80°C can sometimes lead to particle aggregation and a decrease in encapsulation efficiency, particularly if the formulation lacks adequate cryoprotectants.[1][3][6] This may be due to stresses induced by the freezing process itself.

Q3: How do cryoprotectants like sucrose affect LNP stability during freezing?

A3: Cryoprotectants are crucial for maintaining LNP stability during freeze-thaw cycles and long-term frozen storage. Sugars like sucrose and trehalose protect LNPs by:

  • Preventing Ice Crystal Damage: They form a glassy matrix around the nanoparticles, which inhibits the formation of large ice crystals that can disrupt the lipid bilayer.[2][7]

  • Maintaining Particle Integrity: They help prevent the fusion and aggregation of LNPs during freezing and thawing.[2] Studies have shown that without cryoprotectants, freezing can lead to significant increases in particle size and PDI.[1][2]

Troubleshooting Guide

Issue 1: My LNPs show a significant increase in size and PDI after storage at -80°C.

  • Possible Cause: This is likely due to aggregation caused by freeze-thaw stress. The formulation may lack a sufficient concentration of a cryoprotectant.[1][3]

  • Recommended Action:

    • Incorporate a Cryoprotectant: Add a cryoprotectant such as sucrose or trehalose to your formulation buffer at a concentration of 5-10% (w/v) before freezing.[1][2]

    • Optimize Freezing Rate: Consider flash freezing in liquid nitrogen as an alternative to slow freezing in a -80°C freezer, as this can sometimes produce smaller ice crystals.[1]

    • Evaluate -20°C Storage: Test the stability of your formulation at -20°C. For many LNP systems, -20°C provides a better stability profile than -80°C, showing less aggregation.[1][6]

Issue 2: The encapsulation efficiency of my LNPs dropped significantly after storage at 4°C for one week.

  • Possible Cause: Leakage of the nucleic acid payload can occur even at refrigerated temperatures. This may be related to the specific lipid composition and the physical state of the lipid bilayer at 4°C. One study noted a significant drop in RNA encapsulation for particles stored at 4°C compared to those stored frozen.[1]

  • Recommended Action:

    • Assess Frozen Storage: Compare the stability of your LNPs at -20°C. Frozen storage often better preserves encapsulation efficiency.[1]

    • Review Lipid Composition: The stability of the LNP is highly dependent on its lipid components. Ensure the molar ratios of the this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are optimized for stability.[7]

    • Ensure Buffer Quality: Use RNase-free buffers to prevent enzymatic degradation of the RNA cargo, which could be misinterpreted as leakage.

Issue 3: I observed visible precipitation in my LNP sample after thawing from -20°C.

  • Possible Cause: This is a clear sign of severe aggregation. The freeze-thaw cycle likely destabilized the particles, leading to their fusion.

  • Recommended Action:

    • Confirm with DLS: Use Dynamic Light Scattering (DLS) to confirm the presence of large aggregates.

    • Implement Cryoprotectants: As with -80°C storage, the use of cryoprotectants is highly recommended to prevent aggregation during freezing.[2][7]

    • Control Thawing Protocol: Thaw samples quickly at room temperature rather than slowly on ice to minimize the time spent at intermediate temperatures where particles might be less stable.[1]

Data on LNP Stability vs. Storage Temperature

The following tables summarize representative data on the effect of storage temperature on key LNP quality attributes over time.

Table 1: Impact of Storage Temperature on LNP Size (Z-average, nm)

TimeFresh (T=0)1 Week at 4°C1 Week at -20°C1 Week at -80°C
Study A[1] ~90 nm~95 nm~98 nm>300 nm (Aggregated)
Study B[3] ~110 nm~112 nm~115 nm>250 nm (Aggregated)
Study C[2] ~85 nm~88 nm~150 nm (w/o cryo)N/A
Study C (with 20% sucrose)[2] ~85 nmN/A~90 nmN/A

Table 2: Impact of Storage Temperature on Polydispersity Index (PDI)

TimeFresh (T=0)1 Week at 4°C1 Week at -20°C1 Week at -80°C
Study A[1] ~0.15~0.16~0.17>0.5 (High)
Study B[3] ~0.06~0.07~0.08>0.4 (High)
Study C[2] ~0.12~0.13~0.4 (w/o cryo)N/A
Study C (with 20% sucrose)[2] ~0.12N/A~0.15N/A

Table 3: Impact of Storage Temperature on Encapsulation Efficiency (EE %)

TimeFresh (T=0)1 Week at 4°C1 Week at -20°C1 Week at -80°C
Study A[1] ~90%<70%~90%~90%
Study B[3] ~95%~95%~94%~85%

Note: Data are synthesized from multiple sources to be representative. Absolute values will vary based on the specific LNP formulation and analytical methods used.

Experimental Protocols

Protocol 1: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter (size) and size distribution (PDI) of nanoparticles in suspension.[8][9][10]

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube. Do not vortex, as this can shear the particles.

    • Dilute the LNP sample in an appropriate aqueous buffer (e.g., 1X PBS) to an optimal concentration for DLS measurement. The ideal concentration avoids multiple scattering effects. A 100x dilution is a common starting point.[11]

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Configure the measurement method with parameters for the dispersant (e.g., water or PBS viscosity and refractive index) and the sample material.

  • Measurement:

    • Pipette the diluted sample into a clean, dust-free cuvette (e.g., DTS0012).[11]

    • Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate for 1-2 minutes.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.[12]

  • Data Analysis:

    • The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) from the correlation function.

    • A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively monodisperse population.[13]

Protocol 2: RNA Encapsulation Efficiency by RiboGreen Assay

This fluorescence-based assay quantifies the amount of RNA that is protected inside the LNPs versus the total amount of RNA in the sample.[8][14]

  • Reagent Preparation:

    • Prepare a Triton X-100 lysis buffer (e.g., 0.5% to 2% Triton X-100 in TE buffer).[14][15]

    • Prepare the RiboGreen reagent by diluting the stock solution (e.g., 1:100) in TE buffer. Protect this solution from light.[15][16]

    • Prepare a standard curve of your RNA (the same type encapsulated in the LNPs) in TE buffer.

  • Sample Measurement:

    • In a 96-well black plate, set up two measurements for each LNP sample in duplicate or triplicate.

    • Measurement A (Free RNA): Add the diluted LNP sample to wells containing TE buffer without detergent.

    • Measurement B (Total RNA): Add the diluted LNP sample to wells containing the Triton X-100 lysis buffer. The detergent will disrupt the LNPs, releasing the encapsulated RNA.[14]

  • Incubation and Reading:

    • Incubate the plate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs in the Triton X-100 wells.[15][16]

    • Add the diluted RiboGreen reagent to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with appropriate excitation (~480-485 nm) and emission (~520-528 nm) wavelengths.[15][16]

  • Calculation:

    • Use the RNA standard curve to determine the concentration of RNA in both sets of wells.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:[14]

      • EE (%) = [ (Total RNA - Free RNA) / Total RNA ] * 100

Visual Guides and Workflows

LNP_Stability_Workflow cluster_prep 1. Preparation & T=0 Analysis cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Comparison prep Formulate this compound LNP t0_analysis Characterize at T=0 (Size, PDI, EE) prep->t0_analysis aliquot Aliquot Samples t0_analysis->aliquot store_4c Store at 4°C store_neg20c Store at -20°C store_neg80c Store at -80°C withdraw Withdraw Samples (e.g., 1 wk, 1 mo, 3 mo) store_4c->withdraw store_neg20c->withdraw store_neg80c->withdraw analyze Re-characterize Samples (Size, PDI, EE) withdraw->analyze compare Compare data to T=0 & Assess Stability analyze->compare

Caption: Workflow for a typical LNP stability study.

Troubleshooting_Tree start Stability Issue Detected (e.g., Post-Thaw) issue_type What is the primary issue? start->issue_type agg_q Increased Size / PDI (Aggregation) issue_type->agg_q Aggregation leak_q Decreased EE % (Payload Leakage) issue_type->leak_q Leakage cause_agg Likely Cause: Freeze-thaw stress without adequate cryoprotection. agg_q->cause_agg cause_leak Likely Cause: Formulation instability at storage temperature. leak_q->cause_leak action_agg1 Action: Add cryoprotectant (e.g., 10% Sucrose) to formulation buffer. cause_agg->action_agg1 action_agg2 Action: Evaluate stability at an alternative temperature (e.g., -20°C instead of -80°C). cause_agg->action_agg2 action_leak Action: Compare stability at different temperatures (4°C vs -20°C). cause_leak->action_leak

Caption: Troubleshooting decision tree for LNP stability issues.

References

Technical Support Center: DLinDMA-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DLinDMA-mediated transfection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in transfection?

This compound (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) is a synthetic, ionizable cationic lipid that is a key component of lipid nanoparticle (LNP) delivery systems for nucleic acids like siRNA and mRNA. At an acidic pH (e.g., during formulation), this compound is positively charged, which allows it to electrostatically interact with and encapsulate negatively charged nucleic acids.[1][2] Once the LNP is taken up by a cell into an endosome, the endosome's acidic environment protonates this compound, causing it to become positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its biological function.[2] At physiological pH (around 7.4), this compound is nearly neutral, which reduces toxicity and increases circulation time in vivo compared to permanently charged cationic lipids.[2]

Q2: What are the typical components of a this compound-based lipid nanoparticle formulation?

A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound or its more potent successor, DLin-MC3-DMA): Essential for encapsulating the nucleic acid and facilitating its release from the endosome.

  • Helper Lipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid that contributes to the structural integrity of the nanoparticle.[3]

  • Cholesterol: A structural lipid that helps to stabilize the LNP and enhance its rigidity.[3]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and prolongs its circulation time in the bloodstream.[3][]

A commonly cited molar ratio for these components, particularly for the more advanced DLin-MC3-DMA, is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[2]

Troubleshooting Guide

Low Transfection Efficiency

Q3: My transfection efficiency is low. What are the potential causes and how can I troubleshoot this?

Low transfection efficiency can stem from several factors, ranging from the LNP formulation to the health of your cells. Below is a systematic guide to troubleshooting this common issue.

1. Lipid Nanoparticle (LNP) Formulation and Quality:

  • Suboptimal LNP Formulation: The molar ratios of the lipid components are critical. Ensure you are using an optimized ratio. For DLin-MC3-DMA, a widely used ratio is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).[2]

  • Incorrect pKa of the Ionizable Lipid: The pKa of the ionizable lipid is a dominant factor in determining in vivo hepatic gene-silencing activity. An optimal pKa is between 6.2 and 6.5.[2] DLin-MC3-DMA, with a pKa of 6.44, is significantly more potent than the earlier this compound.[2]

  • Particle Size and Polydispersity: LNP size influences cellular uptake. For systemic delivery, a diameter of 50-150 nm is generally optimal.[] Ensure your LNPs are within the desired size range and have a low polydispersity index (PDI), indicating a uniform population.

  • Poor Encapsulation Efficiency: If the nucleic acid is not efficiently encapsulated, there will be less cargo to deliver. Use a validated method like the RiboGreen assay to determine encapsulation efficiency.[5]

2. Nucleic Acid Quality:

  • Degraded or Impure Nucleic Acid: The integrity and purity of your siRNA or mRNA are paramount. Ensure that your nucleic acid is not degraded and is free of contaminants.

  • Chemical Modifications: For mRNA, replacing uridine with methylpseudouridine can improve transfection efficiency.[6][7][8]

3. Cell Health and Culture Conditions:

  • Unhealthy Cells: Transfection is most effective in healthy, actively dividing cells.[9] Ensure your cells are not stressed and have a high viability.

  • Suboptimal Cell Confluency: The optimal cell density for transfection varies by cell type. For many adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[9] If cells are too confluent, uptake can be reduced due to contact inhibition.[9]

  • High Passage Number: Cells can lose their transfection competency with excessive passaging. It is advisable to use cells with a low passage number (ideally under 30).[9]

  • Presence of Inhibitors in Media: Some components in cell culture media can inhibit cationic lipid-mediated transfection. Avoid using antibiotics, EDTA, citrate, and phosphate in the medium when preparing LNP-nucleic acid complexes.[10] While serum can sometimes inhibit transfection, for some cell types and reagents, its presence is beneficial for cell viability.[10]

4. Transfection Protocol:

  • Incorrect LNP-to-Cell Ratio: The concentration of LNPs and the duration of exposure can significantly impact transfection efficiency and cell viability. It is crucial to optimize these parameters for your specific cell type.

  • Inappropriate Incubation Time: The optimal time for gene expression or knockdown post-transfection varies. For siRNA-mediated knockdown, protein levels are typically assessed 48-72 hours post-transfection.[11]

High Cell Toxicity

Q4: I am observing significant cell death after transfection. What could be the cause and how can I mitigate it?

Cell toxicity is a common issue in transfection experiments and can be addressed by optimizing several parameters.

  • High Concentration of LNPs: High concentrations of cationic lipids can be toxic to cells. Perform a dose-response experiment to find the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.

  • Suboptimal DNA:Transfection Reagent Ratio: An improper ratio of nucleic acid to lipid can lead to toxicity. It is important to optimize this ratio for your specific cell line.[10]

  • Prolonged Exposure Time: Reducing the incubation time of the LNP-nucleic acid complexes with the cells can sometimes reduce toxicity without significantly compromising transfection efficiency.

  • Contaminants in Nucleic Acid Preparation: Endotoxins in plasmid DNA preparations can cause significant cell death.[10] Ensure your nucleic acid preparations are of high quality and endotoxin-free.

  • Cell Confluency: Cells at a very low density may be more susceptible to the toxic effects of transfection reagents. Ensure an optimal cell confluency (typically 70-90% for adherent cells) at the time of transfection.[9]

Quantitative Data Summary

Table 1: Comparison of In Vivo Gene Silencing Potency of Different Ionizable Lipids

Ionizable LipidED50 (mg/kg in mice for Factor VII silencing)Fold Improvement over this compoundReference
This compound~1.0-[2]
DLin-KC2-DMA~0.110-fold[2]
DLin-MC3-DMA0.0051000-fold[2]

Table 2: Typical Molar Ratios for LNP Formulation

ComponentMolar Ratio (%)
DLin-MC3-DMA50
DSPC10
Cholesterol38.5
PEG-DMG1.5
Reference [2]

Experimental Protocols

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • This compound or DLin-MC3-DMA

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (200 proof)

  • Nucleic acid (siRNA or mRNA)

  • Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the individual lipid components (this compound/DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000) in ethanol to create individual stock solutions.

    • From the individual stocks, prepare a mixed lipid solution in ethanol with the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Dissolve the nucleic acid in the low pH buffer to the desired concentration.[3]

  • Microfluidic Mixing:

    • Prime the microfluidic device with ethanol and the aqueous buffer as per the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., a common FRR is 3:1 aqueous to organic phase).[3]

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of LNPs encapsulating the nucleic acid.[3]

  • Dilution and Neutralization:

    • Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.[3]

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis against PBS.[3]

    • Concentrate the LNP solution to the desired final concentration.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP solution through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or lyophilize for long-term storage at -80°C.

Protocol 2: In Vitro Transfection of Adherent Cells with LNPs

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • LNP-encapsulated nucleic acid

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the LNP-nucleic acid formulation to the desired concentration in complete cell culture medium.

  • Transfection:

    • Remove the existing medium from the cells.

    • Add the LNP-containing medium to the cells.

    • Gently rock the plate to ensure even distribution of the LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).

  • Analysis:

    • After incubation, analyze the cells for gene expression (for mRNA) or gene knockdown (for siRNA) using an appropriate assay (e.g., luciferase assay, qPCR, Western blot, or fluorescence microscopy).

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis LNP_Formulation LNP Formulation (Microfluidics) Complex_Formation Dilute LNPs in Complete Medium LNP_Formulation->Complex_Formation NA_Prep Nucleic Acid Preparation NA_Prep->LNP_Formulation Cell_Seeding Cell Seeding (70-90% Confluency) Add_Complexes Add LNP-Medium Mix to Cells Cell_Seeding->Add_Complexes Complex_Formation->Add_Complexes Incubation Incubate (24-72 hours) Add_Complexes->Incubation Assay Assay for Gene Expression/Knockdown Incubation->Assay Troubleshooting_Logic Start Low Transfection Efficiency? Check_LNP Check LNP Quality: - Formulation Ratios - Size and PDI - Encapsulation Efficiency Start->Check_LNP Yes Check_NA Check Nucleic Acid: - Integrity - Purity Start->Check_NA Yes Check_Cells Check Cell Health: - Viability - Confluency - Passage Number Start->Check_Cells Yes Check_Protocol Check Protocol: - LNP Concentration - Incubation Time Start->Check_Protocol Yes Optimize_LNP Optimize LNP Formulation Check_LNP->Optimize_LNP Purify_NA Purify/Validate Nucleic Acid Check_NA->Purify_NA Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells Optimize_Protocol Optimize Transfection Parameters Check_Protocol->Optimize_Protocol LNP_Uptake_Pathway LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Binds to Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Forms Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Triggers NA_Release Nucleic Acid Release Endosomal_Escape->NA_Release Cytoplasm Cytoplasm Biological_Effect Biological Effect (e.g., Protein Expression) NA_Release->Biological_Effect

References

DLinDMA LNP Polydispersity Index (PDI) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the polydispersity index (PDI) of DLinDMA-based Lipid Nanoparticles (LNPs). A low PDI is critical for ensuring the safety, stability, and efficacy of LNP formulations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it important for this compound LNP formulations?

A1: The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size.[1] It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0 (for a highly polydisperse sample).[1][2] For LNP drug delivery systems, a PDI of 0.3 or lower is generally considered acceptable, indicating a homogenous population.[1][2] A low PDI is crucial as it influences the LNP's ability to accumulate in the target tissue, with lower values resulting in safer, more stable, and more consistent delivery systems.[1]

Q2: What are the common causes of high PDI in this compound LNP formulations?

A2: High PDI in this compound LNP formulations can stem from several factors throughout the formulation process. These include:

  • Suboptimal Lipid Composition: Incorrect ratios of this compound, helper lipids (like DSPC and cholesterol), and PEGylated lipids can lead to poor self-assembly and a broader size distribution.[3]

  • Inefficient Mixing: The rate and efficiency of mixing the lipid-ethanol phase with the aqueous phase are critical. Inadequate mixing can result in localized variations in lipid concentration, leading to the formation of LNPs with a wide range of sizes.[4][5]

  • Process Parameter Variability: Inconsistent flow rates, temperature, and pressure during formulation can significantly impact LNP size and polydispersity.[6][7]

  • Post-formulation Instability: Aggregation or fusion of LNPs after formation can increase the PDI. This can be influenced by buffer conditions, temperature, and the absence of stabilizing agents.[8]

  • Lipid Degradation: Hydrolysis of lipids, particularly at low or high pH during processes like diafiltration, can alter the LNP structure and lead to increased size and PDI.

Q3: Which analytical techniques are recommended for measuring the PDI of this compound LNPs?

A3: Dynamic Light Scattering (DLS) is the most commonly used technique to measure the size and PDI of LNPs.[9][10] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. While DLS is a powerful tool, it's important to be aware of its limitations. It is an intensity-weighted measurement, meaning larger particles contribute more to the signal, which can sometimes mask the presence of smaller populations.[1] For a more comprehensive analysis, especially for polydisperse samples, techniques like Multi-Angle Dynamic Light Scattering (MADLS) or Size-Exclusion Chromatography coupled with multiple detectors (SEC-MALS) can provide higher resolution data.[9][11]

Troubleshooting Guide: High PDI in this compound LNP Formulations

This guide provides a structured approach to troubleshooting and resolving high PDI values in your this compound LNP experiments.

Problem 1: High PDI Immediately After Formulation

If you observe a high PDI (>0.3) in your LNP sample directly after the initial formulation step, consider the following causes and solutions.

Table 1: Troubleshooting High Initial PDI

Potential Cause Recommended Action Experimental Protocol
Inadequate Mixing Speed/Efficiency Increase the mixing speed or use a more efficient mixing technology (e.g., microfluidic device with a chaotic mixer). Rapid mixing is crucial for producing small, uniform LNPs.[4][5]See Protocol 1: Microfluidic Mixing for LNP Formulation .
Suboptimal Flow Rate Ratio (FRR) Optimize the Flow Rate Ratio (FRR) of the aqueous phase to the lipid-ethanol phase. Higher FRRs generally lead to smaller and more uniform particles, although there is an upper limit.[6][7]Adjust the pump flow rates in your microfluidic system to test a range of FRRs (e.g., 3:1, 4:1, 5:1).
Incorrect Total Flow Rate (TFR) Adjust the Total Flow Rate (TFR). While the effect can be system-dependent, increasing TFR can sometimes reduce particle size and variability.[6]Systematically vary the TFR while keeping the FRR constant and measure the resulting PDI.
Inappropriate Lipid Concentration Optimize the total lipid concentration in the ethanol phase. Both too high and too low concentrations can negatively impact LNP size and uniformity.[4]Prepare a series of lipid stock solutions at different concentrations and formulate LNPs under identical mixing conditions.
Suboptimal Formulation Temperature Ensure consistent and optimal temperature control during formulation, as temperature can affect lipid solubility and self-assembly kinetics.Use a temperature-controlled mixing setup and monitor the temperature of the lipid and aqueous phases.
Problem 2: PDI Increases Over Time (Post-Formulation Instability)

If your LNPs have an acceptable PDI initially, but it increases upon storage or after downstream processing steps, this suggests particle instability.

Table 2: Troubleshooting PDI Increase Post-Formulation

Potential Cause Recommended Action Experimental Protocol
LNP Aggregation Optimize the buffer composition (e.g., pH, ionic strength). Ensure the zeta potential of the LNPs is sufficient to prevent aggregation (generally > ±30 mV is ideal, though not always achievable with ionizable lipids at neutral pH).[8] Consider adding a cryoprotectant like sucrose for frozen storage.[12]See Protocol 2: LNP Characterization (Zeta Potential) .
Lipid Hydrolysis during Diafiltration Minimize the duration of exposure to low or high pH during the diafiltration process used to remove ethanol and adjust the pH.Monitor the pH closely during diafiltration and proceed to the final neutral buffer as efficiently as possible.
Inadequate PEG-Lipid Content Ensure an optimal molar percentage of the PEGylated lipid. PEG lipids provide steric stabilization, preventing aggregation. Too little can lead to instability, while too much can affect efficacy.[3][9]Formulate LNPs with varying molar percentages of the PEG-lipid to find the optimal concentration for stability.
Improper Storage Conditions Store LNPs at the recommended temperature (often 2-8°C for short-term and -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[12]Aliquot LNP samples into single-use volumes before freezing to prevent multiple freeze-thaw events.

Experimental Protocols

Protocol 1: Microfluidic Mixing for LNP Formulation

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Phase (in Ethanol): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratios. A common starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).[13][14]

    • Aqueous Phase: Prepare the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0).[13]

  • System Setup:

    • Prime the microfluidic system pumps and tubing with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.

    • Load the lipid phase and aqueous phase into separate syringes and place them on the syringe pumps.

  • LNP Formulation:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump controller. A typical starting point is a TFR of 10-30 mL/min and an FRR of 3:1 (Aqueous:Lipid).[13]

    • Start the pumps to initiate the mixing of the two phases in the microfluidic chip. The rapid mixing induces the self-assembly of the lipids around the nucleic acid cargo to form LNPs.

  • Collection and Downstream Processing:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Immediately proceed with downstream processing, such as dilution with a neutral buffer and diafiltration to remove ethanol and raise the pH to 7.4.

Protocol 2: LNP Characterization (Size, PDI, and Zeta Potential)

This protocol outlines the steps for characterizing the key physicochemical properties of your LNP formulation using Dynamic Light Scattering (DLS).

  • Sample Preparation:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • Size and PDI Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Transfer the diluted LNP sample to a clean cuvette and place it in the instrument.

    • Perform the measurement to obtain the Z-average size and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Load the diluted LNP sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement to determine the surface charge of the LNPs.

Visualizations

LNP_Formation_Workflow LNP Formulation and Characterization Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipid Prepare Lipid Mix (this compound, Helper, PEG) in Ethanol mixing Microfluidic Mixing (Controlled TFR & FRR) prep_lipid->mixing prep_aqueous Prepare Nucleic Acid in Aqueous Buffer (low pH) prep_aqueous->mixing purification Diafiltration / TFF (Ethanol Removal, Buffer Exchange) mixing->purification characterization Physicochemical Analysis (Size, PDI, Zeta Potential) purification->characterization

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_PDI Troubleshooting High LNP Polydispersity cluster_formulation_params Formulation Parameters cluster_composition Formulation Composition cluster_post_processing Post-Formulation start High PDI Observed check_mixing Optimize Mixing (Speed, Method) start->check_mixing check_flow Adjust Flow Rates (TFR & FRR) start->check_flow check_conc Vary Lipid Concentration start->check_conc check_peg Optimize PEG-Lipid Content start->check_peg check_storage Review Storage Conditions start->check_storage If PDI increases over time end PDI Resolved check_mixing->end check_flow->end check_conc->end check_ratio Verify Lipid Ratios check_peg->check_ratio check_ratio->end check_buffer Optimize Final Buffer check_storage->check_buffer check_buffer->end

Caption: Logical steps for troubleshooting high LNP PDI.

References

DLinDMA LNP Formulation & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DLinDMA-containing Lipid Nanoparticle (LNP) formulation and stability. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating this compound LNPs and why?

A1: The initial formulation of this compound LNPs is typically performed at an acidic pH, generally around 4.0.[1][2][3] This is crucial because the ionizable lipid, this compound, has a pKa in the range of 6.0-7.0.[4][5] At a pH below its pKa, the dimethylamino headgroup of this compound becomes protonated, resulting in a positive surface charge.[6] This positive charge facilitates the electrostatic interaction and encapsulation of the negatively charged nucleic acid cargo (like mRNA or siRNA).[3] After the initial formulation, the pH is raised to a physiological level of 7.4 for in vivo applications to ensure the LNPs have a near-neutral surface charge, which minimizes toxicity.[1]

Q2: How does pH affect the stability of this compound LNPs during storage?

A2: The pH of the storage buffer can influence the long-term stability of this compound LNPs, although temperature is often a more critical factor.[7][8] Storing LNPs at a pH below the pKa of this compound can enhance stability and transfection efficiency.[9] However, there is a trade-off, as very low pH can lead to particle aggregation.[9][10] Some studies suggest that for long-term storage, the pH of the storage solution has a less significant impact on stability compared to the storage temperature.[8] For instance, LNPs have been shown to be stable when stored at 4°C in buffers with a pH as high as 8.5.[11]

Q3: What causes this compound LNP aggregation and how can it be prevented?

A3: Aggregation of this compound LNPs can be influenced by several factors, with pH being a significant one. At pH values below the pKa of this compound, the increased positive surface charge can lead to electrostatic interactions that, under certain conditions, may promote aggregation.[9][10] Polydispersity tends to increase at more acidic pH values, suggesting particle aggregation.[12] To prevent aggregation, it is crucial to carefully control the pH during formulation and storage, avoiding excessively acidic conditions post-formulation. The transition to a neutral pH (7.4) after formulation helps to create a more neutral surface charge, reducing the likelihood of aggregation.[1]

Q4: How does a change in pH trigger the endosomal escape of this compound LNPs?

A4: The pH-dependent nature of this compound is fundamental to the endosomal escape of the nucleic acid payload. Following cellular uptake via endocytosis, the LNPs are trafficked into endosomes, where the internal pH is acidic (around 5.5-6.5).[4] In this acidic environment, the this compound lipids become protonated and thus positively charged.[6] This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the LNP's cargo into the cytoplasm.[4][13] This process may involve the formation of non-bilayer lipid structures, such as an inverted hexagonal phase, which promotes fusion with the endosomal membrane.[9][14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Suboptimal Formulation pH: The pH of the aqueous buffer during formulation was not sufficiently acidic to fully protonate the this compound.Ensure the pH of your aqueous buffer (e.g., citrate or acetate buffer) is between 4.0 and 4.5.[15] Verify the pH of the buffer before each use.
Incorrect N/P Ratio: The ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid is not optimal.A typical N/P ratio is around 3:1 to 6:1.[1][16] Optimize this ratio for your specific lipid composition and nucleic acid cargo.
LNP Aggregation Post-Formulation Residual Low pH: The pH of the final LNP suspension after dialysis or buffer exchange is still too acidic.Ensure thorough dialysis or diafiltration against a buffer at physiological pH (e.g., PBS at pH 7.4) to remove residual acidic buffer and ethanol.[16] Monitor the final pH of the LNP suspension.
Inappropriate Storage Buffer: The storage buffer composition or pH is destabilizing the LNPs.While LNPs can be stable across a range of pH values, it is generally recommended to store them at a neutral pH (around 7.4) for direct in vivo use.[3] If aggregation persists, consider screening different buffer components.
Particle Size Increase Over Time pH-Mediated Instability: The storage pH is promoting particle fusion or aggregation.Evaluate the stability of your LNPs at different pH values (e.g., 6.0, 7.4, 8.0) and temperatures (4°C and 25°C) to determine the optimal storage conditions.[9][10] LNPs stored at lower temperatures are generally more stable.[7]
Poor In Vivo Efficacy Suboptimal pKa of this compound in the Formulation: The apparent pKa of the formulated LNP is not in the optimal range for endosomal escape.The optimal pKa for in vivo efficacy is often cited to be between 6.2 and 6.4.[5] The apparent pKa can be influenced by all components of the LNP. Consider that the pKa of the LNP can be significantly lower than that of the isolated ionizable lipid.[17]
LNP Instability at Physiological pH: The LNPs may be prematurely releasing their cargo in circulation before reaching the target cells.Characterize the stability of your LNPs in serum-containing media at physiological pH. Ensure the formulation is robust enough to remain intact until cellular uptake.

Experimental Protocols

1. This compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating this compound LNPs using a microfluidic device.

  • Materials:

    • This compound, DSPC, Cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000)

    • Nucleic acid (mRNA or siRNA)

    • Ethanol (absolute)

    • Aqueous buffer: 25 mM Acetate buffer, pH 4.5[15]

    • Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Microfluidic mixing device (e.g., NanoAssemblr)

  • Procedure:

    • Prepare the lipid mixture by dissolving this compound, DSPC, Cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Dissolve the nucleic acid in the aqueous acetate buffer (pH 4.5).[15]

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • The rapid mixing of the two streams induces the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and exchange the buffer.[16]

2. LNP Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the LNPs.

  • Materials:

    • LNP suspension

    • Disposable cuvettes

    • DLS instrument (e.g., Zetasizer Nano ZS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in the storage buffer (e.g., PBS, pH 7.4) to an appropriate concentration for DLS measurement.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the Z-average diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

3. LNP Surface Charge Measurement by Zeta Potential Analysis

Zeta potential measurement provides information about the surface charge of the LNPs, which is influenced by pH.

  • Materials:

    • LNP suspension

    • Disposable folded capillary cells

    • Zeta potential analyzer

  • Procedure:

    • Dilute the LNP suspension in the desired buffer (e.g., buffers with varying pH to determine the apparent pKa).

    • Load the diluted sample into the folded capillary cell.

    • Place the cell in the instrument.

    • Perform the measurement to determine the zeta potential in millivolts (mV).

4. Encapsulation Efficiency Determination using RiboGreen Assay

This assay quantifies the amount of nucleic acid encapsulated within the LNPs.

  • Materials:

    • LNP suspension

    • Quant-iT RiboGreen RNA Assay Kit

    • Triton X-100 (or another suitable detergent)

    • TE buffer (or other suitable buffer)

    • Fluorometer or plate reader

  • Procedure:

    • Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

    • To measure the total nucleic acid concentration, dilute the LNP suspension in TE buffer containing a final concentration of 0.1% Triton X-100 to lyse the LNPs.

    • To measure the amount of free (unencapsulated) nucleic acid, dilute the LNP suspension in TE buffer without detergent.

    • Add the RiboGreen reagent to both the lysed and unlysed samples, as well as the standards.

    • Incubate in the dark according to the kit instructions.

    • Measure the fluorescence intensity.

    • Calculate the concentration of total and free nucleic acid from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_formulation LNP Formulation (Acidic pH) cluster_purification Purification & Buffer Exchange cluster_application Application lipid_solution Lipids (this compound, etc.) in Ethanol mixing Microfluidic Mixing lipid_solution->mixing na_solution Nucleic Acid in Acidic Buffer (pH 4) na_solution->mixing acidic_lnp LNPs in Acidic Buffer/Ethanol mixing->acidic_lnp dialysis Dialysis / TFF (vs. PBS, pH 7.4) acidic_lnp->dialysis final_lnp Final LNP Formulation (Physiological pH) dialysis->final_lnp storage Storage final_lnp->storage in_vivo In Vivo Administration final_lnp->in_vivo

Caption: Workflow for this compound LNP formulation and preparation for use.

DLinDMA_Protonation_and_Function cluster_formulation Formulation Stage cluster_circulation In Circulation cluster_endosome Endosomal Escape formulation_ph Acidic pH (≈4.0) dlin_protonated This compound is Protonated (Positively Charged) formulation_ph->dlin_protonated na_encapsulation Encapsulation of Negatively Charged Nucleic Acid dlin_protonated->na_encapsulation phys_ph Physiological pH (≈7.4) dlin_neutral This compound is Neutral phys_ph->dlin_neutral stability LNP Stability & Reduced Toxicity dlin_neutral->stability endosomal_ph Endosomal pH (≈5.5-6.5) dlin_reprotonated This compound is Reprotonated (Positively Charged) endosomal_ph->dlin_reprotonated membrane_disruption Interaction with Endosomal Membrane & Disruption dlin_reprotonated->membrane_disruption payload_release Payload Release into Cytoplasm membrane_disruption->payload_release

Caption: The role of pH in the lifecycle of a this compound LNP.

References

Technical Support Center: DLinDMA-Associated Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address DLinDMA-associated cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it associated with cytotoxicity?

A1: this compound (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) is an ionizable cationic lipid that has been a benchmark component of lipid nanoparticles (LNPs) for siRNA delivery.[1] Its cationic nature is crucial for encapsulating negatively charged nucleic acids and facilitating endosomal escape. However, this positive charge can also lead to interactions with negatively charged cellular membranes, causing membrane disruption and subsequent cytotoxicity.[2][3]

Q2: What are the common mechanisms of this compound-induced cytotoxicity in vitro?

A2: this compound-associated cytotoxicity can manifest through several mechanisms:

  • Apoptosis Induction: Studies have shown that LNPs containing this compound can induce a significant increase in apoptotic cells, even at low concentrations.[4]

  • Inflammatory Response: this compound has been identified as a potent inducer of pro-inflammatory cytokines, such as TNF-α.[4][5] This can be triggered through the activation of various inflammatory pathways.[5]

  • Mitochondrial Dysfunction: Cationic lipids can interact with and disrupt mitochondrial membranes, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and initiation of the caspase-dependent apoptosis pathway.[3][6]

  • Oxidative Stress: The induction of ROS can lead to oxidative damage to cellular components, contributing to cytotoxicity.[3][7]

Q3: Are there less toxic alternatives to this compound?

A3: Yes, extensive research into the structure-activity relationships of ionizable lipids has led to the development of alternatives with improved safety profiles and efficacy.[8] Notable examples include:

  • DLin-KC2-DMA: This lipid has demonstrated higher gene silencing activity and lower toxicity compared to this compound.[4][9]

  • DLin-MC3-DMA: Considered a highly potent ionizable lipid, DLin-MC3-DMA is a key component in the FDA-approved siRNA therapeutic, Onpattro, and exhibits a favorable efficacy and safety profile.[10] These next-generation lipids often feature modifications to the headgroup or linker region to enhance biodegradability and reduce off-target interactions.[8]

Q4: How does the formulation of lipid nanoparticles (LNPs) influence this compound cytotoxicity?

A4: The composition and physicochemical properties of the LNP formulation play a critical role in its cytotoxicity. Key factors include:

  • Lipid Ratios: The molar ratio of the ionizable lipid (this compound), helper lipids (like DSPC and cholesterol), and PEGylated lipids can significantly impact particle stability, charge, and, consequently, toxicity.[11][12]

  • Particle Size and Charge: Smaller LNPs (under 100 nm) may have different cellular interactions and circulation times compared to larger particles.[13] The overall surface charge, influenced by the ionizable lipid's pKa, affects interactions with cell membranes and serum proteins, with near-neutral charges at physiological pH being associated with lower cytotoxicity.[10][13]

  • Encapsulation Efficiency: High encapsulation efficiency is crucial to minimize the amount of free, unencapsulated nucleic acid and reduce the required LNP dose, which can in turn lower toxicity.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death or apoptosis observed after LNP treatment. This compound concentration is too high.Perform a dose-response study to determine the optimal concentration with the lowest toxicity. Toxicity for this compound liposomes has been observed at concentrations from 6.25 to 200 μM in cell lines like HEK293.[14]
The specific cell line is highly sensitive to cationic lipids.Consider using a more robust cell line if possible, or switch to a less toxic ionizable lipid like DLin-KC2-DMA or DLin-MC3-DMA.[4][15]
Suboptimal LNP formulation.Optimize the lipid-to-nucleic acid ratio and the molar percentages of helper lipids and PEG-lipids to ensure stable and efficient encapsulation.[11]
Significant pro-inflammatory cytokine release (e.g., TNF-α, IL-6) is detected. This compound is a known inducer of inflammatory responses.[4][5]Reduce the this compound concentration. Consider using an alternative ionizable lipid known to have lower immunogenicity, such as DLin-MC3-DMA.[5] Pre-treat cells with anti-inflammatory agents if experimentally permissible.
Contamination of reagents with endotoxins.Ensure all nucleic acid preparations and formulation components are endotoxin-free.[11]
Inconsistent results and high variability between replicate wells. Inconsistent cell seeding density or "edge effects" in multi-well plates.Ensure a homogenous cell suspension before seeding and consider leaving the outer wells of the plate empty or filled with sterile PBS to minimize evaporation.[16]
Poor LNP stability leading to aggregation.Characterize LNP size and stability using methods like Dynamic Light Scattering (DLS).[] Ensure proper storage and handling of LNP formulations.
Low transfection efficiency despite using a high LNP concentration, leading to a narrow therapeutic window. Inefficient endosomal escape of the nucleic acid payload.While this compound facilitates endosomal escape, its efficiency can be formulation-dependent. Consider using lipids with enhanced endosomal escape properties like DLin-KC2-DMA.[9]
Poor cellular uptake.Optimize particle size and surface charge. Ensure the cell density is optimal (e.g., 0.5 to 1 million cells per mL) for efficient uptake.[11]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound-containing LNPs

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound-LNP formulation. Include vehicle-only and untreated controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing the MTT reagent and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Apoptosis using Propidium Iodide (PI) Staining and Flow Cytometry

Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, making it useful for identifying dead or dying cells with compromised membrane integrity.[19]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-containing LNPs

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound-LNP formulation for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in a suitable buffer and add the PI staining solution according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI will distinguish between live (PI-negative) and dead/apoptotic (PI-positive) cells.

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Cytotoxicity Assessment cluster_outcome Outcome LNP_Formulation This compound-LNP Formulation (Varying Concentrations) Treatment Incubate Cells with LNPs (e.g., 24-72h) LNP_Formulation->Treatment Cell_Culture Cell Seeding in Multi-well Plates Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH PI_Staining Propidium Iodide Staining (Apoptosis/Necrosis) Treatment->PI_Staining Data_Analysis Data Analysis: Determine IC50 & Optimize MTT->Data_Analysis LDH->Data_Analysis PI_Staining->Data_Analysis

Caption: Workflow for assessing this compound-LNP cytotoxicity.

Signaling_Pathway cluster_membrane Cellular Interaction cluster_mito Mitochondrial Stress cluster_inflam Inflammatory Response DLinDMA_LNP This compound-LNP Membrane_Disruption Membrane Disruption DLinDMA_LNP->Membrane_Disruption Endocytosis Endocytosis DLinDMA_LNP->Endocytosis Inflam_Pathways Activation of Inflammatory Pathways (e.g., NF-κB) DLinDMA_LNP->Inflam_Pathways Apoptosis Apoptosis Membrane_Disruption->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Endocytosis->Mito_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ROS->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Inflam_Pathways->Cytokines Cytokines->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathways.

References

Validation & Comparative

DLinDMA vs. DLin-MC3-DMA: A Comparative Guide for In Vivo siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of in vivo siRNA delivery, the choice of a lipid nanoparticle (LNP) system is paramount to achieving potent and safe gene silencing. Among the pioneering ionizable lipids, DLinDMA and its successor, DLin-MC3-DMA, represent key milestones in the evolution of this technology. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for preclinical and clinical applications.

Executive Summary

DLin-MC3-DMA has demonstrated significantly higher potency in mediating hepatic gene silencing compared to its predecessor, this compound. Structure-activity relationship studies have shown that DLin-MC3-DMA is approximately 1000-fold more potent than this compound.[1] This enhanced efficacy is largely attributed to its optimized pKa, which facilitates efficient endosomal escape and subsequent cytoplasmic delivery of siRNA. While both lipids are foundational to the success of LNP-based siRNA therapeutics, DLin-MC3-DMA is the more advanced and potent option, currently utilized in clinically approved therapies.

Performance Data

The following tables summarize the quantitative data from comparative studies, highlighting the superior performance of DLin-MC3-DMA.

Table 1: In Vivo Gene Silencing Efficacy in Mice (Factor VII)

Ionizable LipidMedian Effective Dose (ED₅₀) (mg/kg)Potency Fold-Increase vs. This compoundReference
This compoundNot explicitly stated as a numerical value in the provided text, but used as a baseline for comparison.1x[1]
DLin-KC2-DMANot explicitly stated, but is 100-fold more potent than this compound.100x[1]
DLin-MC3-DMA 0.005 1000x [1]

Table 2: In Vivo Gene Silencing Efficacy in Non-Human Primates (Transthyretin - TTR)

Ionizable LipidMedian Effective Dose (ED₅₀) (mg/kg)Reference
DLin-MC3-DMA 0.03 [1]

Structural and Physicochemical Properties

The enhanced potency of DLin-MC3-DMA is rooted in its chemical structure, which was optimized for in vivo siRNA delivery.

Table 3: Physicochemical Properties

PropertyThis compoundDLin-MC3-DMASignificance
Full Name 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoateThe structural differences lead to different pKa values and biodegradability.
pKa Not optimally defined in the provided text, but implied to be suboptimal compared to DLin-MC3-DMA.6.44The optimal pKa range of 6.2-6.5 is a dominant factor for potent hepatic gene silencing, allowing for neutrality in blood (pH 7.4) and positive charge in the acidic endosome for membrane disruption.[1]
Biodegradability Less biodegradable due to stable ether linkages.More biodegradable due to the presence of ester functionalities in its acyl chains. This leads to faster elimination from plasma and tissues and better tolerability.[1]

Mechanism of Action and Delivery Pathway

The general mechanism for LNP-mediated siRNA delivery is a multi-step process that relies on the physicochemical properties of the ionizable lipid.

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Lipid Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage Target mRNA

Caption: LNP-siRNA delivery pathway from bloodstream to target gene silencing.

At the neutral pH of the bloodstream, the LNP surface is nearly neutral, which reduces nonspecific protein binding and improves circulation time.[2] Upon endocytosis into the target cell, the endosome acidifies. The ionizable lipid (this compound or DLin-MC3-DMA) becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA into the cytoplasm.[1] The siRNA is then loaded into the RNA-induced silencing complex (RISC), which mediates the cleavage of the target mRNA, resulting in gene silencing. The pKa of DLin-MC3-DMA is optimally tuned for this process.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative experimental protocols for the formulation and in vivo evaluation of LNP-siRNA.

LNP-siRNA Formulation

A common method for LNP-siRNA formulation involves microfluidic mixing.

  • Solution Preparation :

    • An ethanol phase is prepared by dissolving the ionizable lipid (this compound or DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) in ethanol. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2][3]

    • An aqueous phase is prepared by dissolving the siRNA in a low pH buffer, such as a sodium acetate buffer (pH 4).[3]

  • Microfluidic Mixing :

    • The ethanol and aqueous solutions are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids and siRNA into nanoparticles.

  • Purification :

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[3]

G cluster_prep Solution Preparation Lipids Lipids in Ethanol (DLin-MC3-DMA/DSPC/Chol/PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Aqueous Buffer (pH 4) siRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Final_LNP Final LNP-siRNA Dialysis->Final_LNP

Caption: Experimental workflow for LNP-siRNA formulation via microfluidic mixing.

In Vivo Evaluation of Gene Silencing

The efficacy of LNP-siRNA is typically assessed in rodent models by measuring the knockdown of a target gene expressed in the liver.

  • Animal Model : C57BL/6 mice are commonly used.

  • Administration : LNP-siRNA formulations are administered via a single intravenous (tail vein) injection.[4]

  • Dosage : A range of siRNA doses is used to determine the ED₅₀. For potent lipids like DLin-MC3-DMA, doses can be as low as 0.005 mg/kg.[1]

  • Endpoint : 24 to 48 hours post-administration, blood is collected.

  • Analysis :

    • Serum is isolated, and the level of the target protein (e.g., Factor VII) is measured using an ELISA or a chromogenic assay.[4]

    • Alternatively, liver tissue can be harvested to measure the target mRNA levels via quantitative PCR (qPCR).

  • Data Normalization : The target protein or mRNA levels are normalized to a control group treated with a non-targeting siRNA or saline.

Logical Relationship: Structural Evolution

The development from this compound to DLin-MC3-DMA was a result of systematic chemical modifications to optimize the pKa and biodegradability of the ionizable lipid.

G This compound This compound (Ether Linkage) DLinKC2DMA DLin-KC2-DMA (Ketal Linker) This compound->DLinKC2DMA 100x Potency DLinMC3DMA DLin-MC3-DMA (Ester Linkage, Optimized pKa) DLinKC2DMA->DLinMC3DMA 10x Potency

Caption: Structural evolution from this compound to the more potent DLin-MC3-DMA.

This progression highlights a key principle in LNP design: fine-tuning the chemical structure of the ionizable lipid is critical for maximizing in vivo delivery efficiency. The introduction of a ketal linker in DLin-KC2-DMA improved potency by 100-fold over this compound.[1] Further optimization, including the incorporation of ester linkages for biodegradability and adjustment of the headgroup to achieve an optimal pKa of ~6.4, led to the development of DLin-MC3-DMA, which demonstrated a further 10-fold increase in potency.[1]

Conclusion

The evolution from this compound to DLin-MC3-DMA represents a significant advancement in the field of siRNA delivery. The superior potency of DLin-MC3-DMA, driven by its optimized pKa and improved biodegradability, has established it as a gold standard for hepatic gene silencing. While this compound was a crucial stepping stone, for researchers aiming for maximal in vivo efficacy and a clearer path toward clinical translation, DLin-MC3-DMA is the demonstrably superior choice. The data and protocols presented in this guide provide a framework for understanding their differences and implementing these technologies in a research setting.

References

A Head-to-Head Battle of the Lipids: DLinDMA vs. SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for messenger RNA (mRNA) is a critical determinant of therapeutic success. Among the array of options, lipid nanoparticles (LNPs) have emerged as the gold standard, with the ionizable cationic lipid being a key driver of their efficacy. This guide provides a comprehensive comparative analysis of two pioneering ionizable lipids: DLinDMA and its more recent successor, SM-102, offering a deep dive into their performance, supported by experimental data and detailed protocols.

This analysis reveals that while both lipids are highly effective in mRNA delivery, SM-102 often demonstrates superior transfection efficiency both in vitro and in vivo. However, the optimal choice may depend on the specific application, desired biodistribution, and tolerance for potential off-target effects.

At a Glance: Key Performance Indicators

FeatureThis compound (DLin-MC3-DMA)SM-102Key Insights
In Vitro Transfection Efficiency EffectiveGenerally HigherStudies consistently show SM-102 LNPs leading to greater protein expression in various cell lines.[1][2][3]
In Vivo Efficacy Potent, particularly for siRNAOften Superior for mRNAIn vivo studies in mice demonstrate that SM-102 LNPs can result in higher and more sustained protein expression from mRNA.[2][4][5]
Primary Organ Targeting LiverLiver and SpleenBoth lipids primarily target the liver, a characteristic of many LNP formulations. SM-102 has also shown significant accumulation and transfection in the spleen.
Toxicity Profile Generally well-tolerated at therapeutic dosesFavorable safety profileBoth lipids are considered to have a good safety profile. Some studies suggest this compound may have a narrower therapeutic window compared to newer lipids.
LNP Stability ModerateHighLNPs formulated with SM-102 have demonstrated greater stability, particularly during storage at 4°C, compared to other clinically used lipids.[4]
Clinical Use Onpattro (siRNA therapeutic)Moderna COVID-19 Vaccine (mRNA)Both lipids are components of FDA-approved drugs, validating their clinical utility.[6]

Delving Deeper: Performance Data

In Vitro Transfection Efficiency

Numerous studies have highlighted the superior in vitro transfection efficiency of SM-102-formulated LNPs compared to those containing this compound (often referred to as DLin-MC3-DMA or MC3 in recent literature). For instance, in a comparative study using various cell lines, SM-102 based LNPs consistently induced higher levels of protein expression.[1][3] This enhanced performance is a critical consideration for in vitro screening and validation studies.

In Vivo Protein Expression

The trend of enhanced efficacy with SM-102 often translates to in vivo models. In a study comparing clinically approved ionizable lipids, LNPs containing SM-102 yielded significantly higher protein expression levels in zebrafish embryos compared to this compound-based LNPs.[2] Similarly, in mice, intramuscular injection of firefly luciferase mRNA encapsulated in SM-102 LNPs resulted in approximately 60% higher mean bioluminescence compared to LNPs formulated with a similar lipid, ALC-0315, which has a comparable efficacy to this compound.[4] However, one study noted that at a high N/P ratio, this compound-based LNPs resulted in a slightly higher relative light unit (RLU) output than SM-102 LNPs in mice, suggesting that formulation parameters can significantly influence in vivo performance.[7]

Physicochemical Properties of Formulated LNPs

Both this compound and SM-102 can be formulated into LNPs with similar and desirable physicochemical properties.

ParameterThis compound-LNPSM-102-LNP
Size (Diameter) ~80 - 100 nm~75 - 100 nm
Polydispersity Index (PDI) < 0.2< 0.2
Encapsulation Efficiency > 90%> 95%

These parameters are crucial for the in vivo fate of the LNPs, influencing their circulation time, biodistribution, and cellular uptake. The ability to produce small, monodisperse particles with high mRNA encapsulation is a hallmark of both lipids.[4][7]

Mechanism of Action: A Shared Strategy for Intracellular Delivery

The efficacy of both this compound and SM-102 is rooted in their shared mechanism of action as ionizable cationic lipids. Their chemical structures are designed to have a pKa that allows them to be largely neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.5-6.5).

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Charge) endocytosis Endocytosis LNP_neutral->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome LNP_charged LNP (Positively Charged) endosome->LNP_charged Protonation of Ionizable Lipid endosomal_escape Endosomal Escape LNP_charged->endosomal_escape Interaction with Endosomal Membrane mRNA_release mRNA Release endosomal_escape->mRNA_release cytoplasm Cytoplasm translation Translation cytoplasm->translation Ribosomes mRNA_release->cytoplasm protein Therapeutic Protein translation->protein

Figure 1. Mechanism of mRNA delivery by ionizable lipid nanoparticles.

This pH-dependent charge switch is crucial for the two key steps in delivery:

  • Systemic Circulation: At neutral physiological pH, the near-neutral surface charge of the LNPs minimizes non-specific interactions with blood components, prolonging their circulation time and reducing toxicity.

  • Endosomal Escape: Following uptake into the cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the tertiary amine head group of this compound or SM-102, rendering the LNP positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

Experimental Protocols

Lipid Nanoparticle Formulation (Microfluidic Mixing)

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic device, which allows for rapid and reproducible mixing.

Materials:

  • Ionizable lipid (this compound or SM-102) dissolved in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[8]

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions. The aqueous (mRNA) and organic (lipid) phases are typically mixed at a flow rate ratio of 3:1.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

G cluster_inputs Inputs cluster_process Process cluster_output Output lipid_solution Lipid Mixture in Ethanol microfluidic_mixing Microfluidic Mixing lipid_solution->microfluidic_mixing mrna_solution mRNA in Aqueous Buffer (low pH) mrna_solution->microfluidic_mixing dialysis Dialysis vs. PBS microfluidic_mixing->dialysis filtration Sterile Filtration dialysis->filtration final_lnp mRNA-LNP Formulation filtration->final_lnp

Figure 2. LNP formulation workflow using microfluidic mixing.

In Vitro Transfection Efficiency Assessment (Luciferase Assay)

This assay quantifies the amount of functional protein produced from the delivered mRNA.

Materials:

  • Cells plated in a 96-well plate (e.g., HEK293T or HeLa cells)

  • mRNA-LNP formulation encoding a reporter protein (e.g., Firefly Luciferase)

  • Cell culture medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[9][10]

  • Measure the luminescence using a plate reader. The relative light units (RLU) are proportional to the amount of luciferase expressed.

In Vivo Biodistribution and Efficacy

This protocol outlines a general procedure for assessing the in vivo performance of mRNA-LNPs in a mouse model.

Materials:

  • mRNA-LNP formulation (encoding, e.g., Firefly Luciferase)

  • Animal model (e.g., BALB/c mice)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous or intramuscular injection).

  • At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection.[9]

  • Anesthetize the mice and image them using an IVIS to detect the bioluminescent signal.

  • Quantify the signal intensity in different organs to determine the biodistribution and level of protein expression.

  • At the end of the study, organs can be harvested for ex vivo imaging or histological analysis.[11]

Conclusion

Both this compound and SM-102 are seminal ionizable lipids that have enabled the clinical translation of RNA therapeutics. While this compound paved the way for siRNA-based therapies, SM-102 has become a cornerstone of the mRNA vaccine revolution. For researchers developing novel mRNA therapies, SM-102 and its structural analogs often provide a more potent starting point for LNP formulation due to their generally superior transfection efficiency. However, the extensive clinical data and established performance of this compound, particularly in liver-targeted applications, ensure its continued relevance. The choice between these two lipids will ultimately be guided by the specific therapeutic goals, the nature of the mRNA payload, and the desired in vivo outcomes. This guide provides the foundational data and methodologies to aid in making that critical decision.

References

DLinDMA vs. ALC-0315 Lipid Nanoparticles: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of novel treatments. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), with DLinDMA (specifically DLin-MC3-DMA, or MC3) and ALC-0315 being two of the most prominent ionizable cationic lipids clinically approved for RNA therapies.[1][2] DLin-MC3-DMA is a key component of the first FDA-approved siRNA therapeutic, Onpattro®, while ALC-0315 is integral to the Pfizer-BioNTech COVID-19 mRNA vaccine.[2][3][4] This guide provides a comprehensive comparison of the efficacy of LNPs formulated with these two lipids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal delivery system for their applications.

Performance Comparison at a Glance

FeatureThis compound (MC3)-LNPsALC-0315-LNPsKey Considerations
Primary Application siRNA delivery (clinically approved)mRNA delivery (clinically approved)Structural differences may influence preference for different nucleic acid payloads.[1][5]
In Vivo Efficacy (siRNA) Effective knockdown, particularly in hepatocytes.More potent knockdown in hepatocytes and hepatic stellate cells compared to MC3.[1][6]ALC-0315 may achieve higher transfection potency and improved endosomal escape.[1]
In Vivo Efficacy (mRNA) Can facilitate protein expression.Generally induces higher protein expression and more robust immune responses.[7]The dendrimeric-like structure of ALC-0315 may enhance immune response.[8]
Toxicity Profile Generally well-tolerated, even at higher doses.May increase markers of liver toxicity at high doses (e.g., 5 mg/kg).[1][2][6]A trade-off between higher efficacy and potential for increased toxicity exists.
Physicochemical Properties Forms stable LNPs with high encapsulation efficiency.Forms stable LNPs with high encapsulation efficiency (>90%).[5][9]Both lipids produce LNPs with similar size (around 45-100 nm) and low polydispersity.[1][9]

In-Depth Efficacy Analysis

siRNA-Mediated Gene Silencing

A direct comparative study in mice demonstrated the superior potency of ALC-0315 LNPs for siRNA delivery to liver cells.[1]

Key Findings:

  • Hepatocytes: At a 1 mg/kg siRNA dose, ALC-0315 LNPs achieved a significantly greater knockdown of Factor VII (FVII) mRNA (98.4% reduction) compared to MC3 LNPs (84.7% reduction).[1][6]

  • Hepatic Stellate Cells (HSCs): ALC-0315 LNPs resulted in a 69% knockdown of ADAMTS13 mRNA in HSCs, whereas MC3 LNPs showed minimal and not statistically significant knockdown at the same dose.[1][6]

These results suggest that ALC-0315 may enable more efficient endosomal escape, leading to broader and more potent gene silencing in different liver cell types.[1]

mRNA Delivery and Protein Expression

For mRNA-based applications, such as vaccines and protein replacement therapies, ALC-0315 has consistently demonstrated higher efficacy in preclinical studies.

Key Findings:

  • Immune Response: In the context of an mRNA vaccine against SARS-CoV-2, ALC-0315 LNPs induced higher levels of IgG and its subclasses, and significantly enhanced the activation of dendritic cells and T cells compared to MC3 LNPs. Mice immunized with ALC-0315 LNPs also exhibited the highest anti-spike IgG reactivity.[8]

  • Protein Expression: In vivo studies have shown that ALC-0315 and SM-102 (a structurally similar lipid) based LNPs achieve significantly higher protein expression compared to MC3-based LNPs.[7]

The structural characteristics of ALC-0315 are thought to play a crucial role in its enhanced performance for mRNA delivery and immunogenicity.[10][8]

Physicochemical Properties

Both this compound (MC3) and ALC-0315 can be formulated into LNPs with similar and favorable physicochemical characteristics.

ParameterThis compound (MC3)-LNPsALC-0315-LNPs
Particle Size (Diameter) ~45 nm[1]~45 nm[1] / 80-100 nm[9]
Encapsulation Efficiency >85%>90%[5][9]
Polydispersity Index (PDI) LowLow

The helper lipid composition for both types of LNPs is often very similar, typically consisting of DSPC, cholesterol, and a PEGylated lipid at comparable molar ratios.[1]

Experimental Methodologies

The following sections detail generalized protocols for key experiments cited in the comparison.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.[4]

Protocol:

  • Solution Preparation:

    • Lipid Phase (Organic): Dissolve the ionizable lipid (DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[11][12]

    • Aqueous Phase: Dissolve the nucleic acid (siRNA or mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).[13]

  • Microfluidic Mixing:

    • Load the lipid and aqueous solutions into separate syringes.

    • Pump the solutions through a microfluidic mixing cartridge (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate.[13]

  • Purification and Buffer Exchange:

    • Immediately after mixing, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4).

    • Remove ethanol and unencapsulated nucleic acid via dialysis or tangential flow filtration against PBS.[13][14]

  • Sterilization:

    • Filter-sterilize the final LNP formulation through a 0.2 µm filter.[14]

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_process Processing Lipids Lipid Mixture (this compound or ALC-0315, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing RNA Nucleic Acid (mRNA or siRNA) in Low pH Buffer RNA->Mixing Purification Dialysis / TFF (Buffer Exchange to PBS) Mixing->Purification Self-Assembly Sterilization 0.2 µm Filtration Purification->Sterilization Final_LNP Sterile LNP Formulation Sterilization->Final_LNP Encapsulation_Efficiency_Workflow LNP_Sample LNP Sample Aliquot1 Aliquot 1 + TE Buffer LNP_Sample->Aliquot1 Aliquot2 Aliquot 2 + Triton X-100 LNP_Sample->Aliquot2 Fluorescence Add RiboGreen Dye & Measure Fluorescence Aliquot1->Fluorescence Measures Free RNA Aliquot2->Fluorescence Measures Total RNA Calc Calculate EE% Fluorescence->Calc LNP_Delivery_Pathway LNP LNP in Circulation Uptake Cellular Uptake (ApoE-mediated Endocytosis) LNP->Uptake Endosome Early Endosome (Acidic pH) Uptake->Endosome Escape Endosomal Escape (Ionizable lipid protonation, membrane destabilization) Endosome->Escape pH drop Release mRNA Release into Cytoplasm Escape->Release Translation Translation by Ribosomes Release->Translation Protein Therapeutic Protein Translation->Protein

References

A Head-to-Head Comparison of DLinDMA and Other Cationic Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics, including siRNA, mRNA, and plasmid DNA (pDNA), has revolutionized the landscape of medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, with the ionizable cationic lipid being a critical component governing their efficacy and safety. DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) was a pioneering ionizable cationic lipid that demonstrated significant in vivo activity. This guide provides an objective, data-driven comparison of this compound with its successors and other clinically relevant cationic lipids, offering insights into their performance, underlying mechanisms, and the experimental protocols to evaluate them.

Performance Comparison of Cationic Lipids

The evolution of ionizable cationic lipids from this compound has been driven by the need for improved potency and a better safety profile. Structure-activity relationship studies have led to the development of lipids with optimized pKa values (typically between 6.2 and 6.5), which are crucial for efficient nucleic acid encapsulation at acidic pH and endosomal escape into the cytoplasm at physiological pH.[1]

The primary measure of performance for siRNA delivery is the effective dose required to achieve 50% silencing of a target gene (ED50). The data clearly demonstrates the superior potency of this compound successors.

Cationic LipidTarget GeneIn Vivo ModelED50 (mg/kg)Fold Improvement vs. This compoundReference
This compoundFactor VIIMice~1.0-[2]
DLin-KC2-DMAFactor VIIMice~0.110[2]
DLin-MC3-DMAFactor VIIMice~0.005~200[1]
DLin-MC3-DMATransthyretin (TTR)Non-human primates~0.03-[1][3]
ALC-0315Factor VIIMice- (2-fold greater knockdown than MC3 at 1 mg/kg)-[4]
ALC-0315ADAMTS13Mice- (10-fold greater knockdown than MC3 at 1 mg/kg)-[4]

While initially optimized for siRNA, the utility of these lipids has expanded to mRNA delivery, most notably in COVID-19 vaccines.

Cationic LipidIn Vitro ModelTransfection EfficiencyReference
DLin-MC3-DMA-High[3]
SM-102-High[5]
ALC-0315Multiple cell linesLower than SM-102 and MC3 in the tested formulation[5]

Note: Direct quantitative comparison of in vivo protein expression from mRNA delivery is less standardized in the literature than siRNA-mediated knockdown.

Interestingly, the rank order of efficacy for pDNA delivery does not directly mirror that of siRNA, highlighting the importance of the nucleic acid cargo in optimizing LNP formulations.[6][7]

Cationic LipidIn Vivo Protein Production (Spleen)Reference
DLin-KC2-DMAHigher than DLin-MC3-DMA and DODAP[6][7]
DLin-MC3-DMASignificant[6][7]

A critical aspect of cationic lipid development is reducing the toxicity associated with early-generation permanently cationic lipids. Ionizable lipids exhibit a more favorable safety profile due to their near-neutral charge at physiological pH.[3] However, differences in toxicity exist among them.

Cationic LipidKey ObservationReference
This compoundMore toxic than DLinK-DMA and DLinKC2-DMA[8][9]
DLinK-DMALess toxic than this compound[8][9]
DLinKC2-DMALess toxic than this compound[8][9]
DLin-MC3-DMAFavorable safety profile[3]
ALC-0315Increased markers of liver toxicity at high doses (5 mg/kg) compared to MC3[4]

Mechanism of Action: The Role of Ionizable Cationic Lipids

The efficacy of ionizable cationic lipids hinges on their ability to navigate the intracellular delivery pathway and release their nucleic acid payload into the cytoplasm. This process is critically dependent on the pKa of the lipid.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.5) cluster_late_endosome Late Endosome (pH ~5.5) LNP LNP (Neutral Charge) LNP_protonated LNP (Cationic Lipid Protonated) LNP->LNP_protonated Endocytosis LNP_destabilized Endosomal Membrane Destabilization LNP_protonated->LNP_destabilized Endosomal Maturation (pH drop) Cytoplasm Cytoplasm Nucleic_Acid_Release Nucleic Acid Payload Release LNP_destabilized->Nucleic_Acid_Release Translation_or_RISC Translation (mRNA) or RISC Loading (siRNA) Nucleic_Acid_Release->Translation_or_RISC

Caption: Intracellular delivery pathway of LNPs.

Experimental Protocols

Here we provide standardized protocols for the formulation and evaluation of LNPs containing different cationic lipids.

This method allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.[10][11][12]

G cluster_inputs Inputs cluster_outputs Outputs & Purification Lipids Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixing Device Lipids->Mixer Nucleic_Acid Nucleic Acid in Aqueous Buffer (pH 4.0) Nucleic_Acid->Mixer LNPs_raw LNP Self-Assembly Mixer->LNPs_raw Dialysis Dialysis/TFF against PBS (pH 7.4) LNPs_raw->Dialysis LNPs_final Purified LNPs Dialysis->LNPs_final

Caption: LNP formulation and purification workflow.

Materials:

  • Ionizable cationic lipid (e.g., this compound, DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA, mRNA, or pDNA)

  • Ethanol (200 proof)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the lipids in ethanol to create a mixed lipid stock solution. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]

    • Dissolve the nucleic acid in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixer according to the manufacturer's instructions.

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and total flow rate.[12]

  • Purification:

    • Immediately after mixing, dilute the LNP solution with PBS (pH 7.4).

    • Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and unencapsulated nucleic acid. Alternatively, use a TFF system for purification and concentration.[12][14]

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[14][15]

This protocol is for assessing the ability of LNPs to deliver functional nucleic acids into cultured cells.[16][17][18][19]

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • LNP-encapsulated nucleic acid (e.g., mRNA encoding a reporter protein like luciferase or GFP)

  • 96-well plates

  • Reporter assay system (e.g., Luciferase assay kit, flow cytometer for GFP)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment:

    • Dilute the LNP formulation to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure luminescence using a luciferase assay reagent and a plate reader.[18]

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.[17]

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of LNP formulations.[20][21][22]

G Start Seed Cells in 96-well Plate Treat Treat with LNP Formulations Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read Measure Absorbance (~570 nm) Add_Solubilizer->Read

Caption: Workflow for an MTT cytotoxicity assay.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • LNP formulations

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the In Vitro Transfection Efficiency Assay.

  • Incubation: Incubate the cells with the LNP formulations for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The development of ionizable cationic lipids from this compound to DLin-MC3-DMA and beyond represents a significant advancement in the field of nucleic acid delivery. Each generation has brought substantial improvements in potency and safety, enabling the clinical translation of siRNA and mRNA therapeutics. While DLin-MC3-DMA remains a benchmark lipid, newer lipids like ALC-0315 demonstrate competitive or even superior activity for specific applications, though sometimes with a different safety profile at higher doses.[4] The choice of the optimal cationic lipid is not universal and depends on the nucleic acid payload, the target cell type, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different cationic lipids, empowering researchers to select and optimize the most suitable delivery system for their specific needs.

References

A Researcher's Guide to Validating DLinDMA-based Lipid Nanoparticles: Size and Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the physical characteristics of lipid nanoparticle (LNP) delivery systems are critical quality attributes that dictate in vivo efficacy and safety. Among the pioneering ionizable lipids, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, or DLinDMA, has been a cornerstone in the development of LNP-based therapeutics. This guide provides a comprehensive comparison of methods to validate the size and encapsulation efficiency of this compound-based LNPs, alongside a comparative analysis with other prominent ionizable lipids.

Comparative Performance of Ionizable Lipids in LNP Formulations

The choice of ionizable lipid is a critical determinant of the physicochemical properties and biological activity of LNPs. While this compound was a significant advancement over early-generation lipids, subsequent developments have led to even more potent alternatives. The following tables summarize key performance indicators for LNPs formulated with this compound and other widely used ionizable lipids.

Table 1: Physicochemical Characteristics of Lipid Nanoparticles

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Source(s)
DODMA~146~0.27~90 (siRNA)[1]
This compound ~80-100< 0.15>90 (mRNA)[2]
DLin-MC3-DMA~70-90< 0.15>90 (mRNA)[2]
DLin-KC2-DMA~80< 0.2~95 (mRNA)[3][4]
SM-102~80-100< 0.2>90 (mRNA)[5]
ALC-0315~80-100< 0.2>90 (mRNA)[5]

Table 2: In Vivo Performance Comparison

Cationic LipidIn Vitro IC50 (siRNA delivery) [nM]Relative In Vivo Efficacy (serum cholesterol reduction)Reference
DODMA18.4Not Reported[6]
This compound 0.65352%[6]
DLin-MC3-DMA~0.03 mg/kg (in vivo IC50)High[6][7]

Note: Direct comparisons should be made with caution as experimental conditions can vary between studies.

Experimental Protocols for LNP Characterization

Accurate and reproducible characterization of LNP size and encapsulation efficiency is paramount. The following are detailed protocols for the most common analytical techniques.

LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size and size distribution of molecules and particles in suspension.[8][9]

Protocol:

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 50,000–500,000 counts per second on the instrument.[9]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Select a suitable measurement angle (e.g., 173° for backscatter detection to minimize multiple scattering).

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument temperature for at least 1-2 minutes.

    • Perform the measurement, typically acquiring data from 10-15 runs of 10-20 seconds each.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), a measure of the width of the particle size distribution.[10] A PDI value below 0.3 is generally considered acceptable for LNP formulations, with values below 0.1 indicating a highly monodisperse sample.[9][10]

Encapsulation Efficiency Determination by RiboGreen Assay

The RiboGreen assay is a highly sensitive fluorescence-based method for quantifying RNA and is the most common technique for determining the encapsulation efficiency of RNA within LNPs.[11][12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of Quant-iT RiboGreen® reagent by diluting the stock solution (typically 1:200) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.

    • Prepare a 2% Triton X-100 solution in nuclease-free water. Recent studies have shown that Tween 20 can be a more effective and environmentally friendly alternative to Triton X-100.[11][14]

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations (e.g., 0 to 1000 ng/mL) in TE buffer.

  • Sample Measurement:

    • Total RNA (with lysis): In a 96-well plate, mix the LNP sample with the Triton X-100 solution (final concentration of 1%) to disrupt the LNPs. Add the RiboGreen working solution.

    • Free RNA (without lysis): In a separate set of wells, mix the LNP sample with TE buffer (without Triton X-100) and then add the RiboGreen working solution.

  • Fluorescence Measurement:

    • Incubate the plate in the dark for 2-5 minutes.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.[13]

  • Calculation of Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of RNA in both the lysed and unlysed samples.

    • Calculate the EE using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for LNP size and encapsulation efficiency validation.

LNP_Size_Validation cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis LNP_Suspension LNP Suspension Dilution Dilute in Buffer (e.g., PBS) LNP_Suspension->Dilution Cuvette Transfer to Cuvette Dilution->Cuvette DLS DLS Instrument Cuvette->DLS Equilibration Temperature Equilibration DLS->Equilibration Measurement Acquire Scattering Data Equilibration->Measurement Analysis Calculate Z-average & PDI Measurement->Analysis Encapsulation_Efficiency_Workflow cluster_total_rna Total RNA Measurement cluster_free_rna Free RNA Measurement start LNP Sample lyse Lyse LNPs (e.g., Triton X-100) start->lyse no_lyse No Lysis (Buffer only) start->no_lyse add_rg_total Add RiboGreen lyse->add_rg_total measure_total Measure Fluorescence (F_total) add_rg_total->measure_total calculate_conc Calculate RNA Concentrations measure_total->calculate_conc add_rg_free Add RiboGreen no_lyse->add_rg_free measure_free Measure Fluorescence (F_free) add_rg_free->measure_free measure_free->calculate_conc standard_curve Prepare RNA Standard Curve standard_curve->calculate_conc calculate_ee Calculate Encapsulation Efficiency EE% = [(Total - Free) / Total] * 100 calculate_conc->calculate_ee

References

In Vivo Toxicity of DLinDMA-Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of RNA-based therapeutics has been significantly propelled by the development of effective delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinical frontrunner. DLinDMA and its derivatives, particularly DLin-MC3-DMA (MC3), have been instrumental in the success of the first approved siRNA therapeutic, Onpattro®. However, as with any delivery vehicle, a thorough understanding of their in vivo toxicity profile is paramount for clinical translation. This guide provides a comparative assessment of the in vivo toxicity of this compound-based LNPs, with a focus on DLin-MC3-DMA, against other clinically relevant ionizable lipids such as ALC-0315 and SM-102.

Comparative Toxicity Assessment: Quantitative Data

The in vivo toxicity of LNPs is often evaluated by measuring markers of liver damage and systemic inflammation. Below is a summary of comparative data from preclinical studies in mice.

Liver Toxicity Markers

Elevated levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are indicative of hepatotoxicity.

Ionizable LipidDose (siRNA)Time PointALT (U/L)AST (U/L)Bile Acids (µmol/L)Reference
DLin-MC3-DMA 5 mg/kg5 hoursNot significantly different from PBS controlNot significantly different from PBS controlNot significantly different from PBS control[1]
ALC-0315 5 mg/kg5 hoursSignificantly increased vs. PBS and MC3No significant differenceSignificantly increased vs. PBS and MC3[1]
PBS Control N/A5 hoursBaselineBaselineBaseline[1]

Note: These values are qualitative comparisons from the cited study. Absolute values can vary between studies and experimental conditions.

Inflammatory Cytokine Response

The immunogenicity of LNPs is a critical aspect of their safety profile. The induction of pro-inflammatory cytokines can lead to adverse effects.

Ionizable LipidDoseTime PointKey Cytokine ChangesReference
DLin-MC3-DMA Not specifiedNot specifiedLower induction of IL-1β compared to SM-102.
SM-102 Not specifiedNot specifiedPotent activation of the NLRP3 inflammasome, leading to robust IL-1β release.
DLin-MC3-DMA Not specifiedNot specifiedSubcutaneous injection can lead to a Th2-biased antibody immunity.
GenVoy Not specifiedNot specifiedIntramuscular injection leads to a Th1-biased cellular immune response.

Signaling Pathways in LNP-Induced Toxicity

The toxicity of LNPs, particularly their immunogenicity, is often mediated by specific innate immune signaling pathways. Two key pathways implicated are the Toll-like receptor (TLR) signaling pathway and the NLRP3 inflammasome pathway.

Toll-like Receptor (TLR) Signaling Pathway

Certain components of LNPs can be recognized by TLRs, leading to the activation of downstream signaling cascades and the production of inflammatory cytokines.

TLR_Signaling cluster_endosome Endosome TLR TLR3/7/8 MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF LNP LNP with RNA cargo LNP->TLR NFkB NF-κB MyD88->NFkB IRFs IRF3/7 TRIF->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α, MCP-1) NFkB->Cytokines IRFs->Cytokines NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation TLR TLR recognition of PAMPs/DAMPs NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (active) Pro_IL1B->IL1B Caspase-1 NLRP3_active NLRP3 Inflammasome Assembly LNP LNP-induced lysosomal rupture/ ion flux LNP->NLRP3_active Caspase1 Caspase-1 (active) NLRP3_active->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis Experimental_Workflow A LNP Formulation & Characterization C Intravenous (IV) Administration of LNPs A->C B Animal Acclimatization (e.g., C57BL/6 mice, 6-8 weeks old) B->C D Monitoring of Clinical Signs (e.g., weight loss, behavior) C->D E Blood Collection (e.g., Cardiac Puncture) at defined time points D->E F Tissue Harvesting (e.g., Liver, Spleen) D->F G Serum Biochemical Analysis (ALT, AST, etc.) E->G H Multiplex Cytokine Assay E->H I Histopathological Analysis (H&E Staining) F->I J Data Analysis & Interpretation G->J H->J I->J

References

A Comparative Guide to DLinDMA and DLinKC2-DMA for Gene Silencing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Gene Silencing Potency

DLinKC2-DMA consistently demonstrates superior gene silencing efficacy and a better safety profile compared to its predecessor, DLinDMA. Structure-activity relationship studies revealed that the introduction of a ketal ring linker in DLinKC2-DMA significantly enhanced its in vivo activity.[1][2] This structural modification is a key differentiator from this compound.[1] Across various studies, LNPs formulated with DLinKC2-DMA show greater potency in silencing target genes, both in vitro and in vivo.[3][4]

For instance, in studies targeting the GAPDH protein, LNPs containing DLinKC2-DMA were the most potent formulations, achieving significant gene knockdown at lower siRNA concentrations than this compound.[3][5] In vivo models targeting hepatic genes like Factor VII have further solidified the superiority of DLinKC2-DMA, showing a decreased median effective dose (ED50) compared to this compound.[1] Specifically, the ED50 for siRNA in rodents was reduced from approximately 0.1 mg/kg with an unoptimized this compound formulation to about 0.02 mg/kg with a DLin-KC2-DMA formulation.[1] Furthermore, DLinKC2-DMA formulations have been shown to be less toxic than those containing this compound.[3][4]

The following table summarizes the quantitative data from comparative studies.

Parameter LNP-DLinDMA LNP-DLinKC2-DMA Target Gene/Model Reference
In Vitro Gene Silencing (GAPDH) ~60% silencing at 5 µg/mL siRNA>80% silencing at 5 µg/mL siRNA Bone Marrow Macrophages[3]
In Vitro Gene Silencing (GAPDH) Significant silencing at 1 µg/mL siRNASignificant silencing (>60%) at 1 µg/mL siRNA Bone Marrow Macrophages[3]
In Vivo Gene Silencing (Factor VII) ED50: ~0.1 mg/kg (unoptimized SNALP)ED50: ~0.02 mg/kg (optimized SNALP) Rodents[1]
Toxicity in vitro Higher relative toxicityLower relative toxicity Antigen-Presenting Cells[3][4]
Cellular Uptake Efficient uptakeSignificantly more cellular uptake Macrophages and Dendritic Cells[5]
Intracytoplasmic Delivery Less efficient endosomal releaseConsiderably improved endosomal release Macrophages and Dendritic Cells[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison of this compound and DLinKC2-DMA.

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common microfluidic mixing method for preparing LNPs containing siRNA.

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of the ionizable lipid (this compound or DLinKC2-DMA), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG) in ethanol.[6][7]

    • Combine the individual lipid stocks in a desired molar ratio. A frequently used ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[6][8]

  • siRNA Stock Solution Preparation:

    • Dissolve the siRNA duplex in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[7][9] This low pH ensures the ionizable lipid becomes protonated for efficient encapsulation.[7]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous buffer solution into separate syringes.[7]

    • Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.[7] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the siRNA.[7]

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove ethanol and raise the pH.[10][11] This is typically done using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 3.5 kDa) for at least one hour.[10]

    • The final LNP solution can be sterile-filtered through a 0.22 µm filter for in vitro and in vivo use.[7]

In Vitro Gene Silencing Assay (GAPDH)

This protocol outlines the steps to assess gene silencing in primary antigen-presenting cells (APCs).

  • Cell Culture and Treatment:

    • Isolate and culture primary bone marrow macrophages (bmMΦ) or dendritic cells (bmDCs).[3]

    • Incubate the cells with LNP-siRNA formulations (targeting GAPDH or a scramble control) at various concentrations (e.g., 1 µg/mL and 5 µg/mL siRNA) for a specified period, typically 72 hours.[3]

  • Assessment of Gene Silencing:

    • Western Blot Analysis: Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against GAPDH and a loading control (e.g., α-Tubulin).[3] Visualize the protein bands and quantify the reduction in GAPDH expression relative to the control.

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently-labeled antibody against GAPDH. Analyze the cells using a flow cytometer to determine the percentage of cells with reduced GAPDH expression.[3]

In Vivo Gene Silencing Assay (Factor VII)

This protocol describes a standard model for evaluating LNP-mediated gene silencing in the liver.

  • Animal Model and Administration:

    • Use a suitable animal model, such as C57BL/6 mice.[12]

    • Administer the LNP-siRNA formulations (targeting Factor VII or a non-targeting control) via a single intravenous (tail vein) injection.[13][14] Doses can range from 0.01 mg/kg to 5 mg/kg of siRNA to determine the dose-response relationship.[14][15]

  • Sample Collection and Analysis:

    • Collect blood samples via cardiac puncture or other appropriate methods at a specified time point post-injection, typically 24 to 48 hours.[13][14]

    • Process the blood to obtain serum.[16]

    • Measure the concentration of Factor VII protein in the serum using a chromogenic assay or an ELISA kit.[17][18]

  • Data Analysis:

    • Calculate the percentage of remaining Factor VII activity in the treated groups relative to a control group treated with PBS or a non-targeting siRNA LNP.[14]

    • Plot the dose-response curve to determine the median effective dose (ED50), which is the dose of siRNA required to achieve 50% silencing of the target gene.[1]

Visualizations

Mechanism of LNP-mediated siRNA Delivery

LNP_Delivery_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH ~5.5-6.5) LNP LNP (Neutral Charge) LNP_Endosome LNP (Protonated, + Charge) LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane (- Charge) LNP_Endosome->Endosomal_Membrane Electrostatic Interaction Cytoplasm Cytoplasm LNP_Endosome->Cytoplasm Endosomal Escape (Membrane Fusion) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage

Caption: LNP-mediated siRNA delivery and gene silencing pathway.

In Vivo Gene Silencing Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation LNP-siRNA Formulation QC Quality Control (Size, Encapsulation) Formulation->QC Injection IV Injection (Mouse Model) QC->Injection Incubation Incubation (24-48 hours) Injection->Incubation Collection Serum Collection Incubation->Collection Assay Factor VII Chromogenic Assay Collection->Assay Data Data Analysis (% Silencing, ED50) Assay->Data

Caption: Workflow for an in vivo gene silencing experiment.

References

DLinDMA vs. Next-Generation Ionizable Lipids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of nucleic acid therapies, the choice of a delivery vehicle is paramount. Ionizable lipids, a critical component of lipid nanoparticles (LNPs), have revolutionized the field, enabling the clinical success of siRNA and mRNA therapeutics. This guide provides an objective comparison of the benchmark ionizable lipid, DLinDMA, against its next-generation counterparts, focusing on performance, experimental validation, and underlying mechanisms.

This analysis is supported by experimental data from peer-reviewed studies, offering a clear perspective on the evolution and optimization of ionizable lipids for enhanced delivery efficacy and safety.

Performance Benchmark: this compound and Its Successors

This compound was a pioneering ionizable lipid that played a crucial role in the early success of siRNA delivery. However, subsequent research has led to the development of next-generation ionizable lipids with significantly improved potency and safety profiles. Among these, DLin-MC3-DMA (MC3), ALC-0315, and SM-102 have gained prominence, with MC3 being a key component in the first FDA-approved siRNA therapeutic, Onpattro®, and ALC-0315 and SM-102 being integral to the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, respectively.[1][2][3]

The primary advantage of these next-generation lipids lies in their optimized pKa, the pH at which the lipid is 50% ionized.[4][5] An optimal pKa, typically between 6.2 and 6.5, allows for efficient encapsulation of negatively charged nucleic acids at a low pH during formulation and facilitates endosomal escape upon cellular uptake into the acidic environment of the endosome.[4][6] This pH-sensitive ionization is crucial for minimizing toxicity at physiological pH while maximizing payload delivery into the cytoplasm.[7][8]

Quantitative Comparison of In Vivo Gene Silencing

The following table summarizes the in vivo efficacy of various ionizable lipids in silencing hepatic gene expression, a common benchmark for performance. The median effective dose (ED50) represents the dose required to achieve 50% silencing of the target gene.

Ionizable LipidTarget GeneSpeciesED50 (mg/kg)Fold Improvement vs. This compoundReference
This compoundFactor VIIMice~1.0-[9]
DLin-KC2-DMAFactor VIIMice~0.110-fold[9]
DLin-MC3-DMA Factor VII Mice ~0.005 ~200-fold [4][5]
DLin-MC3-DMATransthyretin (TTR)Non-human primates0.03Not directly comparable[4]

As the data indicates, DLin-MC3-DMA demonstrates a dramatic improvement in potency, being approximately 1000-fold more potent than its predecessor, DLin-DMA.[4]

Head-to-Head Comparison: DLin-MC3-DMA vs. ALC-0315 for siRNA Delivery

A direct comparison in mice revealed that LNPs formulated with ALC-0315 achieved a greater knockdown of target genes in both hepatocytes and hepatic stellate cells compared to DLin-MC3-DMA at the same siRNA dose.[1]

Target Gene (Cell Type)siRNA Dose (mg/kg)% Knockdown (ALC-0315)% Knockdown (DLin-MC3-DMA)Reference
Factor VII (Hepatocytes)1~80%~40%[1]
ADAMTS13 (Hepatic Stellate Cells)1~70%~7%[1]

However, it is important to note that at a higher dose of 5 mg/kg, the ALC-0315 formulation led to an increase in markers of liver toxicity, which was not observed with the DLin-MC3-DMA formulation at the same dose.[1][10] This highlights the critical balance between efficacy and safety in the development of LNP-based therapeutics.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for benchmarking ionizable lipids.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formed by the rapid mixing of an ethanol phase containing the lipids with an aqueous phase containing the nucleic acid cargo. Microfluidic mixing is a widely adopted method for producing LNPs with consistent and tunable characteristics.[11][12]

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315)

  • Helper lipids:

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

  • PEG-lipid (e.g., PEG-DMG)

  • siRNA or mRNA in an appropriate buffer (e.g., sodium acetate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A common molar ratio for siRNA delivery is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]

  • Nucleic Acid Solution: Dissolve the siRNA or mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in the formation of stable, neutral particles with encapsulated nucleic acids.

LNP Characterization

Following formulation, it is essential to characterize the physicochemical properties of the LNPs.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay (e.g., RiboGreen) to measure the amount of nucleic acid protected within the LNPs.

In Vitro Transfection and Toxicity Assays

In vitro experiments are crucial for the initial screening of LNP formulations.

Cell Culture and Transfection:

  • Plate target cells (e.g., HeLa, primary hepatocytes) in a suitable culture medium.

  • Incubate the cells until they reach the desired confluency.

  • Add the LNP-siRNA or LNP-mRNA formulations to the cells at various concentrations.

  • Incubate for a specified period (e.g., 24-48 hours).

Assessment of Gene Silencing or Protein Expression:

  • For siRNA: Measure the downregulation of the target mRNA using quantitative reverse transcription PCR (qRT-PCR) or the target protein level via western blot or ELISA.[13][14]

  • For mRNA: Quantify the expression of the encoded protein using methods such as luciferase assays, fluorescence microscopy (for fluorescent proteins), or ELISA.

Toxicity Assessment:

  • Cell viability can be assessed using assays such as the MTT or AlamarBlue assay, which measure metabolic activity.[15]

In Vivo Efficacy and Toxicity Studies

Animal models are indispensable for evaluating the in vivo performance and safety of LNP formulations.

Animal Models:

  • Mice are commonly used for initial in vivo studies. The choice of strain may depend on the specific application.

Administration:

Efficacy Evaluation:

  • Administer a single dose of the LNP formulation at varying concentrations.

  • At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples to measure the levels of the target protein in the serum (e.g., Factor VII).[9]

  • Alternatively, harvest tissues of interest (e.g., liver) to analyze target mRNA or protein levels.

Toxicity Evaluation:

  • Monitor the animals for any adverse effects.

  • Collect blood samples to analyze markers of liver toxicity, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

Visualizing Key Processes and Structures

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

LNP_Structure_and_Delivery cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Target Cell LNP LNP Core Ionizable Lipid Helper Lipid (DSPC) Cholesterol PEG-Lipid siRNA/mRNA Cargo Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of Ionizable Lipid) RISC RISC Cytoplasm->RISC siRNA engages RISC Ribosome Ribosome Cytoplasm->Ribosome mRNA translated mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage mRNA Cleavage Protein Therapeutic Protein Ribosome->Protein Protein Synthesis

Caption: LNP-mediated delivery of nucleic acids.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta Potential, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Transfection Efficiency, Toxicity) Characterization->InVitro InVivo In Vivo Studies (Efficacy, Toxicity in Mice) InVitro->InVivo Data Data Analysis & Comparison InVivo->Data

Caption: Benchmarking experimental workflow.

Conclusion

The evolution from this compound to next-generation ionizable lipids such as DLin-MC3-DMA and ALC-0315 represents a significant advancement in the field of nucleic acid delivery. These newer lipids offer substantially improved potency, enabling lower therapeutic doses. However, the development of these delivery systems requires a careful balance between enhancing efficacy and maintaining a favorable safety profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and select the most appropriate ionizable lipid for their specific therapeutic application. As research continues, the development of novel ionizable lipids with improved tissue targeting and biodegradability will further expand the potential of RNA-based medicines.[4][17]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DLinDMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of specialized materials like DLinDMA (DLin-MC3-DMA) are paramount to ensuring a safe and compliant laboratory environment. While specific regulatory disposal guidelines for this compound are not extensively detailed, a comprehensive approach based on general best practices for chemical and nanoparticle waste management provides a clear path forward. This guide offers essential, step-by-step procedural information for the safe disposal of this compound and lipid nanoparticles (LNPs) containing this ionizable cationic lipid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance or mixture, it is prudent to treat it with care to minimize exposure.[1]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves; nitrile gloves are a common standard. For procedures involving potential splashes, double-gloving may be advisable.[2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]

  • Body Protection: A laboratory coat or disposable gown should be worn to protect street clothing and exposed skin.[2]

  • Respiratory Protection: When handling dry nanoparticles or if there is a risk of aerosol generation (e.g., during sonication), work should be conducted in a ventilated enclosure such as a chemical fume hood or biological safety cabinet.[4]

Step-by-Step Disposal Protocol for this compound and LNP Formulations

The following protocol outlines a safe and logical workflow for the disposal of this compound, whether in its pure form, in solution, or as a component of lipid nanoparticles.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable labware that has come into contact with this compound, such as gloves, pipette tips, vials, and contaminated bench paper, should be collected in a designated, sealed plastic bag or container.[4] This container must be clearly labeled as containing nanoparticle waste.[4]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a sealed and clearly labeled waste container.[4] Do not dispose of this compound solutions down the drain. [2][4][5]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[2][4]

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • For Liquid Spills: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Surface Decontamination: After absorbing the spill, decontaminate the affected surfaces and any equipment by scrubbing them with alcohol.[1]

  • Waste Collection: Collect all cleanup materials (absorbent pads, wipes, etc.) and place them in the designated solid hazardous waste container.[4]

3. Hazardous Waste Determination:

It is important to note that nanoparticle waste is not automatically classified as hazardous waste by the EPA.[2] A hazardous waste determination should be performed by your institution's Environmental Health and Safety (EH&S) department.[2][4] They will assess the waste based on the characteristics of this compound and any other components in the waste stream (e.g., solvents, other lipids, encapsulated materials).

4. Final Disposal:

  • Non-Hazardous Determination: If the nanoparticle waste is determined not to be EPA hazardous waste, it should be incinerated.[2]

  • Hazardous Determination: If the waste is deemed hazardous, it must be packaged, labeled, and disposed of following standard hazardous waste management requirements.[2]

  • Container Handling: Before removal from the laboratory, all waste containers should be wet wiped to decontaminate the exterior and then double-bagged.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal procedures is not available in the provided search results, the following table summarizes relevant storage and handling information.

ParameterGuideline / DataSignificance
Storage of Pure this compound Store at 2-8°C in pure form.[1]Proper storage is crucial for maintaining chemical stability and preventing degradation.
Storage of this compound in Solution Store at -20°C for up to 1 month or -80°C for up to 6 months.[6]Following recommended storage temperatures and durations for solutions prevents inactivation from repeated freeze-thaw cycles.[6]
Solubility Soluble in DMSO and Ethanol (100 mg/ml).[7]Understanding solubility is important for preparing solutions and for cleaning and decontamination procedures.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-containing waste.

DLinDMA_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps spill Spill Occurs segregate->spill collect_solid Collect in Labeled, Sealed Plastic Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store spill_procedure Follow Spill Protocol: 1. Absorb with Inert Material 2. Decontaminate with Alcohol 3. Collect Cleanup Debris spill->spill_procedure Yes spill->store No spill_procedure->collect_solid ehs_contact Contact Environmental Health & Safety (EH&S) for Waste Pickup and Determination store->ehs_contact hazardous_q Is Waste Determined to be Hazardous? ehs_contact->hazardous_q hazardous_disposal Dispose as Hazardous Waste (Follow Institutional Protocol) hazardous_q->hazardous_disposal Yes non_hazardous_disposal Dispose by Incineration (If not deemed hazardous) hazardous_q->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision pathway for the proper disposal of different types of this compound waste.

By adhering to these established best practices for chemical and nanoparticle waste management, laboratories can ensure the safe and responsible disposal of this compound and its formulations, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Navigating the Safe Handling of DLinDMA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane), a key ionizable cationic lipid in nanoparticle-based drug delivery systems. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Primary Protective Gear:

  • Gloves: Nitrile or neoprene gloves are required. Given that this compound may be handled in organic solvents, ensure the chosen gloves are resistant to the specific solvent being used. For tasks with a higher risk of splashing, consider double-gloving.

  • Eye Protection: Chemical splash goggles are essential. For procedures with a significant splash or aerosol generation risk, a full-face shield should be worn in addition to goggles.

  • Lab Coat: A buttoned, knee-length lab coat is required. For handling larger quantities or in situations with a high splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or vapors. If a fume hood is not available for a specific procedure, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for the safe handling and use of this compound in a laboratory setting.

1. Preparation and Weighing:

  • Before handling, ensure that the Safety Data Sheet (SDS) for this compound is readily accessible.

  • All weighing and initial dilutions of this compound powder or neat oil should be performed within a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

2. Dissolving in Organic Solvents:

  • This compound is often dissolved in organic solvents such as ethanol.[1]

  • Slowly add the solvent to the vessel containing the this compound to minimize splashing.

  • If necessary, gentle heating and sonication can be used to aid dissolution.[1] This should be done with caution in a well-ventilated area.

3. Formulation of Lipid Nanoparticles (LNPs):

  • The preparation of LNPs involves mixing the lipid solution with an aqueous phase.[2]

  • This process should be carried out with appropriate engineering controls to manage potential aerosol generation.

  • Ensure all equipment, such as homogenizers or microfluidic mixers, is properly maintained and operated according to the manufacturer's instructions.

4. Post-Handling and Decontamination:

  • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable disinfectant, such as 70% ethanol, should be used.

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield or goggles, then the lab coat.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound, solutions containing this compound, and contaminated disposable materials (e.g., gloves, weighing boats, pipette tips) must be collected in a designated, labeled hazardous waste container.

  • Solvent Waste: Organic solvent waste containing this compound should be collected in a separate, appropriately labeled solvent waste container.

  • Sharps Waste: Needles, syringes, and other sharps used in the handling of this compound must be disposed of in a designated sharps container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits (OELs) for this compound have not been established.[3][4] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it to be potentially hazardous.

PropertyValueSource
Molecular Formula C₄₁H₇₇NO₂[5]
Molecular Weight 616.06 g/mol [5]
Appearance Colorless to light yellow liquid[6]
Storage (Pure Form) 2-8°C[6]
Storage (In Solvent) -20°C (up to 1 month), -80°C (up to 1 year)[5][7]
pKa ~6.4[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

DLinDMA_Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh proc_dissolve Dissolve in Organic Solvent prep_weigh->proc_dissolve proc_formulate Formulate Lipid Nanoparticles proc_dissolve->proc_formulate clean_decontaminate Decontaminate Surfaces & Equipment proc_formulate->clean_decontaminate clean_waste Dispose of Waste Properly clean_decontaminate->clean_waste clean_doff_ppe Doff PPE Correctly clean_waste->clean_doff_ppe clean_wash Wash Hands Thoroughly clean_doff_ppe->clean_wash

Caption: General workflow for safe laboratory handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DLinDMA
Reactant of Route 2
Reactant of Route 2
DLinDMA

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